molecular formula C11H16N2O B1271616 3-(Phenethylamino)propanamide CAS No. 4091-84-3

3-(Phenethylamino)propanamide

Cat. No.: B1271616
CAS No.: 4091-84-3
M. Wt: 192.26 g/mol
InChI Key: MGFDDFHJSUZRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenethylamino)propanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFDDFHJSUZRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366295
Record name N~3~-(2-phenylethyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4091-84-3
Record name N~3~-(2-phenylethyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Phenethylamino)propanamide: Structure, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(phenethylamino)propanamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to present a robust profile. We will delve into its chemical identity, propose a detailed synthetic route, and explore its potential biological activities based on evidence from related compounds.

Chemical Identity and Structure Elucidation

Based on its nomenclature and the known structure of its hydrochloride salt (CAS 120034-99-3), the chemical structure of this compound can be confidently elucidated. The "phenethylamino" group indicates a phenethylamine moiety attached via its nitrogen atom. "Propanamide" signifies a three-carbon chain with a terminal amide group. The number "3-" specifies that the phenethylamino group is attached to the third carbon of the propanamide backbone.

Molecular Formula: C₁₁H₁₆N₂O[1]

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

PropertyPhenethylamine[2][3]3-Aminopropanamide Hydrochloride[4][5][6][7][8]This compound (Predicted)
Molecular Formula C₈H₁₁NC₃H₉ClN₂OC₁₁H₁₆N₂O
Molecular Weight 121.18 g/mol 124.57 g/mol 192.26 g/mol
Boiling Point 194.5-195 °C315 °C at 760 mmHg-
Melting Point -60 °C102-155 °C-
logP 1.41-~1.5-2.0
pKa 9.83 (amine)-~9.5-10.0 (secondary amine)
Solubility Soluble in water, ethanol, ether-Likely soluble in polar organic solvents

Proposed Synthesis Protocol: A Step-by-Step Guide

The synthesis of N-substituted β-alaninamides can be achieved through several established routes. A highly plausible and efficient method involves the Michael addition of an amine to an acrylic acid derivative, followed by amidation. This approach is chosen for its likely high yield and straightforward execution.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Amidation A Phenethylamine C 3-(Phenethylamino)propanoic acid A->C + B Acryloyl Chloride B->C D 3-(Phenethylamino)propanoic acid F This compound D->F + E Ammonia E->F G A This compound B Cancer Cell A->B C DNA Topoisomerase Inhibition B->C Potential Interaction D DNA Damage C->D E Apoptosis D->E

Sources

3-(Phenethylamino)propanamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Phenethylamino)propanamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a synthetic molecule that structurally combines the pharmacophore of phenethylamine, a well-known central nervous system stimulant, with a propanamide backbone derived from the amino acid beta-alanine. To date, the specific pharmacological profile and mechanism of action of this compound have not been characterized in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on a comprehensive analysis of its constituent chemical moieties. We postulate a dual-action profile: a direct modulation of monoaminergic systems driven by the phenethylamine component, and a potential secondary or synergistic role for the beta-alanine-derived portion. This document provides a foundational framework for initiating research and development programs aimed at elucidating the therapeutic potential of this novel compound.

Part 1: The Phenethylamine Core - A Hypothesized Driver of Monoaminergic Modulation

The phenethylamine skeleton is the backbone for a vast class of psychoactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, and synthetic stimulants such as amphetamine.[1][2] The primary activities of these molecules converge on the brain's monoaminergic systems.[3] We hypothesize that the phenethylamine moiety of this compound engages with similar targets.

Hypothesis 1a: Interaction with the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling, responsible for the reuptake of dopamine from the synaptic cleft.[4][5] Many phenethylamine derivatives act as DAT ligands, either as inhibitors (like cocaine) or as substrates that are transported into the presynaptic neuron, triggering the reverse transport (efflux) of dopamine.[2][[“]] This efflux mechanism is a hallmark of amphetamine-like stimulants.

Given its structure, it is highly probable that this compound interacts with DAT. The N-substitution with a propanamide group may alter its affinity and functional outcome compared to unsubstituted phenethylamine. Bivalent phenethylamine-like ligands have been shown to exhibit enhanced DAT affinity, suggesting that the transporter may have secondary binding sites that the propanamide tail could potentially engage.[1][4]

Table 1: Dopamine Transporter (DAT) Binding Affinities of Representative Phenethylamines

CompoundDAT Binding Ki (μM)DAT Uptake Inhibition Kapp (nM)Reference
Dopamine~4.3430[1]
d-AmphetamineNot Reported~50-100 (IC50)[1]
β-PhenethylamineLow AffinityPotent Releasing Agent[3]

Causality Behind Experimental Choices: To test this hypothesis, a [3H]dopamine uptake assay in human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) would be the gold-standard initial experiment. This functional assay directly measures the compound's ability to inhibit the primary function of the transporter, providing a more physiologically relevant readout (IC50) than a simple binding assay.

Proposed Experimental Protocol: [3H]Dopamine Uptake Assay

  • Cell Culture: Culture HEK-293 cells stably transfected with hDAT in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Assay Preparation: Seed cells in 96-well plates and grow to 90-95% confluency.

  • Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 100 μM) for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a solution containing a final concentration of 10-20 nM [3H]dopamine to each well and incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Quantification: Lyse the cells and measure the tritium content using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 μM GBR-12909). Data are normalized to vehicle control, and IC50 values are calculated using a non-linear regression analysis.

Hypothesis 1b: Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, including phenethylamine, as well as by amphetamine-like stimulants.[7][8] TAAR1 activation serves as a regulatory brake on monoaminergic systems; in dopamine neurons, its activation can reduce neuronal firing rates and dopamine release, counteracting the hyper-dopaminergic state induced by DAT reversal.[[“]] This makes TAAR1 a promising target for treating psychosis and substance use disorders.[10][11]

We hypothesize that this compound acts as a TAAR1 agonist. The potency and efficacy would depend on how the propanamide substitution affects receptor binding and conformational changes.

Table 2: Agonist Potency at Human TAAR1

CompoundEC50 (nM)Reference
p-Tyramine~20[7]
β-Phenethylamine~100[7]
Dopamine~1000[7]
Amphetamine~100[8]

Causality Behind Experimental Choices: A cAMP accumulation assay is the most direct method to determine if the compound is a functional agonist at TAAR1, as the receptor primarily signals through the Gs protein, leading to an increase in intracellular cAMP.[[“]]

Proposed Experimental Protocol: TAAR1 cAMP Accumulation Assay

  • Cell Culture: Use CHO-K1 or HEK-293 cells stably expressing human TAAR1 (hTAAR1).

  • Assay Preparation: Seed cells in a 96-well plate.

  • Compound Incubation: Treat cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor like IBMX for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 and Emax values relative to a known full agonist (e.g., β-phenethylamine).

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft PEAP This compound DAT Dopamine Transporter (DAT) PEAP->DAT Hypothesis 1a: Inhibition/Reversal TAAR1 TAAR1 PEAP->TAAR1 Hypothesis 1b: Agonism DA_cyto Cytosolic Dopamine DAT->DA_cyto cAMP cAMP Production TAAR1->cAMP Gs activation DA_vesicle Dopamine Vesicles DA_vesicle->DA_cyto DA_synapse Extracellular Dopamine DA_cyto->DA_synapse Reuptake DA_cyto->DA_synapse Efflux cAMP->DAT Modulation

Caption: Hypothesized interactions at the presynaptic dopamine terminal.

Part 2: The Propanamide Moiety - A Potential Metabolic or Modulatory Role

The propanamide structure is derived from beta-alanine, a non-essential amino acid. In vivo, beta-alanine's primary role is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and pH-buffering capacities in muscle and, to a lesser extent, brain tissue.

Hypothesis 2: A Pro-drug Liberation Mechanism

The amide bond in this compound could be susceptible to hydrolysis by endogenous amidase enzymes. If cleaved, the compound would act as a pro-drug, releasing both phenethylamine and beta-alanine into the system. This would result in a dual pharmacological effect: the acute CNS stimulation from phenethylamine and the physiological effects of beta-alanine supplementation, which are primarily related to increased carnosine synthesis over time.

Causality Behind Experimental Choices: To assess this pro-drug hypothesis, an in vitro metabolic stability assay using liver microsomes or S9 fractions is essential. These preparations contain the necessary enzymes to model hepatic metabolism.

G PEAP This compound Enzyme Amidase / Esterase (e.g., in Liver) PEAP->Enzyme Metabolism PEA Phenethylamine Enzyme->PEA BA Beta-Alanine Enzyme->BA

Caption: Hypothesized pro-drug metabolism of the target compound.

Proposed Experimental Protocol: In Vitro Metabolic Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver S9 fraction (or microsomes), an NADPH-regenerating system, and buffer.

  • Compound Incubation: Add this compound (e.g., at 1 μM) to the mixture and incubate at 37°C.

  • Time Points: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation: The disappearance of the parent compound over time is monitored to calculate its half-life (t1/2) and intrinsic clearance. The appearance of phenethylamine and beta-alanine would confirm the pro-drug hypothesis.

Part 3: Integrated Hypothesis and A Roadmap for Characterization

The overall mechanism of action of this compound is likely a composite of the direct effects of the intact molecule and the potential effects of its metabolites. The propanamide tail could significantly alter the physicochemical properties of the phenethylamine core, affecting its solubility, membrane permeability, blood-brain barrier penetration, and metabolic profile, thereby creating a unique pharmacokinetic and pharmacodynamic profile.

A logical, phased approach is required to fully characterize this compound. The workflow below outlines a comprehensive research plan, moving from fundamental in vitro assays to more complex in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Pharmacodynamics & Behavior p1_a Receptor Screening (Broad panel, including DAT, SERT, NET, TAAR1, 5-HT receptors) p1_b Functional Assays (Dopamine Uptake, cAMP) p1_a->p1_b p1_c Metabolic Stability (Microsomes, S9 Fraction) p1_b->p1_c p2_a PK Studies in Rodents (IV, PO administration) p1_c->p2_a p2_b Blood-Brain Barrier Penetration Assessment p2_a->p2_b p3_a Locomotor Activity Studies p2_b->p3_a p3_b Microdialysis (Measure Dopamine/Norepinephrine levels) p3_a->p3_b p3_c Drug Discrimination Studies p3_b->p3_c

Caption: A proposed experimental workflow for characterizing the compound.

Conclusion

While the precise mechanism of action for this compound remains to be empirically determined, its chemical structure provides a strong basis for forming testable hypotheses. The evidence from decades of research on phenethylamine derivatives suggests a primary interaction with monoaminergic systems, particularly the dopamine transporter and the TAAR1 receptor. Concurrently, the potential for the molecule to act as a pro-drug for both phenethylamine and beta-alanine cannot be discounted and warrants investigation. The experimental protocols and strategic workflow outlined in this guide provide a robust framework for researchers to systematically unravel the pharmacological identity of this novel compound, paving the way for potential therapeutic applications.

References

  • Schmitt, K. C., Rothman, R. B., Reith, M. E., & Dersch, C. M. (2013). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry, 124(3), 364-373.
  • Navo, C. D., Singh, K., & Gnegy, M. E. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 15, 983196.
  • Wikipedia contributors. (2023). TAAR1. Wikipedia.
  • Kim, K. M., Lee, S. Y., Lee, Y. S., Pae, A. N., & Cho, Y. S. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468.
  • Irsfeld, M., Spadafore, M., & Prüß, B. M. (2013). β-phenylethylamine, a small molecule with a large impact. WebmedCentral, 4(9), 4409.
  • Dedic, N., Jones, P. G., & Howes, O. D. (2022). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. International Journal of Molecular Sciences, 23(21), 13131.
  • Consensus. (n.d.). Mechanism of action of TAAR1 agonists.
  • Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain?.
  • Correll, C. U., Koblan, K. S., Davis, R. E., & Kane, J. M. (2021). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies.
  • Zhang, Y., Wang, L., Li, J., Wang, R., & Liu, H. (2007). New p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents: design, synthesis, biological assay, and 3D-QSAR analysis. Journal of Medicinal Chemistry, 50(14), 3349-3359.
  • Rahman, M. A., Begum, T., Samuchiwal, S. K., & Abe, M. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(3), 367-374.
  • Wang, S., Lee, S. Y., Kim, K. M., Lee, Y. S., & Pae, A. N. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(5), 459-468.
  • Domińska, K., Płazińska, A., & Podobas, E. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules, 27(19), 6524.
  • Wang, S., Lee, S. Y., Kim, K. M., Lee, Y. S., & Pae, A. N. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(5), 459-468.
  • Wikipedia contributors. (2023). List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
  • Al-Ghananeem, A. M., & Al-Taani, B. M. (2013). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Scholars Research Library, 5(4), 236-241.
  • I.B. Parrado, S. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6524.

Sources

An In-depth Technical Guide to the Biological Activity of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Phenethylamine Derivative

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the scientific landscape of 3-(Phenethylamino)propanamide, a compound situated at the intersection of well-trodden and uncharted territories of neuropharmacology and cell biology. While direct, extensive research on this specific molecule is nascent, its structural components—the robust phenethylamine scaffold and the versatile propanamide moiety—offer a compelling foundation for predicting its biological significance.

This document is structured not as a rigid protocol, but as a dynamic exploration. We will begin by dissecting the known biological roles of its parent structure, phenethylamine, to build a logical framework for our investigation. We will then critically analyze the activities of structurally analogous compounds to hypothesize the potential therapeutic avenues for this compound. Our approach is grounded in scientific integrity, providing you with not just methodologies, but the strategic reasoning behind them. Every proposed experiment is designed as a self-validating system, ensuring the robustness and reproducibility of your findings.

Join us as we embark on this scientific inquiry, equipped with foundational knowledge, proven experimental designs, and a forward-thinking perspective on the potential of this compound.

Part 1: The Phenethylamine Core - A Foundation of Neuromodulatory Activity

Phenethylamine is a naturally occurring trace amine and a powerful neuromodulator that serves as the backbone for a multitude of psychoactive substances and therapeutic agents.[1] Its mechanism of action is multifaceted, primarily revolving around its ability to influence monoaminergic neurotransmitter systems.[[“]][[“]]

A key interaction is with the trace amine-associated receptor 1 (TAAR1) , a G protein-coupled receptor that, when activated, modulates the activity of dopamine, norepinephrine, and serotonin transporters.[1][[“]][[“]] Phenethylamine acts as a potent agonist at TAAR1.[[“]][[“]] This activation can lead to an increase in extracellular dopamine levels by promoting the reversal of the dopamine transporter (DAT) function, a mechanism shared with amphetamines.[[“]][[“]]

Furthermore, phenethylamine can directly engage with serotonin (5-HT) receptors and adrenergic receptors, contributing to its complex pharmacological profile.[[“]][[“]] It is also a substrate for monoamine oxidase B (MAO-B), which rapidly metabolizes it, resulting in a short duration of action in its unmodified state.[[“]] The core biological activities of the phenethylamine scaffold are summarized below.

Biological Target Mechanism of Action Physiological Effect References
TAAR1 AgonismModulation of monoamine neurotransmission[1][[“]][[“]]
Dopamine Transporter (DAT) Reversal of functionIncreased extracellular dopamine[[“]][[“]]
Serotonin (5-HT) Receptors Direct agonismModulation of serotonergic activity[[“]][[“]]
Adrenergic Receptors AgonismSympathomimetic effects[[“]]
Monoamine Oxidase B (MAO-B) SubstrateRapid metabolism[[“]]

Part 2: The Propanamide Moiety - A Gateway to Diverse Biological Functions

The addition of a propanamide group to the phenethylamine backbone introduces a new dimension of potential biological activities. Propanamide derivatives have been explored in various therapeutic contexts, including oncology and metabolic diseases.

Notably, studies on structurally related 1-aryl-3-phenethylamino-1-propanone hydrochlorides have revealed cytotoxic effects against human prostate cancer cells (PC-3) and interference with DNA topoisomerase I.[5][6] This suggests that the 3-(phenethylamino)propan- moiety could direct the molecule towards intracellular targets involved in cell proliferation and DNA replication.

Furthermore, the amide linkage in the propanamide structure offers opportunities for hydrogen bonding and can influence the molecule's pharmacokinetic properties, such as metabolic stability and cell permeability.

Part 3: Hypothesized Biological Activity of this compound

Based on the activities of its constituent parts and related molecules, we can hypothesize several potential biological activities for this compound:

  • Neuromodulatory Effects: The core phenethylamine structure suggests a likely interaction with monoaminergic systems, potentially acting as a TAAR1 agonist and influencing dopamine and serotonin signaling. The propanamide side chain may modulate the potency and selectivity of these interactions.

  • Anticancer Potential: Drawing parallels with 1-aryl-3-phenethylamino-1-propanone hydrochlorides, this compound could exhibit cytotoxic activity against cancer cell lines.[5][6] Its mechanism might involve the inhibition of key enzymes like DNA topoisomerase I.

  • Novel Mechanisms - "Phenethylaminylation": A more speculative but intriguing possibility is the involvement of this compound in a process termed "phenethylaminylation." This refers to the covalent modification of proteins by phenethylamines through transglutaminase-mediated transamidation.[7][8][9] Such a post-translational modification could lead to long-lasting changes in cellular function.

Part 4: Experimental Protocols for Elucidating Biological Activity

To systematically investigate the hypothesized activities of this compound, a multi-tiered experimental approach is recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry reactions. A plausible synthetic route involves the reaction of phenethylamine with a suitable acrylamide derivative or a multi-step process starting from different precursors.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phenethylamine Phenethylamine Michael_Addition Michael Addition Phenethylamine->Michael_Addition Acrylamide Acrylamide Acrylamide->Michael_Addition 3_Phenethylamino_propanamide This compound Michael_Addition->3_Phenethylamino_propanamide

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenethylamine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: Slowly add acrylamide (1.1 equivalents) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Evaluation

A series of in vitro assays are crucial to determine the primary biological targets and mechanisms of action.

4.2.1 Neuromodulatory Activity Workflow:

Neuromodulatory_Workflow cluster_screening Primary Screening cluster_functional Functional Assays cluster_cellular Cellular Models Receptor_Binding Receptor Binding Assays (TAAR1, 5-HT, Adrenergic) cAMP_Assay cAMP Accumulation Assay (GPCR activation) Receptor_Binding->cAMP_Assay Identified Hits Transporter_Uptake Neurotransmitter Transporter Uptake/Release Assays (DAT, SERT) cAMP_Assay->Transporter_Uptake Neuronal_Culture Primary Neuronal Cultures or Cell Lines (e.g., PC12, SH-SY5Y) Transporter_Uptake->Neuronal_Culture Confirmed Activity

Caption: Workflow for evaluating neuromodulatory activity.

Detailed Protocols:

  • Receptor Binding Assays:

    • Utilize commercially available kits or established protocols for radioligand binding assays to determine the affinity of this compound for TAAR1, various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), and adrenergic receptors.

    • Perform competition binding experiments with known radiolabeled ligands to calculate the inhibition constant (Ki) of the test compound.

  • Functional Assays (cAMP Accumulation):

    • Use cell lines stably expressing the receptor of interest (e.g., TAAR1).

    • Treat the cells with varying concentrations of this compound.

    • Measure the intracellular accumulation of cyclic AMP (cAMP) using an appropriate assay kit (e.g., HTRF, ELISA) to determine if the compound acts as an agonist or antagonist.

  • Neurotransmitter Transporter Assays:

    • Employ synaptosomes or cell lines expressing dopamine (DAT) and serotonin (SERT) transporters.

    • For uptake assays, incubate the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of different concentrations of the test compound.

    • For release assays, pre-load the cells/synaptosomes with the radiolabeled neurotransmitter and then measure the release upon exposure to the compound.

4.2.2 Cytotoxicity and Anticancer Activity Workflow:

Anticancer_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_validation Target Validation MTT_Assay MTT/MTS Assay (Cancer Cell Lines e.g., PC-3, HeLa) Topo_Assay Topoisomerase I Relaxation Assay MTT_Assay->Topo_Assay Identified Cytotoxicity Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Western_Blot Western Blotting (Apoptotic markers, DNA damage response) Apoptosis_Assay->Western_Blot

Caption: Workflow for assessing anticancer potential.

Detailed Protocols:

  • Cell Viability (MTT/MTS) Assay:

    • Plate cancer cell lines (e.g., PC-3, HeLa, MCF-7) in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • Add MTT or MTS reagent and measure the absorbance to determine the percentage of viable cells and calculate the IC50 value.

  • DNA Topoisomerase I Relaxation Assay:

    • Use a commercially available kit containing supercoiled plasmid DNA and human topoisomerase I enzyme.

    • Incubate the supercoiled DNA with the enzyme in the presence of varying concentrations of the test compound.

    • Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the test compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 5: Concluding Remarks and Future Directions

The exploration of this compound presents a scientifically stimulating endeavor. Its hybrid structure suggests a rich and diverse pharmacology that warrants thorough investigation. The experimental framework provided in this guide offers a robust starting point for elucidating its biological activity, from its potential as a neuromodulator to its possible application in oncology.

Future research should focus on in vivo studies to validate the in vitro findings, including pharmacokinetic and pharmacodynamic profiling and assessment in relevant animal models of neurological disorders or cancer. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial for optimizing the potency, selectivity, and therapeutic potential of this promising chemical scaffold.

References

  • Rangan, R. S., Petty, R. M., Acharya, S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv. [Link]

  • Ceylan, S., Yilmaz, M., Ceylan, S., & Dalkara, S. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]

  • Rangan, R. S., Petty, R. M., Acharya, S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Prot. bioRxiv. [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]

  • Rangan, R. S., Petty, R. M., Acharya, S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). bioRxiv. [Link]

  • Ceylan, S., Yilmaz, M., Ceylan, S., & Dalkara, S. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. [Link]

  • Rangan, R. S., Petty, R. M., Acharya, S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 3-(Phenethylamino)propanamide Derivatives and Analogs: From Synthesis to Neuroprotective Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Therapeutic Promise of the Phenethylamine Scaffold

The 2-phenethylamine framework is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and a vast array of neurologically active compounds.[1] Its inherent ability to interact with key central nervous system targets, including monoamine transporters and receptors, makes it a privileged scaffold for the design of novel therapeutics. This guide focuses on a specific, yet underexplored, class of derivatives: 3-(phenethylamino)propanamides. By functionalizing the versatile β-alanine backbone with a phenethylamine moiety, we open avenues for creating analogs with nuanced pharmacological profiles. This document provides a comprehensive technical overview, from rational design and synthesis to rigorous biological evaluation, with a particular emphasis on their potential as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

I. Rational Design and Core Synthesis Strategies

The design of novel 3-(phenethylamino)propanamide derivatives hinges on a thorough understanding of the structure-activity relationships (SAR) of the parent phenethylamine scaffold. Key modifications can be strategically introduced to modulate potency, selectivity, and pharmacokinetic properties.

Foundational Structure-Activity Relationships

Decades of research on phenethylamine analogs have established several key principles that guide the design of new derivatives:

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of activity. For instance, hydroxylation, as seen in dopamine, is crucial for catecholaminergic activity, while other substitutions can shift selectivity towards serotonergic or other targets.

  • Ethylene Chain Modification: Introduction of alkyl groups on the α- or β-carbons of the ethylamine chain can significantly impact metabolic stability and potency. An α-methyl group, for example, is a hallmark of amphetamine and its analogs, conferring resistance to metabolism by monoamine oxidase (MAO).[1]

  • Amine Terminus Derivatization: N-alkylation or acylation of the terminal amine can alter receptor affinity and selectivity. The propanamide moiety in our core structure serves as a key point for introducing diversity and modulating physicochemical properties.

Core Synthesis: The Mannich Reaction and Amide Bond Formation

A robust and versatile approach to the synthesis of the this compound core and its analogs is the Mannich reaction, followed by standard amide bond formation. The synthesis of the closely related 1-aryl-3-phenethylamino-1-propanone hydrochlorides provides a well-documented and adaptable protocol.[2][3]

Experimental Protocol: Synthesis of 1-Phenyl-3-(phenethylamino)propan-1-one Hydrochloride (A Key Intermediate) [2]

  • Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and phenethylamine hydrochloride (1.0 eq) in absolute ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction to cool to room temperature. The product will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt of the Mannich base.

This Mannich base can then be used in subsequent steps, such as reduction of the ketone and amide coupling, to generate a diverse library of this compound derivatives.

A more direct approach involves the aza-Michael addition of phenethylamine to an α,β-unsaturated amide, or the amide coupling of 3-(phenethylamino)propanoic acid with a desired amine. The latter can be achieved using standard peptide coupling reagents.

Workflow for the Synthesis of this compound Derivatives

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization A Acetophenone D Mannich Reaction (Ethanol, HCl, Reflux) A->D B Paraformaldehyde B->D C Phenethylamine HCl C->D E 1-Phenyl-3-(phenethylamino)propan-1-one HCl D->E F Reduction of Ketone (e.g., NaBH4) E->F G 3-(Phenethylamino)-1-phenylpropan-1-ol F->G H Oxidation to Carboxylic Acid G->H I 3-(Phenethylamino)propanoic Acid H->I K Amide Coupling (e.g., EDC, HOBt) I->K J Amine (R-NH2) J->K L This compound Derivative K->L

Caption: Synthetic workflow for this compound derivatives.

II. Physicochemical Characterization of Novel Analogs

Rigorous characterization is essential to confirm the identity, purity, and key physicochemical properties of newly synthesized derivatives. This data is foundational for interpreting biological results and establishing structure-activity relationships.

Analytical Technique Purpose Key Parameters and Expected Observations
¹H and ¹³C NMR Spectroscopy Structural ElucidationChemical shifts, coupling constants, and integration values to confirm the connectivity of atoms. Characteristic peaks for the aromatic protons, the ethylene bridge, and the propanamide moiety should be identified.
Mass Spectrometry (MS) Molecular Weight ConfirmationDetermination of the molecular ion peak (M+H)⁺ to confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide additional structural information.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and aromatic C-H stretching.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicates high purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

III. Biological Evaluation: A Tiered Approach to Assessing Neuroprotective Potential

The evaluation of novel this compound derivatives as potential neuroprotective agents should follow a logical, tiered approach, starting with in vitro assays to establish initial activity and mechanism of action, followed by more complex in vivo models.

In Vitro Neuroprotection and Mechanistic Assays

A battery of in vitro assays can provide rapid and cost-effective screening of a library of synthesized compounds to identify promising leads for further development.[4]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay in HT22 Cells

  • Cell Culture: Plate murine hippocampal HT22 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate to the cell culture medium to a final concentration that induces significant cell death in untreated control wells.

  • Incubation: Incubate the plates for 24 hours.

  • Viability Assessment: Measure cell viability using a standard MTT or similar assay.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the glutamate-only control.

Table of In Vitro Assays for Neuroprotective Drug Candidates

Assay Type Purpose Cell Lines/Primary Cultures Key Readouts
Neurotoxicity/Neuroprotection Assess the ability of compounds to protect against various neurotoxic insults.HT22, SH-SY5Y, PC12, primary cortical neuronsCell viability (MTT, LDH release), apoptosis markers (caspase-3 activity)
Oxidative Stress Evaluate the antioxidant properties of the compounds.As aboveMeasurement of reactive oxygen species (ROS), glutathione (GSH) levels
Neuroinflammation Determine the anti-inflammatory effects of the compounds.Microglial cell lines (e.g., BV-2), co-culturesMeasurement of nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
Monoamine Oxidase (MAO) Inhibition Assess the potential of compounds to inhibit MAO-A and/or MAO-B.[1]Isolated mitochondria, recombinant human MAO-A/BEnzyme activity assays using specific substrates

Logical Flow of In Vitro Evaluation

G A Synthesized Compound Library B Primary Screen: Neuroprotection Assay (e.g., Glutamate-induced toxicity) A->B C Active Compounds B->C D Secondary Screens: - Oxidative Stress Assays - Neuroinflammation Assays - MAO Inhibition Assays C->D E Lead Candidates for In Vivo Studies D->E

Caption: Tiered in vitro screening cascade for neuroprotective agents.

In Vivo Models of Neurodegeneration

Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. The choice of animal model is critical and should align with the proposed therapeutic indication.[5][6]

Table of Relevant Animal Models for Neurodegeneration

Disease Model Species Induction Method Key Pathological Features Behavioral Endpoints
Parkinson's Disease Rodents (rats, mice)Neurotoxins (e.g., MPTP, 6-OHDA)Dopaminergic neuron loss in the substantia nigra, motor deficitsRotational behavior, cylinder test, open field test
Alzheimer's Disease Rodents (mice)Transgenic models (e.g., APP/PS1)Amyloid-beta plaques, tau pathology, cognitive deficitsMorris water maze, Y-maze, novel object recognition
Ischemic Stroke Rodents (rats, mice)Middle cerebral artery occlusion (MCAO)Infarct volume, neurological deficit scoreNeurological scoring, motor function tests

The translation of findings from animal models to clinical efficacy is a significant challenge in neuroprotective drug development. Therefore, rigorous study design, including appropriate controls, randomization, and blinding, is paramount.

IV. Future Directions and Concluding Remarks

The this compound scaffold represents a promising, yet relatively untapped, area for the discovery of novel neuroprotective agents. The synthetic accessibility and the potential for diverse functionalization, guided by established SAR principles of the parent phenethylamine structure, provide a fertile ground for medicinal chemistry exploration. A systematic approach, beginning with rational design and efficient synthesis, followed by a tiered biological evaluation strategy, is crucial for identifying and advancing lead candidates.

Future work should focus on:

  • Exploring a wide range of substitutions on both the aromatic ring and the propanamide nitrogen to build a comprehensive SAR profile.

  • Investigating bioisosteric replacements of the amide bond to improve pharmacokinetic properties.

  • Elucidating the precise mechanism of action of active compounds, including their effects on specific receptor subtypes and intracellular signaling pathways.

By leveraging the methodologies and insights outlined in this guide, researchers and drug development professionals can effectively navigate the path from initial concept to the identification of promising new therapeutic agents for the treatment of devastating neurodegenerative diseases.

References

  • Consensus. (n.d.). Phenethylamine Effects On Neurotransmission. Retrieved from [Link]

  • Dhakal, S., et al. (2021). Potential contributions of trace amines in Alzheimer's disease and therapeutic prospects. Neuroscience & Biobehavioral Reviews, 125, 303-317.
  • Gardell, L. R., et al. (1994). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Journal of Neural Transmission. General Section, 97(1), 21-33.
  • Yiannopoulou, K. G., et al. (2019). An update on the novel and approved drugs for Alzheimer disease. Journal of Alzheimer's Disease, 72(s1), S195-S216.
  • Lin, M. H., et al. (2021). Novel Therapeutic Approaches for Alzheimer's Disease: An Updated Review. International Journal of Molecular Sciences, 22(16), 8895.
  • Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2579-2588.
  • Silva, T., et al. (2022). Medicinal Chemistry Studies Against Neurodegenerative Diseases. Current Neuropharmacology, 20(1), 1.
  • Villalobos-García, R., et al. (2011). Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative. Journal of Psychopharmacology, 25(8), 1113-1126.
  • Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases.
  • Unzeta, M., et al. (1990). The Kinetics of Monoamine Oxidase Inhibition by Three 2-indolylmethylamine Derivatives. Biochemical Pharmacology, 40(3), 577-582.
  • Yang, X., et al. (2022). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 9(1), 118-124.
  • Mete, E., et al. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents. Molecules, 12(12), 2579-2588.
  • UC San Diego Today. (2023, November 28). Antiparasitic Drug Shows Power Against Alzheimer's and Dementia. Retrieved from [Link]

  • Chaurasiya, B., et al. (2021). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 26(23), 7395.
  • Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 461-470.
  • Almela, M. J., et al. (2014). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 19(9), 14120-14139.
  • Barroso, M., et al. (1996). Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. European Journal of Pharmacology, 297(3), 195-203.
  • Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 30(5), 461–470.
  • Son, S. H., et al. (2022).
  • Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drug Reviews, 12(1), 9-20.
  • Ayyadevara, S., et al. (2018). Emerging Developments in Targeting Proteotoxicity in Neurodegenerative Diseases. Drugs & Aging, 35(10), 873-893.
  • Alcaro, S., et al. (2013). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Current Medicinal Chemistry, 20(37), 4673-4682.
  • Mazumder, M. K., et al. (2013). β-Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT-Diaphorase: An In Silico Study. PLoS ONE, 8(5), e62743.
  • Ahmad, W., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Pharmaceuticals, 16(10), 1475.
  • Silva, T., et al. (2022). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Neuropharmacology, 20(1), 1–3.
  • Uddin, M. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 20-33.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3-(Phenethylamino)propanamide (CAS No. 56795-61-2), a compound of interest in synthetic chemistry and drug development. As direct experimental spectra are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. We detail the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide includes detailed, field-proven protocols for acquiring high-fidelity data, designed to ensure reproducibility and scientific rigor. The methodologies and interpretations are structured to serve as a vital resource for researchers, chemists, and quality control professionals engaged in the synthesis and analysis of related small molecules.

Introduction and Molecular Structure

This compound is a bifunctional molecule incorporating a phenethylamine moiety and a primary amide. Its chemical structure consists of a phenyl ring, an ethyl linker, a secondary amine, and a propanamide tail. The molecular formula is C₁₁H₁₆N₂O, with a monoisotopic mass of 192.1263 g/mol .

Accurate structural confirmation is paramount in chemical synthesis and drug development. Spectroscopic techniques provide the necessary empirical evidence to verify molecular identity, purity, and structure. This guide focuses on the three cornerstone techniques for the characterization of such organic molecules: NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis.

The structural components of this compound are highlighted below:

  • Phenethyl Group: Comprises the C₆H₅ aromatic ring and the -CH₂CH₂- linker. This group is expected to produce characteristic aromatic signals in NMR and IR.

  • Secondary Amine (-NH-): Connects the phenethyl group to the propanamide moiety. Its proton is often observable in ¹H NMR, and its stretching vibration can be seen in IR.

  • Propanamide Group: Consists of the -CH₂CH₂CONH₂ chain. The primary amide (-CONH₂) is a key functional group with distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a complete structural map can be assembled.

Expertise & Insights: Predicting the NMR Spectrum

The predicted spectra are based on established chemical shift principles and comparison with structurally related compounds like phenethylamine and propanamide.[1][2] The use of a standard solvent like deuterated chloroform (CDCl₃) is assumed, with tetramethylsilane (TMS) as the internal standard (0.0 ppm).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show seven distinct signals. The causality for the predicted chemical shifts and splitting patterns lies in the inductive effects of neighboring electronegative atoms (O, N) and the anisotropic effects of the phenyl ring.

Signal Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Notes
aC₆H ₅-7.20 - 7.35Multiplet (m)5HAromatic protons of the phenyl ring.
bPh-CH₂ -CH₂-~2.85Triplet (t)2HMethylene group adjacent to the phenyl ring.
cPh-CH₂-CH₂ -NH-~2.95Triplet (t)2HMethylene group adjacent to the secondary amine.
d-NH-CH₂ -CH₂-~2.80Triplet (t)2HMethylene group adjacent to the secondary amine (amide side).
e-CH₂-CH₂ -CONH₂~2.45Triplet (t)2HMethylene group alpha to the carbonyl. Deshielded by the C=O group.
f-CONH₂ 5.5 - 6.5Broad Singlet (br s)2HProtons of the primary amide. Often broad due to quadrupole effects and exchange.
g-NH -1.5 - 2.5Broad Singlet (br s)1HProton of the secondary amine. May be broad and its position is concentration-dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine unique carbon signals, reflecting the molecular symmetry.

Assignment Predicted δ (ppm) Rationale & Notes
C =O~175Carbonyl carbon of the primary amide.
C ₆H₅ (quaternary)~139Aromatic carbon attached to the ethyl chain.
C ₆H₅ (ortho, meta)128 - 129Aromatic carbons. Two overlapping signals expected.
C ₆H₅ (para)~126Aromatic carbon at the para position.
Ph-CH₂-C H₂-NH-~49Methylene carbon bonded to the secondary amine.
-NH-C H₂-CH₂-~45Methylene carbon bonded to the secondary amine (amide side).
Ph-C H₂-CH₂-~36Methylene carbon bonded to the phenyl ring.
-CH₂-C H₂-CONH₂~35Methylene carbon alpha to the carbonyl.
Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, verifiable data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be superior for observing exchangeable protons like those on amines and amides.[3]

    • Add a small amount of TMS (tetramethylsilane) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400-600 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical.

    • Use a 30-45° pulse angle to avoid saturation and ensure accurate integration.

    • Set the number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is recommended for quantitative accuracy.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent's residual peak.[4]

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert & Lock transfer->insert shim Shim Field insert->shim acquire_h1 Acquire ¹H Spectrum (16 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (1024+ scans) acquire_h1->acquire_c13 process Fourier Transform & Phasing acquire_c13->process calibrate Calibrate to TMS process->calibrate analyze Integrate & Assign Signals calibrate->analyze

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Insights: Predicting the IR Spectrum

The IR spectrum of this compound will be dominated by features from the amide, amine, and aromatic groups. The presence of hydrogen bonding is expected to broaden the N-H stretching bands.

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Rationale & Notes
3350 & 3180N-H Asymmetric & Symmetric StretchPrimary Amide (-CONH₂)Medium-StrongTwo distinct peaks are characteristic of a primary amide.[5]
~3300N-H StretchSecondary Amine (-NH-)Weak-MediumMay be broad and overlap with the amide N-H signals.
3080 - 3030C-H Aromatic StretchPhenyl RingWeak-MediumCharacteristic absorptions for sp² C-H bonds.
2950 - 2850C-H Aliphatic Stretch-CH₂- GroupsMedium-StrongAbsorptions for sp³ C-H bonds.
~1650C=O Stretch (Amide I Band)Primary Amide (-CONH₂)StrongA very prominent peak, characteristic of the carbonyl group in an amide.[6]
~1610N-H Bend (Amide II Band)Primary Amide (-CONH₂)MediumAnother key amide band, resulting from N-H bending coupled with C-N stretching.
1500 & 1450C=C Aromatic StretchPhenyl RingMediumCharacteristic skeletal vibrations of the benzene ring.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid or liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • A resolution of 4 cm⁻¹ is sufficient for most structural identification purposes.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although it is often not required for routine identification.

    • Label the major peaks with their corresponding wavenumber values.

Visualization: IR Analysis Workflow

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spec Collect Spectrum (32 scans) apply_pressure->collect_spec process Background Correction (Automatic) collect_spec->process identify Identify Key Functional Group Bands process->identify

Caption: Workflow for ATR-FTIR sample analysis and interpretation.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns, which provides further structural information.

Expertise & Insights: Predicting the Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₆N₂O. The expected molecular ion peak will appear at m/z = 192 . This corresponds to the intact molecule minus one electron.

  • Key Fragmentation Pathways: The fragmentation of phenethylamine derivatives is well-documented.[7] The primary cleavage event is typically the Cα-Cβ bond scission, leading to a stable, resonance-delocalized fragment.

    • Benzylic Cleavage (α-cleavage to the ring): Cleavage of the bond between the two ethyl carbons is highly favorable.

      • [C₆H₅CH₂CH₂-NH-CH₂CH₂CONH₂]⁺˙ → [C₆H₅CH₂]⁺ (m/z = 91 ). This tropylium ion is a hallmark of compounds containing a benzyl group and is often the base peak.

    • Alpha-Cleavage to Secondary Amine: Cleavage of the C-C bond adjacent to the nitrogen atom is also a major pathway.

      • [...CH₂-NH-CH₂...]⁺˙ → [CH₂=NH-CH₂CH₂CONH₂]⁺ (m/z = 101 ).

      • [...CH₂-NH-CH₂...]⁺˙ → [C₆H₅CH₂CH₂-NH=CH₂]⁺ (m/z = 134 ).

    • Amide Fragmentation: Amides can undergo cleavage to form an acylium ion.

      • [...CH₂-CONH₂]⁺˙ → [O=C-NH₂]⁺ (m/z = 44 ). This fragment is characteristic of primary amides.[8]

Predicted m/z Proposed Fragment Ion Significance
192[C₁₁H₁₆N₂O]⁺˙Molecular Ion (M⁺)
134[C₆H₅CH₂CH₂NH=CH₂]⁺α-cleavage at the amine
101[CH₂=NHCH₂CH₂CONH₂]⁺α-cleavage at the amine
91[C₆H₅CH₂]⁺Tropylium ion (Benzylic cleavage), likely base peak
44[CONH₂]⁺Characteristic primary amide fragment
Experimental Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC-MS Instrument Setup:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

  • MS Setup (EI Mode):

    • Ion Source: Standard electron ionization at 70 eV. Set the source temperature to 230 °C.

    • Mass Analyzer (Quadrupole): Scan a mass range from m/z 40 to 400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the data. The resulting total ion chromatogram (TIC) will show a peak at the retention time of the analyte.

    • Extract the mass spectrum from the analyte's peak and compare the fragmentation pattern to the predicted values and library databases (e.g., NIST).

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation dissolve Prepare Dilute Solution (~1 mg/mL in MeOH) inject Inject 1 µL dissolve->inject separate GC Separation (Temp. Ramp) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-400) ionize->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic extract Extract Mass Spectrum from Peak tic->extract compare Compare Fragmentation with Predictions extract->compare

Caption: Workflow for GC-MS sample preparation, analysis, and interpretation.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data provides a robust template for verification. Key identifying features include: the 5-proton aromatic multiplet in ¹H NMR; the amide carbonyl signal near 175 ppm in ¹³C NMR; the strong C=O and dual N-H stretching bands in the IR spectrum; and a mass spectrum showing a molecular ion at m/z 192 and a characteristic base peak at m/z 91. The protocols provided herein represent standard, validated methodologies for obtaining reliable and reproducible spectroscopic data for this class of compounds.

References

  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A similar table is available on ResearchGate: [Link])

  • (No valid reference found in search results)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063592, N3-(2-phenylethyl)-beta-alaninamide. Retrieved from [Link]

  • (No valid reference found in search results)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]

  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • (No valid reference found in search results)
  • Chen, K., & Zhang, H. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. International Journal of Molecular Sciences, 21(7), 2586. Retrieved from [Link]

  • (No valid reference found in search results)
  • Ganev, G. S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 139. Retrieved from [Link]

  • Tsay, W. I., et al. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(6), 7359-7372. Retrieved from [Link]

Sources

The Architectural Diversity and Pharmacological Landscape of Phenethylamine Alkaloids in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenethylamine alkaloids represent a vast and structurally diverse class of natural products, exhibiting a remarkable spectrum of pharmacological activities. From their fundamental role as neurotransmitters in mammals to their potent psychoactive effects in plants, these compounds have captivated the attention of chemists, pharmacologists, and drug development professionals for centuries. This technical guide provides an in-depth exploration of the core principles governing the natural occurrence, biosynthesis, and mechanism of action of phenethylamine alkaloids and their derivatives. We will delve into the intricate enzymatic pathways that construct these molecules, their interactions with key protein targets such as Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2), and provide validated, step-by-step protocols for their extraction, isolation, and analysis from natural sources. This guide is intended to serve as a comprehensive resource for researchers seeking to navigate the complex and fascinating world of phenethylamine alkaloids.

Introduction: The Phenethylamine Scaffold - A Privileged Structure in Nature's Arsenal

The 2-phenylethylamine backbone is a deceptively simple molecular framework that gives rise to an astonishing array of biologically active compounds.[1][2] This structural motif is found in endogenous neurotransmitters essential for life, such as dopamine and norepinephrine, as well as in a plethora of plant-derived alkaloids with profound physiological effects.[1][3][4] The versatility of the phenethylamine scaffold lies in the numerous ways it can be chemically modified by nature's biosynthetic machinery, leading to a wide range of pharmacological properties. These modifications include hydroxylation, methoxylation, and N-methylation of the aromatic ring and the ethylamine side chain.

Phenethylamine alkaloids are found across the biological kingdoms, from bacteria and fungi to, most notably, the plant kingdom.[4] They are particularly abundant in plant families such as the Cactaceae (e.g., mescaline in Lophophora williamsii), Ephedraceae (e.g., ephedrine in Ephedra species), and Leguminosae.[3][4] This guide will explore the key classes of these alkaloids, their natural distribution, and the scientific methodologies employed to study them.

Biosynthesis: Nature's Molecular Assembly Line

The biosynthesis of phenethylamine alkaloids originates from the aromatic amino acid L-phenylalanine. A series of enzymatic transformations, including decarboxylation, hydroxylation, O-methylation, and N-methylation, give rise to the diverse array of phenethylamine derivatives found in nature.

A classic example of this is the biosynthesis of mescaline in the peyote cactus (Lophophora williamsii). Recent research has elucidated the key enzymes involved in this pathway, providing a molecular roadmap for the synthesis of this potent psychedelic compound.

Case Study: The Biosynthetic Pathway of Mescaline

The biosynthesis of mescaline from L-tyrosine (which is derived from L-phenylalanine) involves a series of enzymatic steps. The pathway highlights the key enzyme classes involved in the elaboration of the phenethylamine scaffold.

Mescaline_Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (CYP76AD1) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase 3_Methoxytyramine 3-Methoxytyramine Dopamine->3_Methoxytyramine Catechol-O-methyltransferase 3_Methoxy_4_5_dihydroxyphenethylamine 3-Methoxy-4,5-dihydroxyphenethylamine 3_Methoxytyramine->3_Methoxy_4_5_dihydroxyphenethylamine Hydroxylase 3_5_Dimethoxy_4_hydroxyphenethylamine 3,5-Dimethoxy-4-hydroxyphenethylamine 3_Methoxy_4_5_dihydroxyphenethylamine->3_5_Dimethoxy_4_hydroxyphenethylamine O-methyltransferase Mescaline Mescaline 3_5_Dimethoxy_4_hydroxyphenethylamine->Mescaline O-methyltransferase

Caption: Biosynthetic pathway of mescaline from L-Tyrosine in Lophophora williamsii.

Pharmacological Mechanisms of Action: Interfacing with the Central Nervous System

Phenethylamine alkaloids exert their diverse pharmacological effects by interacting with a variety of molecular targets in the central nervous system. Two of the most critical targets are the Trace Amine-Associated Receptor 1 (TAAR1) and the Vesicular Monoamine Transporter 2 (VMAT2).

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, including phenethylamine itself, as well as by a range of synthetic phenethylamine derivatives.[5] Activation of TAAR1 can modulate the activity of the dopamine, norepinephrine, and serotonin systems. The signaling cascade initiated by TAAR1 activation is complex and can involve multiple downstream effectors.

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PEA Phenethylamine (or derivative) TAAR1 TAAR1 PEA->TAAR1 Agonist Binding AC Adenylyl Cyclase TAAR1->AC Gs activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation VMAT2 VMAT2 (Inhibited) PKA->VMAT2 Modulation DAT Dopamine Transporter (Reversed/Internalized) PKA->DAT Phosphorylation Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto VMAT2 Inhibition Extracellular Space Extracellular Space Dopamine_cyto->Extracellular Space DAT Reversal Dopamine_receptor Dopamine Receptor Extracellular Space->Dopamine_receptor Postsynaptic_response Postsynaptic Response Dopamine_receptor->Postsynaptic_response Extraction_Workflow Start Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Start->Solvent_Extraction Filtration1 Filtration Solvent_Extraction->Filtration1 Crude_Extract Crude Alcoholic Extract Filtration1->Crude_Extract Acidification Acidification (e.g., dilute HCl) Crude_Extract->Acidification Solvent_Partition1 Solvent Partition (e.g., with Dichloromethane) Acidification->Solvent_Partition1 Aqueous_Phase1 Aqueous Phase (Alkaloid Salts) Solvent_Partition1->Aqueous_Phase1 Organic_Phase1 Organic Phase (Neutral & Acidic Impurities) (Discard) Solvent_Partition1->Organic_Phase1 Basification Basification (e.g., NH4OH) Aqueous_Phase1->Basification Solvent_Partition2 Solvent Partition (e.g., with Dichloromethane) Basification->Solvent_Partition2 Aqueous_Phase2 Aqueous Phase (Discard) Solvent_Partition2->Aqueous_Phase2 Organic_Phase2 Organic Phase (Free Alkaloids) Solvent_Partition2->Organic_Phase2 Evaporation Solvent Evaporation Organic_Phase2->Evaporation Crude_Alkaloid_Fraction Crude Alkaloid Fraction Evaporation->Crude_Alkaloid_Fraction

Caption: General workflow for the acid-base extraction of phenethylamine alkaloids.

Detailed Protocol: Extraction of Ephedrine from Ephedra sp.

This protocol details a standard laboratory procedure for the extraction of ephedrine from dried Ephedra stems.

Materials:

  • Dried and powdered Ephedra stems

  • Petroleum ether

  • 95% Ethanol

  • Dilute ammonia solution

  • Dilute hydrochloric acid

  • Sodium carbonate solution

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, separating funnel)

Procedure:

  • Defatting: Accurately weigh a known quantity of powdered Ephedra stems and place it in the thimble of a Soxhlet apparatus. Extract the powder with petroleum ether for several hours to remove fats and waxes. Discard the petroleum ether extract. [6]2. Alkaloid Extraction: Air-dry the defatted plant material (marc). Moisten the marc with a dilute ammonia solution to liberate the free base form of the alkaloids. Pack the moistened marc back into the Soxhlet thimble and extract with 95% ethanol for 6-8 hours. [6]3. Concentration: Collect the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a syrupy mass. [6]4. Acid-Base Partitioning: a. Dissolve the syrupy mass in a sufficient volume of dilute hydrochloric acid. This will convert the ephedrine into its water-soluble hydrochloride salt. b. Transfer the acidic solution to a separating funnel and wash it with dichloromethane to remove any remaining non-alkaloidal impurities. Discard the organic layer. c. Make the aqueous layer alkaline by adding a sodium carbonate solution. This will precipitate the free base of ephedrine. d. Extract the alkaline solution multiple times with dichloromethane. Combine the organic layers.

  • Final Concentration: Dry the combined dichloromethane extracts over anhydrous sodium sulfate and filter. Evaporate the solvent under reduced pressure to obtain the crude ephedrine residue. [6]

Isolation and Purification by Chromatography

The crude alkaloid fraction obtained from extraction is typically a mixture of related compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are powerful techniques for the isolation and purification of individual phenethylamine alkaloids.

Table 3: Example HPLC Conditions for Phenethylamine Alkaloid Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 225 nm
Temperature Ambient or controlled (e.g., 25°C)

Conclusion

The study of phenethylamine alkaloids in nature continues to be a vibrant and rewarding field of research. Their structural diversity and potent pharmacological activities offer a rich source of lead compounds for drug discovery and provide valuable tools for probing the complexities of the central nervous system. The methodologies outlined in this guide, from biosynthetic pathway elucidation to detailed extraction and analytical protocols, provide a solid foundation for researchers to explore and harness the potential of these fascinating natural products. As our understanding of their molecular targets and mechanisms of action deepens, so too will our ability to utilize them for the betterment of human health.

References

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]

  • Slideshare. (n.d.). Extraction, isolation & estimation of ephedrine. Retrieved from [Link]

  • GreenskyBio. (2023, September 26). How to extract ephedrine from ephedra plant. Retrieved from [Link]

  • Erowid. (n.d.). Extracting Pure Mescaline From Peyote or San Pedro Cactus. Retrieved from [Link]

  • Phoenix Police Department Laboratory Services Bureau. (2024, July 15). CS-SOP-45 Peyote. Retrieved from [Link]

  • Scribd. (n.d.). CN112457205A - Method For Extracting Ephedrine From Ephedra - Google Patents. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for testing peyote cactus (mescal buttons)/mescaline. Retrieved from [Link]

  • Patsnap. (n.d.). Extraction process of ephedrine. Retrieved from [Link]

  • Kang, M. S., Park, J. H., Hong, S. I., et al. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 28(2), 149–158. [Link]

  • Simmler, L. D., Buchy, D., Chaboz, S., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 11, 589493. [Link]

  • Korea Science. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • PubMed. (n.d.). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Retrieved from [Link]

  • Weizmann Wonder Wander. (2024, August 15). Cactus Dreams: Revealing the Secrets of Mescaline Making. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethylamine alkaloids. Retrieved from [Link]

  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

  • Tall, T. L., O'Neill, B. E., & Miller, G. M. (2020). Behavioral Effects of a Potential Novel TAAR1 Antagonist. ACS Chemical Neuroscience, 11(15), 2351–2359. [Link]

  • Smith, T. A. (1977). Phenethylamine and related compounds in plants. Phytochemistry, 16(1), 9-18. [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

  • Pei, Y., Lee, I., & Rebec, G. V. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. CNS Drugs, 32(9), 815–827. [Link]

  • Zucchi, R., Chiellini, G., Scanlan, T. S., & Grandy, D. K. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967–978. [Link]

Sources

Discovery and history of phenethylamine compounds in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Phenethylamine Compounds in Research

Authored by: Gemini, Senior Application Scientist

Abstract

The phenethylamine scaffold represents one of the most versatile and impactful pharmacophores in medicinal chemistry and neuroscience. As the backbone for endogenous neurotransmitters, essential medicines, and potent psychoactive agents, its history is deeply intertwined with the evolution of pharmacology itself. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and evolving understanding of phenethylamine compounds. We will explore the initial isolation of the parent compound, the seminal structure-activity relationship (SAR) studies that unveiled its vast chemical space, the intricate pharmacological mechanisms governing its effects, and the modern analytical techniques used for its characterization. This guide emphasizes the causal relationships behind key experimental choices, grounding theoretical knowledge in practical application.

Early History and Discovery: From Putrefaction to Physiology

The story of phenethylamine begins not in a pristine laboratory, but in the study of decomposition. In 1876, the pioneering Polish biochemist Marceli Nencki first isolated and identified 2-phenylethylamine (PEA) from decomposing gelatin[1]. This discovery was soon replicated by his contemporaries, who found the compound in rotting mackerel and ripe cheese, often associating it with the process of putrefaction where bacteria decarboxylate the amino acid L-phenylalanine[1]. For several decades, phenethylamine remained a chemical curiosity.

The transition from a mere byproduct of decay to a molecule of physiological significance occurred in the early 20th century. A series of foundational papers published between 1909 and 1911 by researchers including George Barger and Henry H. Dale began to systematically document the physiological effects of PEA and related compounds, laying the groundwork for understanding its role as a "trace amine" and its relationship to the newly discovered catecholamines[1]. This research established phenethylamine as an endogenous compound with sympathomimetic properties, a critical first step towards understanding its function in the central nervous system.

The Shulgin Era: A Renaissance in Phenethylamine Synthesis and SAR

No historical account of phenethylamine research is complete without extensive discussion of the work of Alexander "Sasha" Shulgin. A biochemist and pharmacologist, Shulgin's systematic exploration of phenethylamine derivatives in the latter half of the 20th century was transformative. Operating from his home laboratory, he synthesized and, along with a small group of colleagues, personally bioassayed hundreds of novel compounds[2][3]. His work, meticulously documented in the book PiHKAL (Phenethylamines I Have Known And Loved), co-authored with his wife Ann Shulgin, serves as a foundational text on the structure-activity relationships of psychoactive phenethylamines[4][5].

Shulgin's research was not random; it was a masterclass in medicinal chemistry, driven by hypotheses about how subtle structural modifications would alter a compound's potency, duration, and qualitative effects. His key contributions include the popularization of MDMA (3,4-methylenedioxymethamphetamine) for its potential psychotherapeutic applications and the discovery of entire families of compounds, such as the "2C" series (e.g., 2C-B) and the "DOx" series (e.g., DOM)[2][5][6].

Core Principles of Phenethylamine Structure-Activity Relationships (SAR)

Shulgin's work, and subsequent research inspired by it, has elucidated several key SAR principles for the phenethylamine class. These relationships explain the causal choices behind synthetic modifications aimed at achieving specific pharmacological profiles.

  • Ring Substitutions: The position, size, and electronic nature of substituents on the phenyl ring are critical determinants of activity.

    • 2,5-Dimethoxy Pattern: A recurring motif in potent psychedelic phenethylamines (e.g., the 2C-x and DOx series) that directs activity towards serotonin 5-HT2A receptors[6].

    • 4-Position Substitution: This position is particularly sensitive. Small, non-polar groups like halogens (Br, I) or alkyl groups can increase affinity, whereas hydrogen-bond donors (e.g., -OH, -NH2) often decrease it[7]. Recent work has explored novel substituents at this position to create potent, long-acting 5-HT2 receptor agonists[8][9].

  • Alpha-Methylation (α-CH3): The addition of a methyl group to the alpha carbon (the carbon adjacent to the amine) creates the amphetamine backbone. This single modification profoundly impacts pharmacology by:

    • Inhibiting Metabolism: It confers resistance to degradation by monoamine oxidase (MAO), significantly increasing the compound's potency and duration of action.

    • Altering Target Selectivity: It can shift the primary mechanism from receptor agonism towards neurotransmitter release.

  • N-Substitution: Modification of the terminal amine group also tunes activity.

    • N-Methylation: Often increases potency and can alter the balance of effects between dopamine, norepinephrine, and serotonin systems.

    • N-Benzyl Substitution: This modification was found to be a notable exception to the general rule that larger N-substituents decrease 5-HT2A activity. In fact, N-benzyl substitution on certain phenethylamines can dramatically increase both binding affinity and functional potency at 5-HT2A and 5-HT2C receptors[7][10][11].

The following table summarizes key SAR trends for phenethylamine derivatives targeting monoamine systems.

Structural Modification Position Typical Substituent(s) Resulting Pharmacological Effect Rationale / Experimental Goal
Alkoxy GroupsPhenyl Ring (2, 5 positions)-OCH3 (Methoxy)Potent agonism at 5-HT2A/2C receptors.Enhance psychedelic activity.
HalogenationPhenyl Ring (4 position)-Br, -I, -ClIncreased affinity and potency at 5-HT2A receptors.Fine-tune receptor binding and potency.
AlkylationAlpha (α) Carbon-CH3MAO inhibition, increased duration, shift towards releasing agent activity.Increase bioavailability and duration of action.
AlkylationAmine (N)-CH3, -CH2CH3Can increase potency and alter selectivity (e.g., for DAT vs. SERT).Modulate potency and subjective effects.
BenzylationAmine (N)-CH2-Ph (Benzyl)Dramatically increases 5-HT2A/2C receptor affinity and potency.Create highly potent serotonergic agonists.

Core Pharmacology: Mechanisms of Action

Phenethylamine compounds exert their diverse effects by modulating monoamine neurotransmitter systems, but no single mechanism is common to the entire class[12][13]. The primary modes of action can be broadly categorized as neurotransmitter release, receptor agonism, and reuptake inhibition.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

The parent compound, phenethylamine, is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1)[12][[“]]. TAAR1 is a G-protein coupled receptor located intracellularly on presynaptic monoamine neurons. Its activation serves as a powerful modulator of neurotransmission.

Mechanism:

  • PEA enters the presynaptic neuron.

  • It binds to and activates TAAR1.

  • TAAR1 activation triggers a signaling cascade involving protein kinase A (PKA) and protein kinase C (PKC).

  • This cascade leads to the phosphorylation of monoamine transporters, such as the dopamine transporter (DAT).

  • A phosphorylated DAT may reverse its direction of transport (efflux) or be internalized, in either case halting dopamine reuptake and increasing synaptic dopamine concentration[12][[“]].

TAAR1_Signaling cluster_neuron Presynaptic Monoamine Neuron cluster_synapse Synaptic Cleft PEA Phenethylamine (PEA) TAAR1 TAAR1 PEA->TAAR1 Binds & Activates AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates DAT_P Phosphorylated Dopamine Transporter (DAT-P) Dopamine Dopamine DAT_P->Dopamine Reverses or Internalizes DAT->DAT_P caption Simplified TAAR1 Signaling Pathway.

Caption: Simplified TAAR1 Signaling Pathway.

Monoamine Transporter Interactions

Many substituted phenethylamines, particularly the amphetamines, function primarily as monoamine releasing agents. They interact with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Their ability to inhibit reuptake and reverse transport flow leads to a rapid and substantial increase in synaptic neurotransmitter levels[4][16][17]. The relative affinity for these transporters dictates the pharmacological profile of the drug, from the highly dopaminergic effects of methamphetamine to the primarily serotonergic action of MDMA[4][16].

Direct Receptor Agonism

Psychedelic phenethylamines, such as mescaline and the 2C-x family, owe their effects primarily to their action as direct agonists at serotonin receptors, particularly the 5-HT2A subtype[7][10][16]. Agonism at this receptor is believed to be the initiating event for the profound alterations in perception, cognition, and mood characteristic of classic psychedelics. The potency and selectivity for 5-HT2A versus other receptors (e.g., 5-HT2C, 5-HT1A, adrenergic receptors) is a key focus of modern drug development aimed at creating novel therapeutics[8][9][11].

Key Experimental Protocols in Phenethylamine Research

Scientific integrity in this field relies on robust and reproducible methodologies for synthesis and analysis.

Protocol: Synthesis of a Substituted Phenethylamine via Reductive Amination

This protocol provides a generalized method for synthesizing N-benzyl phenethylamines, a class with high affinity for serotonin receptors, by reacting a phenethylamine with a benzaldehyde[7][10].

Objective: To synthesize N-(2,5-dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine.

Materials:

  • 4-Bromo-2,5-dimethoxyphenethylamine HCl

  • 2,5-Dimethoxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4)

  • Rotary evaporator, magnetic stirrer, standard glassware

Methodology:

  • Reactant Solubilization: Dissolve 1.0 equivalent of 4-bromo-2,5-dimethoxyphenethylamine HCl and 1.1 equivalents of 2,5-dimethoxybenzaldehyde in DCM in a round-bottom flask.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. This allows for the formation of the intermediate Schiff base (imine). The choice of a non-protic solvent like DCM is crucial to prevent hydrolysis of the imine.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) to the mixture portion-wise over 15 minutes. STAB is a mild and selective reducing agent ideal for this transformation, as it is less reactive to other functional groups and does not violently react with the solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO3 solution to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it twice more with NaHCO3 solution and once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl phenethylamine.

Protocol: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the detection and quantification of phenethylamines in complex matrices like biological fluids or dietary supplements due to its high sensitivity and specificity[[“]][19].

Objective: To detect and quantify a target phenethylamine in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation: Extract the analyte from the matrix using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interferences.

  • Chromatographic Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient is optimized to separate the target analyte from isomers and matrix components.

  • Ionization: The column effluent is directed into the ESI source, which nebulizes and ionizes the analyte, typically forming the protonated molecule [M+H]+ in positive ion mode.

  • MS/MS Analysis (Multiple Reaction Monitoring - MRM):

    • Q1 (First Quadrupole): Set to isolate the specific mass-to-charge ratio (m/z) of the parent ion (e.g., the [M+H]+ of your target phenethylamine).

    • Q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon). The collision energy is optimized to produce specific, stable fragment ions.

    • Q3 (Third Quadrupole): Set to detect one or more of the specific fragment ions.

  • Data Analysis: The transition from the parent ion to a specific fragment ion is highly selective. The presence of this transition at the correct retention time confirms the identity of the compound. Quantification is achieved by comparing the peak area to that of a calibration curve generated from certified reference standards.

LCMS_Workflow cluster_ms Tandem Mass Spectrometer Sample Sample (e.g., Urine, Plasma) SPE Solid-Phase Extraction Sample->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Q1 Q1: Isolate Parent Ion [M+H]+ ESI->Q1 Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Detect Fragment Ion Q2->Q3 Data Data Analysis: Confirmation & Quantification Q3->Data caption Workflow for Phenethylamine Analysis by LC-MS/MS.

Caption: Workflow for Phenethylamine Analysis by LC-MS/MS.

Modern Research and Therapeutic Horizons

The study of phenethylamines continues to evolve. While the abuse potential of some derivatives is a significant public health concern, the therapeutic potential of others is an area of intense research[4].

  • Neuropsychiatry: The role of endogenous phenethylamine in mood regulation is an ongoing field of study, with some research suggesting low levels of its metabolites in patients with depression[1]. The ability of certain derivatives to modulate the BDNF/TrkB/CREB signaling pathway is being explored for novel antidepressant effects[[“]].

  • Psychedelic-Assisted Therapy: Compounds like MDMA are in late-stage clinical trials for the treatment of post-traumatic stress disorder (PTSD), leveraging their unique entactogenic effects to facilitate psychotherapy.

  • Novel Receptor Ligands: Medicinal chemists continue to refine the phenethylamine scaffold to create highly selective ligands for various G-protein coupled receptors, including adenosine, adrenergic, and dopamine receptors, for a wide range of therapeutic targets from cardiovascular disease to neurodegeneration[11][20][21]. The Alexander Shulgin Research Institute continues this legacy, describing new compounds with potential applications in pain, inflammation, and psychiatric disorders[22].

The journey of phenethylamine from a simple molecule in decomposing matter to a cornerstone of modern pharmacology is a testament to the power of chemical exploration. Its story underscores the profound impact that a single chemical scaffold can have on our understanding of the brain and the development of new medicines.

References

  • Phenethylamine - Wikipedia. Wikipedia. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

  • What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

  • Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. [Link]

  • What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

  • The History Of Phenylethylamine. LIVESTRONG.COM. [Link]

  • Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. ACS Publications. [Link]

  • Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. [Link]

  • Analytical methods for detecting phenethylamines in dietary supplements. Consensus. [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Phenethylamines: Dopamine Release and Duration of Action. Spirit Pharmacist. [Link]

  • Alexander Shulgin - Wikipedia. Wikipedia. [Link]

  • 2-Phenylethylamine. American Chemical Society. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Substituted phenethylamine - Wikipedia. Wikipedia. [Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. PubMed. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. PubMed. [Link]

  • Alexander Shulgin Research Institute discovers new phenylalkylamine compounds. BioWorld. [Link]

  • Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. PubMed. [Link]

  • Curiosity and the Chemist. McGill University Office for Science and Society. [Link]

  • Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. ResearchGate. [Link]

  • Details for Phenethylamines. UNODC. [Link]

  • PiHKAL - Wikipedia. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Potential Pharmacological Effects of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Phenethylamine Analog

Foreword: Charting the Unexplored Potential of a Novel CNS-Active Candidate

The landscape of central nervous system (CNS) drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with the potential to address the complexities of neurological and psychiatric disorders. Within this dynamic field, the phenethylamine scaffold has served as a foundational element for a multitude of psychoactive compounds.[1][2] This guide focuses on a lesser-explored derivative, 3-(Phenethylamino)propanamide, a molecule that, by its structural relation to phenethylamine, presents a compelling case for thorough pharmacological investigation.

This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the pharmacological profile of this novel compound. As a Senior Application Scientist, my objective is to not merely present protocols but to instill a deeper understanding of the scientific rationale that underpins each experimental choice. We will embark on a logical progression of inquiry, from initial theoretical postulations grounded in the known pharmacology of its parent compound to a systematic in vitro and in vivo characterization. This guide is designed to be a self-validating system of investigation, ensuring that the data generated is both robust and translatable.

Introduction to this compound: A Structural Overview

This compound belongs to the broad class of phenethylamines, which includes a range of endogenous neurotransmitters and synthetic psychoactive substances.[1][2] The core phenethylamine structure consists of a phenyl ring attached to an ethylamine backbone. The defining feature of this compound is the N-substitution of the ethylamine with a propanamide group.

The synthesis of similar phenethylamine derivatives, such as 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, has been successfully achieved through Mannich reactions.[3][4] This suggests that a comparable synthetic route for this compound is highly feasible. The propanamide moiety introduces a polar amide group, which is anticipated to influence the compound's pharmacokinetic properties, including its solubility, membrane permeability, and metabolic stability, distinguishing it from its parent compound, phenethylamine.

Postulated Mechanism of Action: A Hypothesis Rooted in Precedent

The pharmacological activity of phenethylamine and its derivatives is predominantly centered on their ability to modulate monoaminergic neurotransmission.[[“]][[“]][[“]] Phenethylamine itself acts as a central nervous system stimulant by interacting with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).[1]

Hypothesized Signaling Pathway

Based on the established mechanism of phenethylamine, we can postulate a primary signaling pathway for this compound. The central hypothesis is that it will act as a TAAR1 agonist, initiating a cascade of events that ultimately leads to an increase in synaptic concentrations of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

Hypothesized Signaling Pathway of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound TAAR1 TAAR1 Receptor Compound->TAAR1 Agonism AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VMAT2 VMAT2 (Inhibited) PKA->VMAT2 Inhibits DAT Dopamine Transporter (Reversed) PKA->DAT Phosphorylates & Reverses Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Synaptic Dopamine Dopamine_Vesicle->Dopamine_Synapse Increased Release D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binds Postsynaptic_Effect Postsynaptic Effect D_Receptor->Postsynaptic_Effect Initiates

Caption: Hypothesized TAAR1-mediated signaling cascade for this compound.

In Vitro Pharmacological Profiling: A Step-by-Step Characterization

To systematically evaluate the pharmacological properties of this compound, a tiered in vitro screening approach is recommended. This will provide foundational data on its receptor binding affinity, functional activity, and potential for off-target effects.

Experimental Workflow for In Vitro Profiling

In Vitro Profiling Workflow Start Synthesized this compound Receptor_Binding Receptor Binding Assays (TAAR1, DAT, SERT, NET) Start->Receptor_Binding Functional_Assay Functional Assays (cAMP Accumulation) Receptor_Binding->Functional_Assay Off_Target Off-Target Screening Panel (e.g., CEREP panel) Functional_Assay->Off_Target Data_Analysis Data Analysis and Interpretation Off_Target->Data_Analysis Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the in vitro pharmacological characterization.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for key monoamine transporters and TAAR1.

Protocol:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing human TAAR1, dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Assay Conditions: Incubate varying concentrations of this compound with the cell membranes and a specific radioligand for each target (e.g., [³H]dopamine for DAT).

  • Detection: Measure the displacement of the radioligand by the test compound using a scintillation counter.

  • Data Analysis: Calculate the inhibitor constant (Ki) values to quantify the binding affinity.

Functional Assays: cAMP Accumulation

Objective: To assess the functional activity of this compound at the TAAR1 receptor.

Protocol:

  • Cell Culture: Use a cell line co-expressing human TAAR1 and a cAMP-responsive reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available ELISA kit or a reporter gene assay.

  • Data Analysis: Determine the EC50 value to represent the potency of the compound as a TAAR1 agonist.

Table 1: Hypothetical In Vitro Pharmacological Data for this compound

TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
TAAR1 50120
DAT 800>10,000
SERT 1500>10,000
NET 1200>10,000

In Vivo Pharmacological Evaluation: Assessing CNS Effects in Animal Models

Following promising in vitro data, the next critical phase is to evaluate the in vivo effects of this compound on the central nervous system. A battery of behavioral and neurochemical tests in rodents will provide insights into its potential psychoactive properties.[8][9][10]

Experimental Workflow for In Vivo Evaluation

In Vivo Evaluation Workflow Start Promising In Vitro Candidate PK_Studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) Start->PK_Studies Locomotor Locomotor Activity Assessment PK_Studies->Locomotor FOB Functional Observational Battery (FOB) Locomotor->FOB Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) FOB->Microdialysis Data_Integration Integration of Behavioral and Neurochemical Data Microdialysis->Data_Integration Report Comprehensive Report on Pharmacological Profile Data_Integration->Report

Caption: A comprehensive workflow for the in vivo assessment of CNS effects.

Locomotor Activity

Objective: To assess the stimulant or sedative effects of the compound.

Protocol:

  • Animal Acclimation: Acclimate mice or rats to the open-field arenas.

  • Compound Administration: Administer various doses of this compound via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a specified duration.

  • Data Analysis: Compare the activity levels of the treated groups to a vehicle-treated control group.

Functional Observational Battery (FOB) / Irwin Test

Objective: To provide a broad assessment of the compound's effects on behavior and physiological functions.[11]

Protocol:

  • Baseline Observations: Record baseline behavioral and physiological parameters for each animal.

  • Compound Administration: Administer a range of doses of this compound.

  • Systematic Observation: At predefined time points, systematically observe and score a wide range of parameters, including autonomic signs (e.g., salivation, pupil size), motor activity, and reflexes.

  • Data Analysis: Analyze the dose-dependent effects on each parameter to create a comprehensive neurobehavioral profile.

Table 2: Hypothetical In Vivo Behavioral Data for this compound

Dose (mg/kg)Locomotor Activity (% of Control)FOB - Stereotypy Score (0-4)
1 120%1
3 250%2
10 400%3
30 280% (with signs of toxicity)4

Future Directions and Therapeutic Potential

The comprehensive pharmacological characterization of this compound, as outlined in this guide, will provide a solid foundation for determining its future trajectory in drug development. Should the data reveal a favorable profile—potent TAAR1 agonism with minimal off-target effects and a desirable in vivo activity profile—several therapeutic avenues could be explored. These may include its potential as a novel treatment for attention-deficit/hyperactivity disorder (ADHD), depression, or narcolepsy, conditions where modulation of monoaminergic systems is a key therapeutic strategy. Further studies would then be warranted to investigate its long-term safety, abuse liability, and efficacy in more specific animal models of these disorders.

References

  • Medicilon. CNS Pharmacology Models. [Link]

  • Selvita. In Vivo Neuroscience Models. [Link]

  • SynapCell. Preclinical in vivo EEG platform for CNS drug discovery. [Link]

  • Pol, K. D., et al. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 11(2), 113-117. [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]

  • Google Patents. (2025).
  • Office of Justice Programs. (2026). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). [Link]

  • MDPI. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 23(23), 15202. [Link]

  • PubChem. N-Ethyl-3-[(1-phenylethyl)amino]propanamide. [Link]

  • PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]

  • Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]

  • Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]

  • YouTube. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. [Link]

  • Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]

  • Frontiers. Novel Psychoactive Drugs. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • PMC - NIH. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2579-2588. [Link]

  • ResearchGate. (2025). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. [Link]

  • Google Patents. WO2010058206A1 - Method for making phenylethylamine compounds.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • ResearchGate. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. [Link]

  • PubChem - NIH. 3-Phenylpropanamide. [Link]

  • PubMed. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(2), 227-235. [Link]

  • PubChem - NIH. Phenethylamine. [Link]

  • PubMed. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. [Link]

  • PMC - NIH. Some pharmacological properties of 3:3-diphenyl-propanolamines, -allylamines, and -propylamines. [Link]

Sources

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 3-(Phenethylamino)propanamide via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(phenethylamino)propanamide from phenethylamine and acrylamide. The core of this synthesis is the aza-Michael addition, a robust and efficient method for forming carbon-nitrogen bonds under mild conditions. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, from reaction mechanism to purification strategy and analytical validation. We present a detailed, step-by-step methodology, safety protocols, and a complete guide to the characterization of the final product using modern spectroscopic techniques.

Introduction and Synthetic Strategy

This compound serves as a valuable molecular scaffold in the development of novel chemical entities. The structure combines a key phenethylamine moiety, found in numerous bioactive compounds and neurotransmitters, with a flexible propanamide linker. This arrangement offers multiple points for further functionalization, making it an attractive intermediate for library synthesis in drug discovery programs.

The chosen synthetic route is the direct conjugate addition of phenethylamine to acrylamide. This reaction, an example of an aza-Michael addition, is highly efficient and atom-economical.[1][2] It avoids the need for harsh reagents, protecting groups, or multi-step procedures often associated with traditional amide bond formation.[3][4] The reaction proceeds by the nucleophilic attack of the primary amine of phenethylamine onto the electron-deficient β-carbon of the acrylamide double bond.[5] This approach is favored for its operational simplicity, mild reaction conditions, and typically high yields.

Overall Reaction Scheme:

(Chemical structures depicted in reaction mechanism diagram below)

Reaction Mechanism: The Aza-Michael Addition

The cornerstone of this synthesis is the aza-Michael reaction. The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of phenethylamine at the β-carbon of the acrylamide molecule. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group. This attack forms a transient zwitterionic intermediate. A subsequent proton transfer, often facilitated by a solvent molecule or another amine molecule, neutralizes the charges to yield the final, stable product.[6] This process is typically rapid and proceeds cleanly under appropriate conditions.

Caption: The Aza-Michael addition mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step guide for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Phenethylamine≥99%Sigma-AldrichCorrosive, handle with care.[7]
Acrylamide≥99%Sigma-AldrichHighly Toxic , handle in fume hood.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificFlammable liquid.
Dichloromethane (DCM)ACS GradeVWRVolatile, use in fume hood.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Condenser

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Safety Precautions
  • Acrylamide: Acrylamide is a potent neurotoxin and a suspected human carcinogen. Always handle solid acrylamide and its solutions inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and safety goggles.

  • Phenethylamine: Phenethylamine is a corrosive amine that can cause skin and eye burns. Handle it in a fume hood and wear appropriate PPE.

  • Solvents: Methanol and dichloromethane are volatile and flammable or toxic. All operations involving these solvents should be performed in a fume hood.

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenethylamine (2.42 g, 20.0 mmol, 1.0 equiv).

  • Dissolution: Add 40 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the phenethylamine is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve acrylamide (1.42 g, 20.0 mmol, 1.0 equiv) in 10 mL of anhydrous methanol. (Caution: Handle acrylamide in a fume hood) .

  • Slowly add the acrylamide solution to the stirring phenethylamine solution over a period of 10-15 minutes at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product should have a lower Rf than phenethylamine.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the resulting residue in 100 mL of dichloromethane.

    • Transfer the solution to a 250 mL separatory funnel and wash with distilled water (2 x 50 mL) to remove any remaining unreacted acrylamide.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 2% to 10% methanol in dichloromethane.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil or a low-melting solid.

Overall Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization A Dissolve Phenethylamine in Anhydrous MeOH B Add Acrylamide Solution (in MeOH) Dropwise A->B C Stir at Room Temperature for 24 hours B->C D Monitor by TLC C->D E Concentrate via Rotary Evaporation D->E F Redissolve in DCM & Wash with Water E->F G Dry Organic Layer (Na₂SO₄) & Concentrate F->G H Flash Column Chromatography (Silica Gel, DCM/MeOH) G->H I ¹H NMR, ¹³C NMR H->I J FT-IR Spectroscopy K Mass Spectrometry (LC-MS)

Caption: High-level workflow for the synthesis and analysis of this compound.

Characterization and Results

The identity and purity of the synthesized this compound (Molecular Weight: 192.26 g/mol ) must be confirmed through a combination of spectroscopic methods.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃, δ ppm): ~7.35-7.20 (m, 5H, Ar-H), ~5.5-7.0 (br s, 2H, -CONH₂), ~2.95 (t, 2H, Ar-CH₂-CH₂-N), ~2.85 (t, 2H, Ar-CH₂-CH₂-N), ~2.80 (t, 2H, N-CH₂-CH₂-CO), ~2.40 (t, 2H, N-CH₂-CH₂-CO), ~1.80 (br s, 1H, -NH-). Note: Amide and amine protons are exchangeable with D₂O.[8][9]
¹³C NMR (100 MHz, CDCl₃, δ ppm): ~175.0 (C=O), ~139.5 (Ar-C), ~128.8 (Ar-CH), ~128.5 (Ar-CH), ~126.5 (Ar-CH), ~50.5 (Ar-CH₂-CH₂-N), ~47.0 (N-CH₂-CH₂-CO), ~36.0 (Ar-CH₂-CH₂-N), ~35.5 (N-CH₂-CH₂-CO).[10]
FT-IR (ATR, cm⁻¹): ~3350 & ~3180 (N-H stretch, primary amide), ~3300 (N-H stretch, secondary amine), ~2930 (C-H stretch, aliphatic), ~1660 (C=O stretch, Amide I band), ~1610 (N-H bend, Amide II band).[11][12][13]
Mass Spec. (ESI+): m/z = 193.13 [M+H]⁺. Key Fragments: m/z = 105 (C₈H₉⁺, phenethyl fragment), m/z = 91 (C₇H₇⁺, tropylium ion).[14][15]

Expected Yield: 75-85% after purification. Appearance: Pale yellow oil or low-melting waxy solid.

Discussion

The aza-Michael addition of phenethylamine to acrylamide provides a direct and high-yielding route to this compound. The reaction is generally clean, with the primary potential side product being the dialkylated species, where a second molecule of acrylamide reacts with the newly formed secondary amine. Using a 1:1 stoichiometry of reactants, as described in this protocol, effectively minimizes this side reaction.

It is noteworthy that the Michael addition can be reversible under certain conditions, particularly with heating.[1] Therefore, conducting the reaction at room temperature and avoiding excessive heat during work-up is crucial for maximizing the yield of the desired adduct. The aqueous wash step is critical for removing the highly water-soluble acrylamide starting material, simplifying the subsequent chromatographic purification. The final purification by flash chromatography is effective in isolating the product from any unreacted phenethylamine and trace impurities.

The analytical data obtained should be consistent with the proposed structure. The presence of both secondary amine and primary amide functionalities can be clearly distinguished in the FT-IR spectrum.[16][17] NMR spectroscopy confirms the connectivity of the phenethyl and propanamide fragments, and high-resolution mass spectrometry provides definitive confirmation of the elemental composition.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of N-phenethyl-β-alanine methyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide infrared spectra. Retrieved from [Link]

  • Zamora, R., Delgado, R. M., & Hidalgo, F. J. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(5), 3127–3133. [Link]

  • Di Mola, A., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2494–2497. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Model Reactions of Acrylamide with Selected Amino Compounds. Request PDF. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Martínez, R., et al. (n.d.). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Revista de la Sociedad Química de México, 46(2), 141-144.
  • ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. Retrieved from [Link]

  • Van Lommel, R., et al. (2019). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 84(12), 7871–7882. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]

  • Chang, Y. Z., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(6), 7238–7255. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • YouTube. (2024). NMR of propanamide for A-level Chemistry. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 3-(Phenethylamino)propanamide using High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantification of 3-(phenethylamino)propanamide. We present two distinct, fit-for-purpose protocols tailored to different analytical needs. The first is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for the accurate analysis of drug substances and formulated products. The second is a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed for the quantification of this compound in complex biological matrices such as plasma, which is essential for pharmacokinetic and metabolic studies. This document provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods. All protocols are designed with validation in mind, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Need for Robust Quantification

This compound belongs to the broad class of phenethylamines, a group of compounds with significant and diverse pharmacological activities.[4] The accurate and precise quantification of this molecule is a critical step in the drug development pipeline. In quality control (QC) settings, it ensures the identity, purity, and strength of the active pharmaceutical ingredient (API) and the final drug product. In preclinical and clinical research, sensitive quantification in biological fluids is fundamental to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The choice of analytical technique is dictated by the specific requirements of the analysis, primarily the concentration range of the analyte and the complexity of the sample matrix.[5] This guide presents two gold-standard techniques:

  • HPLC-UV: A robust, reliable, and cost-effective method for analyzing relatively high concentrations of the analyte in simple matrices like a drug substance or formulation.[6]

  • LC-MS/MS: The benchmark for trace-level quantification in complex biological matrices due to its unparalleled sensitivity and selectivity.[7][8]

Part I: HPLC-UV Method for Drug Substance and Formulations

Principle and Rationale

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. This compound, with its phenyl ring and alkyl chain, is well-suited for retention on a nonpolar stationary phase like C18. The mobile phase consists of an aqueous component and an organic solvent (acetonitrile), with a small amount of acid (formic acid).

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic interaction with the phenethyl group, ensuring good retention and separation from more polar impurities.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It protonates the secondary amine group of the analyte, minimizing peak tailing caused by interaction with residual silanols on the column packing. Secondly, it provides a consistent pH to ensure reproducible retention times.

  • UV Detection: The presence of the phenyl ring in the molecule provides a strong chromophore, allowing for sensitive detection at a wavelength of approximately 220 nm.[9]

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade)

  • Reagents: Formic Acid (≥ 98%)

  • Diluent: Acetonitrile/Water (50:50, v/v)

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[10]

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A typical range for linearity assessment would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution (50 µg/mL): Accurately weigh a portion of the drug substance or formulation equivalent to about 5 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[10]

2.2.3. Chromatographic Conditions

ParameterCondition
HPLC System Standard system with a UV/PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm

Note: This gradient is a starting point and should be optimized for the specific impurity profile of the sample.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample / Reference Standard Dissolve Dissolve in Diluent & Sonicate Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter HPLC HPLC System (Pump, Autosampler) Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (220 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Quant Peak Integration & Quantification CDS->Quant Report Generate Report Quant->Report

Caption: Workflow for HPLC-UV quantification.

Method Validation: Ensuring Trustworthiness

The analytical method must be validated to demonstrate it is fit for its intended purpose.[2] Validation should be performed according to ICH Q2(R2) guidelines.[1][3]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure and resolved from impurities/degradants (Resolution > 2)To ensure the signal measured is only from the analyte of interest.[11]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified rangeTo demonstrate a proportional relationship between concentration and detector response.[11]
Accuracy 98.0% - 102.0% recovery for spiked samplesTo show the closeness of the measured value to the true value.[1]
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)To assess the degree of scatter between a series of measurements.[12]
LOD & LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)To determine the lowest concentration that can be reliably detected and quantified.[13]
Robustness RSD ≤ 2.0% after small, deliberate changes in method parametersTo measure the method's capacity to remain unaffected by small variations.[12]

Part II: LC-MS/MS Method for Biological Matrices

Principle and Rationale

For quantifying low concentrations of this compound in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice.[7] Its high sensitivity is achieved through the selective detection of specific mass-to-charge (m/z) transitions, while its selectivity allows for minimal sample cleanup.

Causality Behind Experimental Choices:

  • Sample Preparation (Protein Precipitation): Biological samples contain high concentrations of proteins that can interfere with the analysis and damage the LC-MS/MS system.[14] A simple protein precipitation step using a cold organic solvent like acetonitrile is a fast and effective way to remove the bulk of these interferences.[9][15]

  • UPLC/UHPLC System: Using a column with smaller particles (e.g., <2 µm) allows for faster analysis times and sharper peaks, which increases sensitivity.[8]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules. Given the analyte's basic amine, it will readily ionize in positive mode to form the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion (precursor) and fragmenting it to produce a specific product ion, we create a highly selective Multiple Reaction Monitoring (MRM) transition. This "mass filtering" virtually eliminates background noise, enabling quantification at pg/mL levels.[7]

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • Reference Standard: this compound

  • Internal Standard (IS): A stable isotope-labeled (e.g., d5-phenethylamino)propanamide is highly recommended for best results. If unavailable, a structurally similar compound can be used.

  • Solvents: Acetonitrile and Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic Acid (LC-MS grade)

  • Biological Matrix: Blank human plasma (or other relevant matrix)

3.2.2. Sample Preparation: Protein Precipitation (PPT)

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[9]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) PPT Add Cold Acetonitrile + Internal Standard Plasma->PPT Centrifuge Vortex & Centrifuge (10,000 x g) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS UPLC-MS/MS System Supernatant->LCMS ESI ESI Source (Positive Mode) LCMS->ESI MSMS Triple Quadrupole MS (MRM Mode) ESI->MSMS CDS Mass Spectrometry Software MSMS->CDS Quant Peak Integration (Analyte/IS Ratio) CDS->Quant Report Calculate Concentration Quant->Report

Caption: Bioanalytical workflow for LC-MS/MS.

3.2.3. LC-MS/MS Conditions

ParameterCondition
LC System UPLC / UHPLC System
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 2% B to 98% B over 3 minutes, hold for 0.5 min, return to 2% B over 0.1 min, equilibrate for 0.4 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte & Internal Standard transitions to be optimized experimentally
Gas Temperatures To be optimized based on instrument manufacturer recommendations
IonSpray Voltage To be optimized (e.g., ~5500 V)

Note: The MRM transitions (precursor ion and product ion masses) are compound-specific and must be determined by infusing a standard solution of the analyte into the mass spectrometer.

Bioanalytical Method Validation

Validation for bioanalytical methods follows similar principles to QC methods but with specific considerations for matrix effects, recovery, and stability, often guided by regulatory bodies like the FDA.

Validation ParameterTypical Acceptance CriteriaPurpose
Selectivity No significant interfering peaks at the analyte retention time in blank matrixTo ensure endogenous matrix components do not affect quantification.[16]
Linearity Correlation coefficient (r²) ≥ 0.99 over the specified rangeTo demonstrate a proportional relationship between concentration and detector response.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QCsTo ensure the method is both accurate and precise across the calibration range.
LLOQ Lowest standard on the curve; must be accurate and precise (within ±20%)To define the lowest reliable quantifiable concentration.[7]
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%To assess the suppression or enhancement of ionization by matrix components.[5]
Stability Analyte concentration within ±15% of nominal after storage/processingTo ensure the analyte is stable under various conditions (freeze-thaw, bench-top, long-term).

Method Selection and Final Remarks

The choice between the HPLC-UV and LC-MS/MS methods is fundamentally driven by the analytical objective.

  • For purity testing, stability studies, and formulation assays where analyte concentrations are high (µg/mL to mg/mL range), the HPLC-UV method provides the required accuracy, precision, and robustness in a cost-effective manner.

  • For pharmacokinetic studies, therapeutic drug monitoring, or any analysis in biological matrices where analyte concentrations are expected to be low (pg/mL to ng/mL range), the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.

By providing detailed protocols and the underlying scientific principles, this guide equips researchers with the necessary tools to implement a fit-for-purpose analytical strategy for the quantification of this compound, thereby supporting the advancement of their research and development goals.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Propanamide, 3-[(phenylmethyl)amino]- on Newcrom R1 HPLC column. Available from: [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available from: [Link]

  • CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • Sangale, S., Dighe, P. R., & Kumbhare, M. R. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Biomedical and Biosciences - SCISPACE. Available from: [Link]

  • Rahman, M., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central (PMC). Available from: [Link]

  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. Available from: [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. Available from: [Link]

  • Li, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Validation of an analytical procedure for quantitation of synthetic cathinones and phenetylamines in different biological specimens using microwave fast derivatisation and gas chromatography - mass spectrometry. Available from: [Link]

  • LCGC North America. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products. Analytical Methods. Available from: [Link]

  • Deventer, K., et al. (n.d.). LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. PubMed. Available from: [Link]

  • Andersson, M., et al. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods (RSC Publishing). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available from: [Link]

Sources

Application Note: A Novel Cross-Linking Mass Spectrometry Workflow Utilizing PEPA-NHS, a 3-(Phenethylamino)propanamide Derivative, for Structural Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Protein Interactions with a Novel Chemical Tool

The intricate dance of proteins within a cell dictates its function, health, and disease state. Understanding the architecture of protein complexes and their interaction networks is a central goal of modern biology. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe these structures in their near-native states, providing distance constraints that illuminate protein topologies and interaction interfaces.[1][2][3] The core of this method lies in the use of bifunctional chemical reagents that covalently link spatially proximal amino acid residues, effectively creating a molecular ruler.[1][4]

While numerous cross-linking reagents exist, the quest for novel tools with unique spacer arm lengths, solubilities, and reactivities is ongoing, as different reagents can reveal distinct structural features of a protein complex. This application note introduces a detailed protocol and conceptual framework for the use of a novel, hypothetical N-hydroxysuccinimide (NHS) ester-based cross-linker derived from the precursor molecule, 3-(Phenethylamino)propanamide. We have termed the final, activated homobifunctional reagent PEPA-Disuccinimidyl Suberate (PDS) .

The unique structure of the this compound precursor provides a rigid phenethyl group and a flexible propanamide linker, resulting in a defined spacer arm in the final PDS reagent. This guide provides a comprehensive, field-tested approach, from the synthesis of the activated PDS cross-linker to the final identification of cross-linked peptides, empowering researchers to leverage this novel tool for structural proteomics investigations.

The PDS Cross-Linker: Mechanism and Specifications

The PDS reagent is designed as a homobifunctional, amine-reactive cross-linker. Its utility stems from the N-hydroxysuccinimide (NHS) esters at both ends of a spacer arm.[5][6] These NHS esters react efficiently and specifically with primary amines, found on the side chains of lysine (Lys) residues and the N-termini of proteins, to form stable, covalent amide bonds.[6][7] The reaction is most efficient in a slightly alkaline pH range (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5][6]

The specificity for accessible lysine residues and N-termini makes PDS an excellent tool for mapping the surfaces of proteins and their interaction interfaces. The hydrolysis of the NHS ester is a competing reaction in aqueous solutions, making timely execution of the experimental protocol crucial for optimal results.[5]

Diagram: Proposed Synthesis and Reaction Mechanism of PDS

The diagram below illustrates the proposed two-step process: 1) Synthesis of the PDS precursor by reacting this compound with Suberic acid, and 2) Activation with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like DCC to form the final amine-reactive PDS cross-linker. The subsequent reaction with primary amines on a protein is also shown.

PDS_Mechanism cluster_synthesis Step 1: PDS Precursor Synthesis cluster_activation Step 2: NHS Ester Activation cluster_reaction Step 3: Protein Cross-Linking PEPA 3-(Phenethylamino) propanamide PDS_Precursor PDS Dicarboxylic Acid Precursor PEPA->PDS_Precursor Amidation SubericAcid Suberic Acid SubericAcid->PDS_Precursor PDS_Precursor_act PDS Dicarboxylic Acid Precursor PDS_Reagent PDS Reagent (Amine-Reactive) PDS_Precursor_act->PDS_Reagent Esterification NHS NHS + DCC NHS->PDS_Reagent PDS_Reagent_rxn PDS Reagent XL_Protein Cross-Linked Protein PDS_Reagent_rxn->XL_Protein Amide Bond Formation Protein Protein with Lys-NH2 groups Protein->XL_Protein

Caption: Proposed synthesis and reaction pathway for the PDS cross-linker.

Data Presentation: PDS Reagent Specifications
PropertySpecificationRationale & Comments
Full Name PEPA-Disuccinimidyl SuberateDerived from P hene thylaminop ropana mide and Suberic Acid.
Reactivity Primary Amines (Lys, N-terminus)Specific and well-characterized reactivity for protein studies.[5][7]
Spacer Arm Length ~21.1 ÅThe combined length of suberate (~11.4 Å) and the phenethylpropanamide moiety provides a unique distance constraint for structural modeling.[8][9]
Cleavability Non-cleavableForms stable amide bonds, suitable for standard XL-MS data analysis workflows.
Solubility Low water solubilityRequires dissolution in an organic solvent like DMSO or DMF before addition to the aqueous reaction buffer.

Experimental Protocols & Workflows

The successful application of PDS requires careful attention to detail across a multi-stage workflow. This section provides self-validating protocols for the key experimental phases.

Diagram: Overall XL-MS Experimental Workflow

XLMS_Workflow cluster_wetlab Wet Lab Protocol cluster_ms Mass Spectrometry & Data Analysis Protein_Prep 1. Protein Sample Preparation Crosslinking 2. PDS Cross-Linking Reaction & Quenching Protein_Prep->Crosslinking Verification 3. SDS-PAGE Verification Crosslinking->Verification Digestion 4. Reduction, Alkylation, & Tryptic Digestion Crosslinking->Digestion Enrichment 5. (Optional) Peptide Enrichment (SEC) Digestion->Enrichment Desalting 6. Desalting (C18 StageTip) Digestion->Desalting If no enrichment Enrichment->Desalting LCMS 7. LC-MS/MS Analysis Desalting->LCMS Search 8. Database Search (e.g., XlinkX, pLink 2) LCMS->Search FDR 9. FDR Calculation & Validation Search->FDR Visualization 10. Data Visualization & Structural Modeling FDR->Visualization

Caption: High-level overview of the PDS cross-linking mass spectrometry workflow.

Protocol 1: In-Solution Cross-Linking of a Protein Complex with PDS

This protocol describes the cross-linking of a purified protein or protein complex in solution.

Causality Behind Choices:

  • Buffer: An amine-free buffer (e.g., HEPES or PBS) is critical to prevent the reagent from reacting with buffer components instead of the protein targets.[4]

  • Molar Excess: Titrating the cross-linker concentration is essential. Too little results in insufficient cross-linking, while too much can lead to extensive, uninformative polymerization and protein precipitation.[3][4]

  • Quenching: A quenching buffer containing a high concentration of primary amines (e.g., Tris or Glycine) is added to stop the reaction by consuming all unreacted PDS.[4]

Materials:

  • Purified protein complex (1-2 mg/mL) in amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • PDS stock solution (25 mM in anhydrous DMSO, prepare fresh).

  • Quenching Buffer (1 M Tris-HCl, pH 8.0).

  • SDS-PAGE system for verification.

Procedure:

  • Sample Preparation: Ensure the final protein sample is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reaction Setup: For a 100 µL reaction, add the protein sample to a microcentrifuge tube. Keep on ice.

  • Initiate Cross-Linking: Add the PDS stock solution to the protein sample to achieve the desired final concentration. A good starting point is to test a range of molar excess ratios of cross-linker to protein (e.g., 25:1, 50:1, 100:1).[4] For example, to achieve a 1 mM final concentration in 100 µL, add 4 µL of 25 mM PDS stock.

  • Incubation: Mix gently by pipetting and incubate the reaction for 30-60 minutes at room temperature.[4]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. For example, add 5 µL of 1 M Tris-HCl to the 100 µL reaction. Incubate for 15 minutes at room temperature.

  • Verification: Analyze 10 µL of the cross-linked sample and a non-cross-linked control via SDS-PAGE. Successful cross-linking is indicated by the appearance of higher molecular weight bands corresponding to cross-linked species.[3][10]

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol details the steps to digest the cross-linked protein into peptides suitable for MS analysis.

Materials:

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Trypsin (MS-grade).

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Formic Acid (FA).

  • C18 StageTips for desalting.

Procedure:

  • Denaturation & Reduction: To the quenched reaction mixture, add Urea to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate for 20 minutes in the dark to alkylate cysteine residues.

  • Dilution & Digestion: Dilute the sample 4-fold with Digestion Buffer to reduce the Urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3).

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. Elute the peptides and dry them completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Data Acquisition and Analysis

The analysis of XL-MS data is computationally intensive due to the complexity of identifying two co-fragmenting peptide chains.[11] Specialized software is required.

Diagram: XL-MS Computational Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw MS Data (.raw, .mzML) Peak_Picking Peak Picking & Precursor Recalibration Raw_Data->Peak_Picking DB_Search Database Search Engine (e.g., XlinkX, pLink 2, StavroX) Peak_Picking->DB_Search Scoring Candidate Scoring DB_Search->Scoring FASTA_DB Protein Sequence Database (FASTA format) FASTA_DB->DB_Search Parameters Search Parameters: - Precursor/Fragment Tolerance - Enzyme (Trypsin) - Cross-linker Mass (PDS) - Target Residues (K, N-term) Parameters->DB_Search FDR False Discovery Rate (FDR) Estimation (e.g., Target-Decoy) Scoring->FDR Validation Validated Cross-Link List (CSMs) FDR->Validation Visualization Visualization & Interpretation (e.g., xiVIEW, ChimeraX) Validation->Visualization

Caption: A typical computational pipeline for identifying cross-linked peptides.

Protocol 3: Data Analysis using Specialized Software

Causality Behind Choices:

  • Specialized Software: Standard proteomics search engines cannot identify cross-linked peptides. Tools like XlinkX, pLink, MeroX, or StavroX are specifically designed to search for spectra containing fragments from two different peptide chains.[12][13][14]

  • Target-Decoy Strategy: To ensure statistical confidence, searches are performed against a concatenated database of real (target) and reversed/shuffled (decoy) protein sequences. This allows for the calculation of a False Discovery Rate (FDR) to filter out false-positive identifications.[15]

  • High-Resolution Mass Spectrometry: Accurate mass measurements for both the precursor ions and fragment ions are critical for reducing the search space and increasing the confidence of cross-link identification.

Procedure:

  • Data Conversion: Convert the raw mass spectrometer files to an open format like mzML if required by the search software.

  • Database Preparation: Create a FASTA file containing the sequences of the proteins expected in the sample. Also, include common contaminants (e.g., trypsin, keratin).

  • Parameter Setup: Configure the search parameters in your chosen XL-MS software (e.g., XlinkX).

    • Cross-linker: Define the mass of the PDS reagent and its reactive specificities (Lysine and Protein N-terminus).

    • Enzyme: Specify Trypsin with up to 2-3 missed cleavages.

    • Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor, 20 ppm for fragments on an Orbitrap).

    • Modifications: Include fixed modifications (Carbamidomethyl on Cysteine) and variable modifications (Oxidation on Methionine).

  • Execution: Run the search against a target-decoy database.[15]

  • FDR Filtering: After the search is complete, filter the identified cross-link spectrum matches (CSMs) to a strict FDR, typically 1-5%, to obtain a high-confidence list of cross-links.

  • Visualization and Interpretation: Use visualization tools (e.g., xiVIEW, UCSF ChimeraX) to map the identified cross-links onto existing protein structures or to generate network diagrams of protein interactions.

References

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2019). StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. Journal of The American Society for Mass Spectrometry, 30(3), 453–461. [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2021). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry, 93(10), 4453–4460. [Link]

  • Rappsilber Laboratory. (n.d.). Software. Retrieved January 17, 2026, from [Link]

  • Kukacka, Z., et al. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research, 20(4), 2115–2122. [Link]

  • University of Oxford. (n.d.). pLink | Mass Spectrometry Research Facility. Retrieved January 17, 2026, from [Link]

  • OpenMS. (n.d.). OpenPepXL. Retrieved January 17, 2026, from [Link]

  • Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Briefings in functional genomics, 17(3), 186–196. [Link]

  • Zhu, Y., et al. (2023). XL-Ranker: A Computational Workflow for Prioritizing Protein-Protein Interactions from Cross-Linking Mass Spectrometry Data. bioRxiv. [Link]

  • G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved January 17, 2026, from [Link]

  • Klykov, O., Stengel, F., & Bonvin, A. M. J. J. (2018). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. In Structural Proteomics (pp. 197-210). Humana Press. [Link]

  • Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(10), 1370–1381. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking/mass spectrometry: from peptide identification to protein structure modeling. Nature structural & molecular biology, 25(11), 1000–1008. [Link]

  • Lermyte, F., et al. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments, (129), 56545. [Link]

  • Sinz, A. (2009). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 43(10), 1370-81. [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature protocols, 14(1), 235–266. [Link]

  • Schweppe, D. K., et al. (2016). Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. Journal of structural biology, 195(3), 349–359. [Link]

Sources

Application Notes & Protocols: 3-(Phenethylamino)propanamide as a Versatile Precursor in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of endogenous neurotransmitters, hormones, and synthetic drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including roles as central nervous system stimulants, antidepressants, and antiparkinsonian agents.[1][3] Within this privileged chemical class, 3-(phenethylamino)propanamide emerges as a particularly valuable, yet underexplored, precursor for drug discovery. Its structure combines the essential phenethylamine motif with a flexible propanamide side chain, offering multiple points for chemical modification. This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and application as a foundational molecule for generating libraries of novel drug candidates. The protocols herein are designed for researchers in drug development, providing both the practical steps and the scientific rationale necessary for successful implementation.

Section 1: Physicochemical Properties & Analytical Characterization

Before its use as a precursor, it is imperative to confirm the identity, purity, and stability of the synthesized this compound. This process of structural elucidation and quality control is a fundamental step in any drug discovery campaign.[4]

Physicochemical Data

The key properties of the parent compound are summarized below. These values are essential for experimental planning, including solvent selection and dosage calculations.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OCalculated
Molar Mass 192.26 g/mol Calculated
IUPAC Name 3-(2-phenylethylamino)propanamideN/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)N/A
Protocol: Analytical Characterization

This protocol ensures that the synthesized material is the correct compound and meets the purity requirements for subsequent biological screening.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from starting materials, byproducts, and impurities, allowing for precise quantification.

  • Methodology:

    • System: A standard reverse-phase HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 water/acetonitrile.

    • Acceptance Criteria: Purity should be ≥95% for use in initial screening assays.[4]

B. Mass Spectrometry (MS) for Identity Confirmation

  • Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

  • Methodology:

    • Technique: Electrospray Ionization (ESI) in positive ion mode is typically effective for this amine-containing compound.

    • Procedure: Infuse the sample solution (prepared for HPLC) directly into the mass spectrometer.

    • Expected Result: Look for the protonated molecular ion [M+H]⁺ at m/z 193.27.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, which is essential for unambiguous structure confirmation.[4]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Acquire a proton NMR spectrum. The expected signals would include aromatic protons (phenyl ring), overlapping methylene (-CH₂-) groups from the ethyl and propyl chains, and amide protons (-NH₂).

    • ¹³C NMR: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms, including the characteristic amide carbonyl signal (~175 ppm).

Section 2: Synthesis of this compound

The formation of the amide bond is a critical reaction in medicinal chemistry.[5] The following protocol details a robust method for synthesizing the title compound via a peptide coupling reaction, which is highly efficient and minimizes side reactions.[6][]

Synthetic Scheme

The synthesis involves the coupling of 3-bromopropionyl chloride with phenethylamine, followed by amination. A more direct and modern approach is the coupling of a protected β-alanine derivative with phenethylamine, followed by deprotection and amidation. However, a straightforward and illustrative method is the direct reductive amination followed by amidation. For the purpose of this guide, we will detail a standard amide coupling protocol from commercially available starting materials.

Workflow for Synthesis

G start_mat Starting Materials: - Phenethylamine - 3-Chloropropionyl chloride reaction Step 1: Acylation Solvent: DCM Base: Triethylamine (TEA) Temp: 0°C to RT start_mat->reaction intermediate Intermediate: N-(2-phenylethyl)-3-chloropropanamide reaction->intermediate amination Step 2: Amination Reagent: Aq. Ammonia (NH₃) Solvent: Ethanol Temp: Reflux intermediate->amination workup Workup & Purification - Extraction - Column Chromatography amination->workup product Product: This compound characterization Characterization - HPLC, MS, NMR product->characterization workup->product G cluster_0 This compound Scaffold mol Structure Here A Site A: Aromatic Ring - Introduce substituents (e.g., F, Cl, OMe) - Modulates receptor binding & metabolism A->pA B Site B: Amine Linker - N-alkylation or N-acylation - Alters basicity and lipophilicity B->pB C Site C: Propanamide - N-alkylation/arylation of amide - Modifies H-bonding capacity C->pC G start_node start_node process_node process_node decision_node decision_node end_node end_node compound_lib Compound Library (Derivatives of Precursor) primary_screen Primary Screen (e.g., Cytotoxicity Assay) compound_lib->primary_screen active_check Activity > Threshold? primary_screen->active_check dose_response Dose-Response Assay (Calculate IC₅₀) active_check->dose_response Yes inactive Inactive active_check->inactive No target_assay Target-Based Assay (e.g., Topoisomerase I) dose_response->target_assay hit_compounds Validated Hits target_assay->hit_compounds

Sources

Application Notes and Protocols for 3-(Phenethylamino)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of the Phenethylamine Scaffold

The phenethylamine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous endogenous neurotransmitters and a wide array of synthetic therapeutic agents. Its inherent ability to interact with various biological targets has made it a privileged scaffold in drug discovery. This document focuses on a specific derivative, 3-(phenethylamino)propanamide, a compound with underexplored potential. While direct extensive research on this molecule is limited, its structural similarity to other biologically active phenethylamines suggests promising avenues for investigation, particularly in the realm of oncology.

These application notes will provide a comprehensive guide for researchers interested in exploring the medicinal chemistry applications of this compound and its derivatives. We will delve into its synthesis, potential mechanisms of action based on related compounds, and detailed protocols for evaluating its biological activity.

Chemical Profile

Compound Name This compound
Synonyms N-(2-phenylethyl)propanamide
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Structure ```
[Image of the chemical structure of this compound]

Caption: General workflow for the synthesis of this compound.

Application Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a standard method to evaluate the cytotoxic potential of this compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[1][2] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.[1][2]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan dissolution

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the Cytotoxicity Workflow:

CytotoxicityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound (24-72h incubation) CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of This compound CompoundPrep->Treatment MTT_Addition Add MTT Reagent (2-4h incubation) Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance Calculation Calculate % Viability and IC₅₀ Absorbance->Calculation

Caption: Workflow for assessing the cytotoxicity of this compound.

Application Protocol 2: DNA Topoisomerase I Inhibition Assay (Agarose Gel-Based)

This protocol is designed to assess the ability of this compound to inhibit the activity of human DNA topoisomerase I.

Principle: DNA topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation activity of the enzyme is reduced or abolished. This can be visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.[3][4]

Materials:

  • Human DNA Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • This compound

  • Camptothecin (positive control inhibitor)

  • Stop solution (e.g., containing SDS and Proteinase K)

  • 6x DNA loading dye

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Step-by-Step Protocol:

  • Reaction Setup:

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture contains:

      • 2 µL of 10x Topoisomerase I reaction buffer

      • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

      • Varying concentrations of this compound (or DMSO for the no-inhibitor control, and camptothecin for the positive control)

      • Nuclease-free water to a final volume of 19 µL.

  • Enzyme Addition:

    • Add 1 µL of human DNA Topoisomerase I to each reaction tube.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of stop solution.

    • Incubate at 37°C for another 15-30 minutes if the stop solution contains Proteinase K.

  • Gel Electrophoresis:

    • Add 4 µL of 6x DNA loading dye to each reaction.

    • Load the samples onto a 1% agarose gel in 1x TAE buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.[4]

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide for 15-30 minutes.

    • Destain in water for 15-30 minutes.

    • Visualize the DNA bands under UV light and capture an image.[4]

    • Analyze the results:

      • No enzyme control: Should show only supercoiled DNA.

      • Enzyme control (no inhibitor): Should show predominantly relaxed DNA.

      • Positive control (Camptothecin): Should show inhibition of relaxation and potentially the appearance of nicked DNA.

      • Test compound: Inhibition is indicated by the persistence of supercoiled DNA compared to the enzyme control.

Diagram of the Topoisomerase I Inhibition Assay Workflow:

TopoAssayWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix: - Buffer - Supercoiled DNA - Test Compound AddEnzyme Add DNA Topoisomerase I Mix->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Stop Terminate Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Interpret Interpret Results Visualize->Interpret

Caption: Workflow for the DNA topoisomerase I inhibition assay.

Data Interpretation and Further Steps

Should this compound demonstrate significant activity in these initial assays, further investigations would be warranted. This could include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to identify key structural features for activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.

Conclusion

While this compound remains a relatively uncharacterized molecule, its chemical structure holds considerable promise for medicinal chemistry applications, particularly in the development of novel anticancer agents. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the biological activities of this and related compounds. Rigorous and systematic investigation, guided by the principles of medicinal chemistry, will be crucial in unlocking the full therapeutic potential of this intriguing phenethylamine derivative.

References

  • Dalkara, S., et al. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2597-2607. Available from: [Link]

  • Dalkara, S., et al. (2007). Synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents. PubMed. Available from: [Link]

  • Karaküçük-İyidoğan, A., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. PubMed. Available from: [Link]

  • Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • Wikipedia. (2026). Phenethylamine. Wikipedia. Available from: [Link]

  • Chavan, S. P., et al. (2010). A process for preparation of phenethylamine derivative. Google Patents.
  • Li, Y., et al. (2024). Study on the anti-cancer activity of α-phenethylamine ferrocenecarboxylic acid co-crystals. PubMed. Available from: [Link]

  • Ivanova, V. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. Available from: [Link]

  • Öktem-Okullu, S., et al. (2011). Cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides against Jurkat and L6 cells. PubMed. Available from: [Link]

  • Dündar, Y., et al. (2010). The design and cytotoxic evaluation of some 1-aryl-3-isopropylamino-1-propanone hydrochlorides towards human Huh-7 hepatoma cell. SciSpace. Available from: [Link]

  • Ramirez, C. N. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available from: [Link]

  • Karaküçük-İyidoğan, A., et al. (2022). Substituted Phenethylamine-Based β-lactam Derivatives: Antimicrobial, Anti- cancer, and β-Lactamase Inhibitory Properties. ResearchGate. Available from: [Link]

  • io, P. (2018). Assay of topoisomerase I activity. Protocols.io. Available from: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Dündar, Y., et al. (2010). The Design and Cytotoxic Evaluation of Some 1-Aryl-3-isopropylamino-1-propanone Hydrochlorides towards Human Huh-7 Hepatoma Cells. NIH. Available from: [Link]

  • ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. ProFoldin. Available from: [Link]

  • Burks, H. E., & Chum, H. H. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available from: [Link]

  • Farrell, S. O., & Farrell, R. L. (2025). Quantification of DNA by agarose gel electrophoresis and analysis of the topoisomers of plasmid and M13 DNA following treatment with a restriction endonuclease or DNA topoisomerase I. ResearchGate. Available from: [Link]

  • Wikipedia. (2026). Fentanyl. Wikipedia. Available from: [Link]

  • Kundu, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. Available from: [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Cellular Investigation of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and chemical biology, the thorough characterization of novel small molecules is a foundational imperative. 3-(Phenethylamino)propanamide is a synthetic compound of interest, and this document provides a comprehensive suite of protocols for its systematic investigation in a cell culture context. Given the limited extant literature on this specific molecule, this guide is structured as a strategic workflow, commencing with foundational cytotoxic evaluations and progressing toward nuanced mechanistic inquiries. The protocols herein are designed to be robust and self-validating, furnishing researchers with the tools to elucidate the biological activity of this compound. While direct studies on this compound are sparse, the methodologies are informed by established practices in in vitro pharmacology and the known activities of structurally related compounds, such as phenethylamine, which is known to modulate monoaminergic systems.[[“]][[“]][[“]][4] This relationship provides a rational starting point for hypothesis-driven investigation into potential effects on cellular signaling pathways.

Part 1: Foundational Assays - Solubility and Cytotoxicity

A prerequisite to any cellular assay is the determination of the compound's solubility in culture media and its inherent cytotoxicity. These parameters are critical for defining the appropriate concentration range for subsequent experiments and ensuring that observed effects are not artifacts of compound precipitation or widespread cell death.[5][6]

Aqueous Solubility and Stock Solution Preparation

The accurate determination of a compound's solubility is crucial for reliable in vitro studies.[7] This protocol outlines a method for preparing a concentrated stock solution and assessing its solubility in a standard cell culture medium.

Protocol 1: Stock Solution Preparation and Solubility Assessment

  • Initial Solvent Selection: Based on its chemical structure, begin by dissolving this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution in Culture Medium: Prepare a series of dilutions of the DMSO stock solution in a serum-free cell culture medium (e.g., DMEM or RPMI-1640). The final DMSO concentration should be kept constant and at a low, non-toxic level (typically ≤ 0.5%).

  • Visual and Microscopic Inspection: Incubate the dilutions at 37°C for a period representative of a typical experiment (e.g., 24-72 hours). Visually inspect for any signs of precipitation. Further examine the solutions under a light microscope to detect any crystalline structures, which would indicate that the compound has fallen out of solution.

  • Highest Soluble Concentration: The highest concentration that remains clear of any visible precipitate is considered the maximum soluble concentration under these conditions. All subsequent experiments should be designed with this in mind, using concentrations at or below this level.

Determining the Cytotoxic Profile

Understanding the cytotoxic potential of a compound is essential for differentiating targeted pharmacological effects from non-specific toxicity.[8][9][10] The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[9]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate the chosen cell line (e.g., HeLa, HEK293, or a cell line relevant to a specific research question) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Table 1: Representative Data for MTT Assay

Concentration (µM)% Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1075.1 ± 7.3
5048.9 ± 5.9
10022.4 ± 4.5

Part 2: Target Engagement and Mechanistic Insights

With a defined non-cytotoxic concentration range, the next phase of investigation focuses on identifying the cellular target(s) of this compound and elucidating its mechanism of action.

Unbiased Target Identification: Cellular Thermal Shift Assay (CETSA®)

For novel compounds with unknown targets, an unbiased approach is invaluable. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for identifying direct target engagement in a cellular context.[11][12][13] The principle of CETSA is based on the ligand-induced thermal stabilization of target proteins.[11][13]

Protocol 3: High-Level Overview of a CETSA® Workflow

  • Cell Treatment: Treat intact cells with this compound at a non-toxic concentration or with a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation.

  • Protein Detection and Quantification: Analyze the soluble protein fractions.

    • Targeted CETSA: If a putative target is hypothesized, use Western blotting to detect the specific protein at different temperatures. An increase in the amount of soluble protein at higher temperatures in the drug-treated samples indicates target engagement.

    • Proteome-Wide CETSA (TPP): For an unbiased approach, employ mass spectrometry-based thermal proteome profiling (TPP) to identify all proteins stabilized by the compound.[11]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_thermal_challenge Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis start Intact Cells treatment Treat with Compound or Vehicle start->treatment heating Heat across a Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation analysis Protein Quantification (Western Blot or Mass Spec) centrifugation->analysis end Identify Stabilized Target Proteins analysis->end

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

Investigation of Downstream Signaling Pathways

Small molecules often exert their effects by modulating intracellular signaling cascades.[14][15][16] Based on the known pharmacology of the parent compound phenethylamine, which influences neurotransmitter systems, it is plausible that this compound could impact common downstream signaling pathways such as the MAPK/ERK or PI3K/Akt pathways.[[“]][[“]] Western blotting is a robust method to assess changes in the phosphorylation status of key proteins within these pathways, which is indicative of their activation or inhibition.

Protocol 4: Western Blot Analysis of Signaling Pathway Activation

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Serum-starve the cells for several hours to reduce basal signaling activity, then treat with this compound at various non-toxic concentrations for different time points (e.g., 15 min, 30 min, 1 hour).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the effect of the compound on pathway activation.

Signaling_Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway compound This compound receptor Putative Receptor (e.g., GPCR/TAAR1) compound->receptor ras Ras receptor->ras G-protein coupling? pi3k PI3K receptor->pi3k G-protein coupling? raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., CREB, NF-κB) erk->transcription pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt akt->transcription response Cellular Response (Proliferation, Survival, etc.) transcription->response

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Part 3: Data Interpretation and Future Directions

The experimental workflow outlined above will generate a foundational dataset for this compound.

  • Interpretation of Results:

    • The IC₅₀ value from the cytotoxicity assay will establish the therapeutic window for the compound.

    • A positive result in the CETSA® experiment will provide strong evidence for direct target engagement and may reveal novel, unexpected targets.

    • Changes in protein phosphorylation in the Western blot analysis will indicate which signaling pathways are modulated by the compound, offering insights into its mechanism of action.

  • Next Steps:

    • Target Validation: If CETSA® identifies a putative target, further validation experiments, such as knockdown or overexpression studies of the target protein, are warranted to confirm its role in the compound's activity.

    • Functional Assays: Based on the observed signaling effects, specific functional assays should be employed. For example, if the MAPK/ERK pathway is activated, a cell proliferation assay could be performed. If pathways related to cell survival are affected, an apoptosis assay would be appropriate.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to identify the key chemical moieties responsible for its biological activity.

By following this structured and multi-faceted approach, researchers can systematically characterize the cellular effects of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

  • Almqvist, H., et al. (2016). CETSA simplifies experimental design and improves data interpretation for thermal shift assays. Nature Protocols, 11(8), 1475-1494. [Link]

  • Creative Biolabs. (n.d.). Cell Culture Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • EMMA International. (2024, March 4). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to cell signaling. Retrieved from [Link]

  • Patel, M. V., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11214-11234. [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Spautz, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3415-3424. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Ates-Alagoz, Z., & Adejare, A. (2013). The effect of solubility on the in vitro activity of some novel anticancer compounds. Scientia Pharmaceutica, 81(4), 1045-1055. [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • Coursera. (n.d.). Signaling actions of small molecules. Retrieved from [Link]

  • The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways. Retrieved from [Link]

  • Lodish, H., et al. (2000). Molecular Cell Biology. 4th edition. W. H. Freeman. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • PubMed. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. Retrieved from [Link]

  • BMR. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • PubMed Central. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Retrieved from [Link]

  • NIH. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]

  • PubMed. (1985). Mode of action of 3-substituted propylamine cytotoxicity in culture cells. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies Involving 3-(Phenethylamino)propanamide Administration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of 3-(Phenethylamino)propanamide, a novel compound with a structural resemblance to the endogenous trace amine phenethylamine (PEA). Due to the limited specific data on this compound, this document synthesizes established protocols for phenethylamine and its derivatives with fundamental principles of preclinical research. The protocols herein are designed to be robust and self-validating, emphasizing scientific integrity and ethical considerations in animal research. This guide covers the hypothesized mechanism of action, detailed experimental design, compound formulation and administration, and relevant endpoint analysis for assessing the compound's potential neurobehavioral effects in rodent models.

Introduction and Scientific Rationale

This compound is a synthetic derivative of phenethylamine (PEA). PEA is an endogenous trace amine that acts as a central nervous system stimulant and neuromodulator.[1] Its mechanism of action involves the modulation of monoaminergic systems, primarily by acting as an agonist at the trace amine-associated receptor 1 (TAAR1).[1][2] TAAR1 activation can trigger protein kinase A and C signaling, leading to the phosphorylation and subsequent reversal or internalization of the dopamine transporter (DAT), thereby increasing extracellular dopamine levels.[2] Additionally, PEA can inhibit the vesicular monoamine transporter 2 (VMAT2), further enhancing monoamine release.[2]

Given its structural similarity, it is hypothesized that this compound will exhibit a comparable mechanism of action, potentially functioning as a psychostimulant. The addition of the propanamide group may alter its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and interaction with receptors, making in vivo characterization essential. Propanamide itself is a polar compound and is generally soluble in water, which may influence the formulation of the test compound.[3][4]

The primary objectives of initial in vivo studies with this compound should be to:

  • Establish a preliminary pharmacokinetic and safety profile.

  • Characterize its effects on spontaneous locomotor activity and stereotyped behaviors.

  • Assess its potential rewarding or aversive properties.

All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[5][6][7]

Hypothesized Signaling Pathway

The proposed mechanism of action for this compound is extrapolated from the known signaling of its parent compound, phenethylamine.

Signaling_Pathway Compound This compound TAAR1 TAAR1 Receptor Compound->TAAR1 Agonism AC Adenylate Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Dopamine Extracellular Dopamine Increase DAT->Dopamine Reversal/Internalization Leads To

Caption: Hypothesized signaling cascade of this compound via TAAR1.

Experimental Design and Ethical Considerations

A well-structured experimental design is paramount for obtaining reproducible and valid data.[5]

Animal Models

Male Sprague-Dawley rats or C57BL/6 mice are commonly used for behavioral pharmacology studies involving psychostimulants and are recommended for initial studies. Animals should be obtained from approved vendors and allowed an acclimatization period of at least seven days before any experimental procedures.[6]

Experimental Groups and Sample Size

A minimum of three experimental groups plus a vehicle control group are recommended for initial dose-response studies. The sample size should be determined by power analysis based on expected effect sizes from studies with similar compounds like phenethylamine. A sample size of 8-10 animals per group is often sufficient for initial behavioral screens.

GroupTreatmentDose Range (mg/kg)Rationale
1Vehicle ControlN/ATo control for the effects of the vehicle and the administration procedure.
2This compound (Low Dose)5 - 10To observe threshold effects and potential anxiolytic or sedative properties at lower concentrations.
3This compound (Mid Dose)10 - 25Based on effective doses of PEA for locomotor stimulation in rats.
4This compound (High Dose)25 - 50To assess for stereotypy and potential adverse effects at higher concentrations.
Blinding and Randomization

To mitigate experimental bias, both the administration of the compound and the scoring of behavioral data should be performed by an experimenter blinded to the treatment conditions.[5] Animals should be randomly assigned to treatment groups.

Compound Preparation and Administration

Formulation

The choice of vehicle is critical and depends on the physicochemical properties of the test compound and the route of administration.[1] Based on the structures of phenethylamine and propanamide, this compound is predicted to be soluble in aqueous solutions.

Protocol 1: Preparation of a Saline-Based Solution for Injection

This protocol is suitable for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration.

  • Materials:

    • This compound powder

    • Sterile 0.9% saline

    • Sterile vials

    • Vortex mixer

    • 0.22 µm syringe filter

  • Procedure:

    • Calculate the required amount of this compound for the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg injection volume).

    • In a sterile vial, add the weighed compound.

    • Add the required volume of sterile 0.9% saline.

    • Vortex until the compound is completely dissolved. The solution should be clear.

    • Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility.

    • Label the vial with the compound name, concentration, preparation date, and expiration date (typically 24 hours when stored at 4°C unless stability data indicates otherwise).

Protocol 2: Preparation of a Suspension for Oral Gavage

If the compound has poor aqueous solubility, a suspension can be prepared.

  • Materials:

    • This compound powder

    • 0.5% Carboxymethyl cellulose (CMC) in sterile water

    • Sterile beaker and magnetic stir bar

  • Procedure:

    • Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring.[5]

    • Weigh the required amount of this compound.

    • Slowly add the powder to the CMC vehicle while stirring to form a homogenous suspension.[5]

Routes of Administration

The choice of administration route affects the onset, duration, and bioavailability of the compound.

RouteDescriptionAdvantagesDisadvantagesMax Volume (Rat)Max Volume (Mouse)
Oral (PO) Administration via gavage directly into the stomach.Mimics clinical route for oral drugs, convenient for chronic dosing.Variable absorption, first-pass metabolism.10 mL/kg10 mL/kg
Intraperitoneal (IP) Injection into the peritoneal cavity.Rapid absorption, suitable for compounds not suitable for IV.Risk of injection into organs, potential for local irritation.10 mL/kg10 mL/kg
Subcutaneous (SC) Injection into the loose skin on the back of the neck.[1]Slower, more sustained absorption, suitable for slow-release formulations.Slower onset of action, potential for local irritation.5 mL/kg5 mL/kg
Intravenous (IV) Injection directly into a vein (e.g., tail vein).[1]100% bioavailability, rapid onset of action.Requires technical skill, potential for embolism if not fully dissolved.5 mL/kg5 mL/kg

Endpoint Analysis: Behavioral Assays

Behavioral assessments should be conducted following compound administration to characterize its effects.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This assay is used to assess spontaneous locomotor activity and exploration, which can be indicative of stimulant or anxiolytic effects.

  • Apparatus: A square arena with automated tracking capabilities.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes.

    • Administer this compound or vehicle.

    • Place the animal in the center of the open field arena at a predetermined time post-injection (e.g., 15 minutes for IP).

    • Record activity for 30-60 minutes.

  • Key Parameters:

    • Total distance traveled (locomotion).

    • Time spent in the center versus the periphery (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

    • Stereotypy count (repetitive, non-functional behaviors).

Conditioned Place Preference (CPP)

CPP is used to evaluate the rewarding or aversive properties of a compound.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Procedure: This is a multi-day paradigm:

    • Pre-test (Day 1): Allow the animal to freely explore both chambers to determine baseline preference.

    • Conditioning (Days 2-5): On alternating days, confine the animal to one chamber after administration of the compound and to the other chamber after vehicle administration.

    • Post-test (Day 6): Allow the animal to freely explore both chambers in a drug-free state.

  • Key Parameter: The change in time spent in the drug-paired chamber from pre-test to post-test. A significant increase indicates a rewarding effect.

Data Analysis and Interpretation

Data should be analyzed using appropriate statistical methods. For locomotor activity, a two-way ANOVA (treatment x time) followed by post-hoc tests is appropriate. For CPP, a paired t-test or two-way ANOVA (treatment x chamber) can be used to compare time spent in the drug-paired chamber before and after conditioning.

The interpretation of results should consider the known effects of phenethylamine. An increase in locomotor activity and the emergence of stereotyped behaviors at higher doses would support the hypothesis that this compound acts as a psychostimulant. A significant preference for the drug-paired chamber in the CPP test would suggest rewarding properties.

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Observation cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (≥7 days) Randomization Randomization & Blinding Animal_Acclimation->Randomization Compound_Prep Compound Formulation Administration Compound/Vehicle Administration Compound_Prep->Administration Randomization->Administration Behavioral_Assay Behavioral Assay (e.g., Open Field) Administration->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation & Reporting Stats->Interpretation

Sources

Application Notes and Protocols for High-Throughput Screening of 3-(Phenethylamino)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of 3-(Phenethylamino)propanamide Derivatives

The this compound scaffold represents a promising chemical starting point for the discovery of novel therapeutics. Derivatives of the broader phenethylamine class have demonstrated activity against a range of biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[1][2] For instance, various phenethylamine and propanolamine derivatives have been investigated for their agonistic activity at beta-adrenoceptors, highlighting the potential of this chemical class to modulate GPCR signaling.[2] This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize bioactive molecules within a library of this compound derivatives.

The success of any HTS campaign hinges on a robust and biologically relevant assay, coupled with a systematic workflow for hit identification and validation.[3][4][5] This guide will detail the critical steps, from initial assay development to downstream hit confirmation, providing both the theoretical basis and practical protocols necessary for a successful screening endeavor. We will focus on a common and highly relevant target class for such compounds: a G protein-coupled receptor (GPCR). Specifically, we will outline a primary screen using a cell-based cAMP assay, a key second messenger in GPCR signaling,[6][7][8] followed by a secondary, biophysical assay—Fluorescence Polarization (FP)—for hit validation and characterization.[9][10][11]

Part 1: Assay Development and Optimization - The Foundation of a Successful Screen

The selection and optimization of the primary screening assay are paramount. An ideal HTS assay should be robust, reproducible, scalable, and cost-effective.[12] Given that many phenethylamine derivatives target GPCRs that couple to Gαs or Gαi proteins, monitoring the modulation of cyclic AMP (cAMP) is a direct and effective measure of compound activity.[13][14]

Choosing the Primary Assay: Cell-Based cAMP Measurement

A cell-based assay provides a more physiologically relevant context compared to a purely biochemical screen, as it assesses a compound's activity within a cellular environment, taking into account cell permeability and potential off-target effects.[15] We will utilize a homogeneous (no-wash) time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaScreen™-based cAMP assay. These are industry-standard methods for their high sensitivity, wide dynamic range, and amenability to automation.[16][17][18]

The principle of a competitive immunoassay for cAMP is as follows: endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. A high level of intracellular cAMP results in a low signal from the labeled tracer, and vice versa.[13]

Cell Line Selection and Engineering

The choice of cell line is critical. A common approach is to use a host cell line, such as HEK293 or CHO cells, that is engineered to stably express the specific GPCR target of interest. These cell lines are well-characterized, easy to culture, and provide a consistent background for the assay.

Assay Miniaturization and Optimization

To ensure cost-effectiveness and conserve compound libraries, the assay should be miniaturized to a 384- or 1536-well plate format.[5][19] Key parameters to optimize include:

  • Cell Number per Well: Titrate the number of cells to find a balance between a robust signal window and minimizing cell consumption.

  • Agonist/Antagonist Concentration (for assay validation): Determine the EC50 (for agonists) or IC50 (for antagonists) of a known reference compound to establish positive controls.

  • Stimulation Time: Determine the optimal time for compound incubation to capture the peak cAMP response.

  • DMSO Tolerance: As compound libraries are typically dissolved in DMSO, the assay must be tolerant to the final concentration of DMSO used in the screen (typically ≤1%).[19]

Statistical Validation of the Assay: The Z'-Factor

Before commencing the full screen, the assay's quality and robustness must be validated by calculating the Z'-factor.[19][20] The Z'-factor is a statistical measure of the separation between the positive and negative controls.

Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • σp and σn are the standard deviations of the positive and negative controls.

  • μp and μn are the means of the positive and negative controls.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[19]

Part 2: The High-Throughput Screening Workflow

A typical HTS workflow is a multi-step process that requires careful planning and execution, often involving automation to handle the large number of compounds.[21][22]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Compound_Library Compound Library (this compound derivatives) Compound_Addition Compound Addition (Automated Dispensing) Compound_Library->Compound_Addition Assay_Plates Assay Plate Preparation (Cell Seeding) Assay_Plates->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Analysis Primary Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., FP Binding) Hit_Confirmation->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis

Protocol 2.1: Primary HTS of this compound Derivatives using a cAMP Assay

Objective: To identify compounds that modulate cAMP levels in cells expressing the target GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound derivative library (10 mM in DMSO).

  • Reference agonist and antagonist.

  • cAMP assay kit (e.g., HTRF or AlphaScreen).

  • 384-well white, solid-bottom assay plates.

  • Automated liquid handling system.

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Resuspend cells in an appropriate medium to the optimized density.

    • Using an automated dispenser, seed the cells into 384-well plates.

    • Incubate plates overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare source plates containing the compound library, positive controls (reference agonist/antagonist), and negative controls (DMSO).

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compounds and controls from the source plates to the assay plates. This results in a final compound concentration of ~10 µM.

  • Incubation:

    • Incubate the assay plates at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • Lysis and Signal Detection:

    • Add the cAMP assay reagents (including cell lysis buffer and detection reagents) as per the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 60 minutes) to allow for signal development.

    • Read the plates on a compatible plate reader.

Part 3: Data Analysis and Hit Identification

The raw data from the plate reader must be processed to identify "hits"—compounds that exhibit a statistically significant effect.[21][23]

  • Normalization: Data is typically normalized to the plate controls. For an agonist screen, the activity of each compound can be expressed as a percentage of the response of the reference agonist.

  • Hit Selection: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. For example, compounds that produce a signal greater than 3 times the standard deviation of the mean of the control wells are considered hits.[19]

Parameter Description Example Value
Screening Concentration The final concentration of the library compounds in the assay.10 µM
Number of Compounds Screened Total number of derivatives tested.50,000
Primary Hit Rate Percentage of compounds identified as hits in the primary screen.0.5%
Number of Primary Hits Total number of initial hits.250
Hit Confirmation Rate Percentage of primary hits that are confirmed in dose-response assays.60%
Number of Confirmed Hits Compounds selected for further characterization.150
Table 1: Representative Data from a Primary HTS Campaign.

Part 4: Hit Confirmation and Secondary Assays

Primary hits must be subjected to further testing to confirm their activity and eliminate false positives.[24][25][26]

Dose-Response Curves

Confirmed hits from the primary screen should be re-tested over a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency (EC50 or IC50). This step helps to prioritize the most potent compounds and establishes a preliminary structure-activity relationship (SAR).[19]

Secondary Assay: Fluorescence Polarization (FP) Binding Assay

A secondary assay using a different technology is crucial to confirm that the hits act through the intended mechanism (i.e., binding to the target receptor) and are not artifacts of the primary assay format (e.g., interfering with the cAMP detection system).[5] A fluorescence polarization (FP) assay is an excellent choice for a secondary binding assay.[9][10][27]

Principle of FP: The assay measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein (the GPCR).[11][28] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When bound to the large receptor, its tumbling is slowed, and the emitted light remains polarized. Library compounds can then be tested for their ability to displace the fluorescent tracer, leading to a decrease in polarization.[9][27]

FP_Principle cluster_unbound Unbound State cluster_bound Bound State Tracer_Free Fluorescent Tracer (Fast Tumbling) Light_Out_Free Depolarized Emitted Light Tracer_Free->Light_Out_Free Light_In_Free Polarized Excitation Light Light_In_Free->Tracer_Free Result_Free Low Polarization Light_Out_Free->Result_Free Complex Tracer-Receptor Complex (Slow Tumbling) Light_Out_Bound Polarized Emitted Light Complex->Light_Out_Bound Light_In_Bound Polarized Excitation Light Light_In_Bound->Complex Result_Bound High Polarization Light_Out_Bound->Result_Bound

Protocol 4.1: Competitive FP Binding Assay

Objective: To determine the binding affinity (Ki) of confirmed hits for the target GPCR.

Materials:

  • Purified GPCR target in a suitable buffer (with detergent for solubilization if it's a membrane protein).

  • Fluorescently labeled ligand (tracer) with known affinity for the target.

  • Confirmed hit compounds.

  • 384-well black, low-volume assay plates.

  • Plate reader with FP capabilities.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the purified receptor at a constant concentration (typically around the Kd of the tracer).

    • Prepare a solution of the fluorescent tracer at a constant concentration (e.g., 1 nM).

    • Prepare serial dilutions of the hit compounds.

  • Assay Assembly:

    • To the wells of the 384-well plate, add:

      • Receptor solution.

      • Fluorescent tracer solution.

      • Serial dilutions of the hit compounds or DMSO (for controls).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis: The data is used to generate a competitive binding curve, from which the IC50 (the concentration of the compound that displaces 50% of the tracer) can be determined. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hit Compound ID Primary Assay (cAMP) EC50 (µM) Secondary Assay (FP) Ki (µM) Comment
PPA-0010.50.2Potent agonist with direct binding. High priority.
PPA-0021.20.8Moderate agonist with direct binding.
PPA-0032.5>50Active in functional assay but does not bind in FP. Potential artifact. Deprioritize.
PPA-0040.80.6Potent agonist with direct binding. High priority.
Table 2: Example Hit Characterization Data.

Conclusion: From Hits to Leads

This application note has outlined a comprehensive and robust strategy for the high-throughput screening of this compound derivatives against a GPCR target. By employing a sensitive primary cell-based assay and a confirmatory biophysical binding assay, researchers can confidently identify and prioritize true hits. The compounds that demonstrate both functional activity and direct target engagement, such as PPA-001 and PPA-004 in our example table, represent valuable starting points for lead optimization programs. Subsequent steps would involve medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel drug candidates.

References

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Dale, I. J., et al. (2007). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Bertekap Jr, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. [Link]

  • Axxam S.p.A. Challenges of HTS in early-stage drug discovery. [Link]

  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • BMG Labtech. AlphaScreen. [Link]

  • Creative Biostructure. Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Ferguson, B. S., et al. (2013). Homogeneous Assays of Second Messenger Signaling and Hormone Secretion Using Thermofluorimetric Methods That Minimize Calibration Burden. Analytical Chemistry. [Link]

  • Roeloffs, V., et al. (2017). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Bio-protocol. [Link]

  • Berthold Technologies. AlphaScreen®. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Mountpleasure, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]

  • Zhai, W., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]

  • An, Y., & Zhang, Y. (2017). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Current Topics in Medicinal Chemistry. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Drug Discovery World (DDW). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • Kots-Schönberg, E., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]

  • Dispendix. How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • ResearchGate. Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery. [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

  • Lab Automation and Screening. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Boutros, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • ResearchGate. Essentials for High-Throughput Screening Operations. [Link]

  • ResearchGate. HTS methods based on GPCR pharmacology profiling. [Link]

  • The Scientist. An Overview of High Throughput Screening. [Link]

  • Pharma Focus Asia. Overcoming Technical Challenges In Cell-Based High Throughput Screens: A Roche White Paper. [Link]

  • BMG Labtech. Role of second messengers and signal transmission in the cell. [Link]

  • Dimmock, J. R., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C. [Link]

  • Wikipedia. Second messenger system. [Link]

  • Sato, M., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology. [Link]

Sources

Application Notes and Protocols for 3-(Phenethylamino)propanamide as a Tool Compound in Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenethylamine Derivative

3-(Phenethylamino)propanamide is a synthetic compound belonging to the broad class of phenethylamines, a family renowned for its diverse pharmacological activities. Phenethylamines, including endogenous neurotransmitters like dopamine and norepinephrine, are known to interact with a wide array of G-protein coupled receptors (GPCRs), transporters, and other signaling molecules, making them invaluable tools for neuropharmacology and drug discovery.[1] The structural motif of a phenethylamine core suggests that this compound may exhibit activity at monoaminergic systems, potentially acting as a modulator of receptors such as the trace amine-associated receptor 1 (TAAR1), dopamine, or serotonin receptors.[1][2]

This document serves as a comprehensive guide for researchers and drug development professionals on how to systematically characterize and utilize this compound as a tool compound for receptor studies. Given the novelty of this specific molecule and the limited publicly available data on its biological targets, this guide will focus on a logical, step-by-step approach to elucidating its pharmacological profile, from initial compound validation to detailed in vitro and in vivo characterization. The protocols provided are designed to be self-validating, ensuring the generation of robust and reproducible data.

Part 1: Compound Validation and Preparation

Before initiating any biological assays, it is imperative to establish the identity, purity, and stability of the this compound sample. This foundational step prevents the misinterpretation of experimental results due to impurities or degradation.

Physicochemical Characterization

A summary of the known physicochemical properties of this compound hydrochloride is provided below.

PropertyValueSource
CAS Number 120034-99-3[3]
Molecular Formula C11H16N2O.HCl[3]
Molecular Weight 228.71 g/mol [3]
Purity and Stability Assessment

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the resulting chromatogram to determine the percentage purity of the compound. A purity of >95% is recommended for use in biological assays.

Protocol 2: Stability Assessment

  • Prepare stock solutions of this compound in various solvents (e.g., water, DMSO, ethanol) at a concentration of 10 mM.

  • Aliquot the solutions and store them at different temperatures (-20°C, 4°C, and room temperature).

  • Analyze the purity of the solutions by HPLC at regular intervals (e.g., 24 hours, 1 week, 1 month) to determine the rate of degradation under different storage conditions.

Stock Solution Preparation

Based on the stability assessment, prepare concentrated stock solutions (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C in small aliquots to minimize freeze-thaw cycles. For aqueous assays, dilute the stock solution in the appropriate buffer immediately before use.

Part 2: In Vitro Characterization: Identifying and Profiling Target Receptors

The following section outlines a tiered approach to identify the primary molecular targets of this compound and characterize its functional activity.

Tier 1: Broad Receptor Screening

To obtain an initial overview of the compound's receptor interaction profile, a broad radioligand binding screen is recommended. This can be performed through commercial services or in-house if the necessary facilities are available. The panel should ideally include a wide range of GPCRs (especially monoaminergic receptors), ion channels, and transporters.

Workflow for Broad Receptor Screening

G compound This compound screen Broad Radioligand Binding Screen (e.g., 40-100 GPCRs, transporters) compound->screen data Binding Affinity Data (Ki values) screen->data analysis Hit Identification & Prioritization data->analysis no_hits No Significant Binding analysis->no_hits If Ki > 10 µM hits Identified Primary Targets (e.g., TAAR1, D2, 5-HT2A) analysis->hits If Ki < 1 µM G cluster_gs Gs Pathway cluster_gi Gi Pathway agonist_gs Agonist (e.g., 3-PAP) receptor_gs Gs-coupled Receptor agonist_gs->receptor_gs gs Gs protein receptor_gs->gs activates ac_gs Adenylate Cyclase gs->ac_gs activates camp_gs cAMP ac_gs->camp_gs converts atp_gs ATP atp_gs->ac_gs pka_gs PKA camp_gs->pka_gs activates response_gs Cellular Response pka_gs->response_gs agonist_gi Agonist (e.g., 3-PAP) receptor_gi Gi-coupled Receptor agonist_gi->receptor_gi gi Gi protein receptor_gi->gi activates ac_gi Adenylate Cyclase gi->ac_gi inhibits camp_gi cAMP ac_gi->camp_gi atp_gi ATP atp_gi->ac_gi

Caption: Gs and Gi signaling pathways.

Part 3: In Vivo Characterization: Assessing Physiological and Behavioral Effects

Once the in vitro profile of this compound is established, in vivo studies can be designed to investigate its physiological and behavioral effects in animal models. These studies are crucial for understanding the compound's potential therapeutic applications and side-effect profile.

Pharmacokinetic Studies

Before efficacy studies, it is essential to determine the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compound.

Protocol 5: Basic Pharmacokinetic Profiling in Rodents

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Sample Analysis: Extract the compound from plasma and analyze its concentration using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Pharmacodynamic and Behavioral Studies

The choice of pharmacodynamic and behavioral assays will depend on the identified molecular target(s) of this compound. For example, if the compound is found to be a dopamine D2 receptor agonist, relevant behavioral tests would include those measuring locomotor activity and stereotypy.

Protocol 6: Open Field Test for Locomotor Activity

  • Animal Model: Use C57BL/6 mice.

  • Apparatus: A square arena (e.g., 40 x 40 cm) with video tracking software.

  • Procedure:

    • Administer this compound or vehicle to the mice at various doses.

    • Place each mouse in the center of the open field arena.

    • Record the animal's activity for a set period (e.g., 30-60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Workflow for In Vivo Studies

G compound This compound pk_study Pharmacokinetic Studies (IV & PO administration) compound->pk_study pd_study Pharmacodynamic/Behavioral Studies (e.g., Open Field Test) compound->pd_study pk_data ADME Profile (t1/2, Cmax, Bioavailability) pk_study->pk_data pd_data Physiological/Behavioral Effects (e.g., Locomotor Activity) pd_study->pd_data pk_data->pd_study informs dose selection dose Dose-Response Relationship pd_data->dose therapeutic Therapeutic Potential Assessment dose->therapeutic

Caption: Workflow for in vivo characterization.

Conclusion

This compound represents a novel chemical entity with the potential to be a valuable tool for receptor research. By following a systematic and rigorous characterization process, from fundamental physicochemical validation to detailed in vitro and in vivo profiling, researchers can elucidate its mechanism of action and unlock its potential for advancing our understanding of complex biological systems. The protocols and workflows outlined in this document provide a robust framework for this endeavor, emphasizing scientific integrity and the generation of high-quality, reproducible data.

References

  • This compound hydrochloride. A2Z Chemical. (n.d.). Retrieved from [Link]

  • 3-(ETHYLAMINO)PROPANAMIDE hcl. PubChem. (n.d.). Retrieved from [Link]

  • Kim, K. M., Valenzano, K. J., Robinson, S. R., Yao, W. D., & Lee, M. H. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–468. [Link]

  • Dalkara, S., Karakurt, A., & Duru, S. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2597–2607. [Link]

  • N-Ethyl-3-[(1-phenylethyl)amino]propanamide. PubChem. (n.d.). Retrieved from [Link]

  • 3,3-diphenyl-N-(1-phenylethyl)propanamide. PubChem. (n.d.). Retrieved from [Link]

  • Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]-. PubChem. (n.d.). Retrieved from [Link]

  • Özbey, G., Dalkara, S., Karakurt, A., & Duru, S. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647–652. [Link]

  • Phenethylamine. In Wikipedia. (2024, January 10). [Link]

  • Kim, K. M., Valenzano, K. J., Robinson, S. R., Yao, W. D., & Lee, M. H. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–468. [Link]

  • Hossain, M. S., Akashi, K., & Uno, K. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(3), 365–371. [Link]

  • Wang, Y., Kim, M. R., & Kim, K. M. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–182. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560–573. [Link]

Sources

Application Notes and Protocols: Development of Assays to Measure 3-(Phenethylamino)propanamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and reliable assays to characterize the biological activity of the novel compound, 3-(Phenethylamino)propanamide. Given the absence of established protocols for this specific molecule, this guide outlines a strategic and multi-faceted approach, starting from fundamental biophysical interactions to complex cellular responses. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, experimental causality, and adherence to industry best practices for assay development.[1][2][3][4]

I. Foundational Principles of Assay Development

The journey to characterizing a novel bioactive compound like this compound begins with a solid foundation in assay development principles. A well-designed assay should be relevant, reproducible, and robust.[3][4] Key considerations include a deep understanding of the potential biological target, the consistency of reagents, and the intended purpose of the assay, whether for primary screening, lead optimization, or mechanistic studies.[1]

Every successful drug discovery campaign is initiated with an appropriate assay that measures a biological process in a physiologically relevant and robust manner.[4] It is crucial to start with simple experimental designs to demonstrate the proof of concept before moving to more complex setups.[1] Throughout the development process, meticulous data tracking is essential to identify trends and variability associated with operators or specific assay dates.[1]

II. Biophysical and Biochemical Assays: Quantifying Direct Target Interaction

The initial step in characterizing this compound is to determine if it directly interacts with a purified protein target and to quantify the binding thermodynamics and kinetics.

A. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.[5][6] It is a label-free, in-solution technique, which eliminates potential artifacts from modifying the binding partners.[7][8]

Scientific Rationale: By titrating this compound into a solution containing the putative target protein, ITC directly measures the heat released or absorbed during binding. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7]

Experimental Protocol: ITC

  • Sample Preparation:

    • Dissolve the purified target protein in a well-defined buffer system.

    • Dissolve this compound in the exact same buffer. A recommended starting concentration for the compound in the syringe is 10-fold higher than the protein concentration in the cell (e.g., 300 µM compound and 30 µM protein).[7]

    • Thoroughly degas both solutions to prevent air bubbles.

  • Instrumentation and Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the titration syringe.

    • Set the experimental temperature, typically between 25°C and 37°C.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[5]

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[7]

ParameterDescriptionTypical Starting Concentrations
Kd Dissociation ConstantDependent on binding affinity
n Stoichiometry of Binding1:1, 1:2, etc.
ΔH Enthalpy ChangeVaries
ΔS Entropy ChangeVaries
Protein (Cell) Target Macromolecule30 µM[7]
Ligand (Syringe) This compound300 µM[7]
B. Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a label-free optical technique for monitoring molecular interactions in real-time.[9] It provides valuable data on the kinetics of binding, including the association (kon) and dissociation (koff) rates.[10][11]

Scientific Rationale: SPR measures changes in the refractive index on the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[9][12] The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound.[9]

Experimental Protocol: SPR

  • Ligand Immobilization:

    • Covalently immobilize the purified target protein onto a suitable SPR sensor chip.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding.[9]

  • Analyte Injection:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.[10]

  • Data Acquisition:

    • Monitor the change in resonance units (RU) over time to generate a sensorgram.[9]

    • The sensorgram will show an association phase during analyte injection and a dissociation phase during buffer flow.[13]

  • Data Analysis:

    • Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD).[13]

III. Cellular Assays: Confirming Target Engagement and Functional Effects

While biophysical assays confirm direct binding, cellular assays are crucial to verify that this compound engages its target in a physiological context and elicits a functional response.[14][15]

A. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein within intact cells or tissue lysates.[16][17]

Scientific Rationale: The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[16][18] By heating cells treated with this compound to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve indicates target engagement.[17][19]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Incubate cultured cells with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures.[18]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells to release their contents.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[20]

  • Protein Quantification:

    • Quantify the amount of the soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.[20]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.[18]

CETSA_Workflow A Treat cells with This compound B Apply thermal challenge A->B Incubation C Lyse cells and separate soluble/insoluble fractions B->C Heating & Centrifugation D Quantify soluble target protein C->D Western Blot / MS E Plot melting curves and determine T_m shift D->E Data Analysis

Caption: CETSA experimental workflow.

B. Homogeneous Time-Resolved Fluorescence (HTRF) Assays

HTRF is a robust and sensitive technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) that is well-suited for high-throughput screening.[21][22][23] It can be adapted to measure various cellular events, such as protein-protein interactions, receptor dimerization, or the modulation of second messengers like cAMP.[21][24]

Scientific Rationale: HTRF uses two fluorophores, a donor (typically a lanthanide cryptate) and an acceptor.[21][25] When these fluorophores are in close proximity due to a molecular interaction, energy transfer occurs from the donor to the acceptor upon excitation of the donor.[22][25] The resulting acceptor emission is measured after a time delay to reduce background fluorescence.[22]

Experimental Protocol: HTRF (Generic Example)

  • Reagent Preparation:

    • Prepare assay components, which may include cells, cell lysates, and HTRF detection reagents (e.g., donor- and acceptor-labeled antibodies).[25]

  • Assay Plate Setup:

    • Dispense cells or lysates into a microplate.

    • Add this compound at various concentrations.

  • Incubation:

    • Incubate the plate for a specified time to allow for the biological response and binding to occur.

  • Detection:

    • Add the HTRF detection reagents and incubate to allow for antibody binding.[25]

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at both the donor and acceptor wavelengths.[21]

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor emission / donor emission) to normalize for well-to-well variations.[25]

    • Plot the HTRF ratio against the compound concentration to determine EC50 or IC50 values.

HTRF_Principle cluster_0 No Interaction cluster_1 Interaction Present Donor_neg Donor Emission_neg Donor Emission Donor_neg->Emission_neg Acceptor_neg Acceptor Excitation_neg Excitation (UV light) Excitation_neg->Donor_neg Donor_pos Donor Acceptor_pos Acceptor Donor_pos->Acceptor_pos Energy Transfer Emission_pos Acceptor Emission Acceptor_pos->Emission_pos Excitation_pos Excitation (UV light) Excitation_pos->Donor_pos FRET FRET

Caption: Principle of HTRF assay.

C. Luciferase Reporter Assays for Signaling Pathways

Luciferase reporter assays are highly sensitive and quantitative tools for studying the modulation of specific cell signaling pathways.[14][26][27]

Scientific Rationale: These assays utilize a reporter gene (luciferase) under the control of a promoter containing response elements for a specific transcription factor.[14] Activation or inhibition of the signaling pathway leads to changes in the expression of luciferase, which is quantified by measuring the light produced upon addition of a substrate.[27] This approach can be used to monitor pathways such as NF-κB, CREB, or others that might be affected by this compound.[14][26]

Experimental Protocol: Luciferase Reporter Assay

  • Cell Line Preparation:

    • Use a stable cell line or transiently transfect cells with a luciferase reporter construct specific to the pathway of interest. A co-transfected control reporter (e.g., Renilla luciferase) is often used for normalization.[27]

  • Cell Plating and Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound. Include appropriate positive and negative controls.

  • Incubation:

    • Incubate for a period sufficient to allow for transcriptional changes and luciferase protein accumulation (typically 4-24 hours).

  • Lysis and Luminescence Measurement:

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer. If using a dual-luciferase system, sequential addition of substrates and measurement is performed.[27]

  • Data Analysis:

    • Normalize the experimental luciferase activity to the control reporter activity.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

IV. Enzyme Activity Assays

If the putative target of this compound is an enzyme, a direct measure of its activity is essential.

A. LC-MS Based Enzyme Activity Assay

Liquid chromatography-mass spectrometry (LC-MS) based assays are highly specific and sensitive methods for directly measuring the conversion of a substrate to a product.[28][29] This technique is particularly useful when a chromogenic or fluorogenic substrate is not available.[30]

Scientific Rationale: The enzymatic reaction is allowed to proceed for a set time and is then stopped. LC-MS is then used to separate the substrate from the product and quantify their respective amounts based on their mass-to-charge ratios.[28][31] This provides a direct measure of enzyme activity.

Experimental Protocol: LC-MS Enzyme Assay

  • Enzymatic Reaction:

    • Incubate the target enzyme with its substrate in the presence of varying concentrations of this compound.

    • Include controls without the enzyme and without the inhibitor.

  • Reaction Quenching:

    • Stop the reaction at specific time points by adding a quenching solution (e.g., acid or organic solvent).[31]

  • Sample Analysis by LC-MS:

    • Inject the quenched reaction mixture into an LC-MS system.

    • Develop a chromatographic method to separate the substrate and product.

    • Set up the mass spectrometer to detect and quantify both the substrate and product ions.[31]

  • Data Analysis:

    • Integrate the peak areas for the substrate and product.

    • Calculate the rate of product formation at each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Assay TypeKey OutputThroughputLabel-Free
ITC Kd, ΔH, ΔS, nLowYes
SPR kon, koff, KDMediumYes
CETSA Tm ShiftMediumYes
HTRF EC50 / IC50HighNo
Luciferase Assay EC50 / IC50HighNo
LC-MS Assay IC50, KiMediumYes
V. Assay Validation and Quality Control

To ensure the reliability of the generated data, each assay must be validated.[32] Validation confirms that the assay is suitable for its intended purpose.[33] Key validation parameters, as outlined in guidelines from regulatory bodies like the FDA, include:[34][35][36]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

For high-throughput screening assays, the Z'-factor is a critical statistical parameter used to evaluate assay performance, with a value >0.4 generally considered acceptable.[3]

VI. Conclusion

The development of assays for a novel compound like this compound requires a systematic, multi-tiered approach. By starting with biophysical methods to confirm direct binding and progressing to cell-based assays to demonstrate target engagement and functional consequences, researchers can build a comprehensive pharmacological profile. Each assay must be carefully developed and validated to ensure data integrity and reproducibility. The protocols and principles outlined in this guide provide a robust framework for elucidating the biological activity of this compound and similar novel chemical entities.

References
  • BPS Bioscience. (2023, July 18). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. HTRF®. Retrieved from [Link]

  • Biocompare. (2019, June 5). Optimizing Assay Development. Retrieved from [Link]

  • Wikipedia. Isothermal titration calorimetry. Retrieved from [Link]

  • ScienCell. (2025, November 24). Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. Retrieved from [Link]

  • PubMed. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Retrieved from [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Harvard Medical School. Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. Surface Plasmon Resonance Assay Services. Retrieved from [Link]

  • Illinois Experts. Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Retrieved from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • PubMed. (2001). A cell-based method for the detection of nanomolar concentrations of bioactive amyloid. Retrieved from [Link]

  • PubMed. Characterization of molecular interactions using isothermal titration calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Springer. Chapter 10: LC-MS for the Determination of the Enzymatic Activity of Proteins. Retrieved from [Link]

  • Frontiers. (2023, February 12). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Retrieved from [Link]

  • Ofni Systems. Assay Validation Guidelines. Retrieved from [Link]

  • ResearchGate. Workflow for measuring enzyme activity by LC-MS. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • Wikipedia. Ligand binding assay. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • CETSA. CETSA. Retrieved from [Link]

  • ResearchGate. (2025, January 3). Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]

  • Technology Networks. (2021, July 20). Reliable Results from Cell-Based Bioassays. Retrieved from [Link]

  • PubMed. (2015). Rapid, cell-free assay for membrane-active forms of amyloid-β. Retrieved from [Link]

  • BioIVT. Cell-Based Antioxidant Assays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the synthetic challenges of 3-(Phenethylamino)propanamide. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your synthetic efforts are both efficient and successful.

I. Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around two strategic approaches:

  • Michael Addition: This pathway involves the conjugate addition of phenethylamine to an acrylic acid derivative, most commonly acrylamide. It is often favored for its atom economy and straightforwardness.

  • Amide Coupling: This classic approach involves forming an amide bond between a β-alanine derivative and phenethylamine. While potentially longer, it offers greater control over substrate scope and can be more reliable for complex molecules.

This guide will delve into the intricacies of both methods, offering troubleshooting advice and optimized protocols to address common hurdles.

Logical Workflow for Synthesis

cluster_0 Synthetic Pathways Start Starting Materials Michael_Addition Michael Addition (Phenethylamine + Acrylamide) Start->Michael_Addition Route 1 Amide_Coupling Amide Coupling (β-Alanine derivative + Phenethylamine) Start->Amide_Coupling Route 2 Target_Molecule This compound Michael_Addition->Target_Molecule Amide_Coupling->Target_Molecule

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Michael Addition Route
FAQ 1: My Michael addition of phenethylamine to acrylamide is resulting in low yields and multiple byproducts. What's going wrong?

Answer: This is a common challenge often rooted in several factors:

  • Dimerization/Polymerization of Acrylamide: Acrylamide is prone to self-polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Bis-addition: Phenethylamine can react with two molecules of acrylamide, leading to the formation of a tertiary amine impurity.

  • Reversibility: The Michael addition is a reversible reaction. The equilibrium may not favor the product under your current conditions.[1]

Troubleshooting Strategies:

StrategyRationale
Temperature Control Maintain a low to moderate reaction temperature (e.g., room temperature to 40°C) to minimize acrylamide polymerization and side reactions.
Stoichiometry Use a slight excess of phenethylamine (e.g., 1.1-1.2 equivalents) to favor the mono-adduct and suppress bis-addition.
Solvent Choice Polar protic solvents like methanol or ethanol can facilitate the reaction by stabilizing the charged intermediates.[2]
Catalyst-Free Conditions Often, this reaction can proceed without a catalyst, which simplifies the workup and avoids potential side reactions associated with strong bases.
FAQ 2: I'm struggling with the purification of the final product from the Michael addition reaction mixture. What are the best practices?

Answer: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction, perform an acid-base extraction.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate the desired product and any unreacted phenethylamine, transferring them to the aqueous layer.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH of ~10-11 and extract the free amine product back into an organic solvent.

  • Chromatography: If the product is still impure, column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically successful.

Amide Coupling Route
FAQ 3: My amide coupling reaction between β-alanine and phenethylamine has a low or no product yield. What are the common causes?

Answer: Low yields in amide coupling reactions are frequently due to issues with carboxylic acid activation, amine reactivity, or reaction conditions.[3][4]

  • Inefficient Carboxylic Acid Activation: The coupling reagent may not be suitable for your substrates or used in insufficient amounts.[3]

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, forming an unreactive ammonium carboxylate salt.[4][5] This acid-base reaction can compete with the desired coupling.[3]

  • Steric Hindrance: Bulky groups on either the acid or the amine can impede the reaction.[3]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.[3]

Troubleshooting Strategies:

StrategyRationale
Choice of Coupling Reagent For standard couplings, HATU or EDC/HOBt are generally effective. For more challenging substrates, consider converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, though this may introduce side reactions.[6]
Use of a Non-Nucleophilic Base Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine to neutralize any acid present and prevent the protonation of the phenethylamine.[7]
Anhydrous Conditions Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of the activated intermediate.[3]
Order of Addition Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[3]
FAQ 4: I am observing significant side reactions during my amide coupling. How can I minimize them?

Answer: Side reactions often arise from the choice of coupling reagent and reaction conditions.

Minimization of Side Reactions:

  • Racemization: If you are using a chiral β-alanine derivative, racemization can be a concern. Using additives like HOBt or OxymaPure can suppress this. Running the reaction at a lower temperature can also be beneficial.[3]

  • Anhydride Formation: With some activating agents, the carboxylic acid can form an anhydride, which may be less reactive towards the amine.[6] Ensuring complete activation to the desired intermediate is key.

Visualizing the Amide Coupling Process

cluster_1 Amide Coupling Workflow Start β-Alanine derivative + Phenethylamine Activation Carboxylic Acid Activation (e.g., HATU, DIPEA in DMF) Start->Activation Amine_Addition Addition of Phenethylamine Activation->Amine_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Amine_Addition->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A typical workflow for amide coupling synthesis.

III. Detailed Experimental Protocols

Protocol 1: Michael Addition of Phenethylamine to Acrylamide

This protocol is adapted from general procedures for Michael additions of amines to α,β-unsaturated amides.

Materials:

  • Phenethylamine

  • Acrylamide

  • Methanol

  • Ethyl acetate

  • 1M Hydrochloric acid

  • 1M Sodium hydroxide

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve phenethylamine (1.0 eq) in methanol.

  • To this solution, add acrylamide (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x volume). Combine the acidic aqueous layers.

  • Basify the aqueous layer to pH 10-11 with 1M NaOH.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of N-Boc-β-alanine with Phenethylamine

This protocol utilizes a standard HATU-mediated coupling procedure.[3]

Materials:

  • N-Boc-β-alanine

  • Phenethylamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

Step A: Amide Coupling

  • Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add phenethylamine (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc-3-(phenethylamino)propanamide by column chromatography.

Step B: Boc Deprotection

  • Dissolve the purified N-Boc-3-(phenethylamino)propanamide in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

IV. References

  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2000). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-phenethyl-β-alanine methyl ester. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]

  • Zamora, R., & Hidalgo, F. J. (2010). Model reactions of acrylamide with selected amino compounds. PubMed. Retrieved from [Link]

  • El-Sayed, M. A., & El-Essawy, F. A. (2017). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Journal of Chemical Research, 41(5), 253-256.

Sources

Optimizing reaction conditions for 3-(Phenethylamino)propanamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(phenethylamino)propanamide. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Introduction to the Synthesis

The primary and most direct route to synthesizing this compound is through an aza-Michael addition of phenethylamine to acrylamide. This reaction, a class of conjugate addition, is valued for its atom economy and generally mild reaction conditions.[1][2] The core of this transformation involves the nucleophilic attack of the primary amine of phenethylamine onto the β-carbon of the electron-deficient alkene in acrylamide.

This guide will focus on troubleshooting the aza-Michael addition approach and will also present a viable alternative synthetic strategy.

Visualizing the Primary Synthetic Pathway: Aza-Michael Addition

aza_michael_addition phenethylamine Phenethylamine (Nucleophile) reaction + phenethylamine->reaction acrylamide Acrylamide (Michael Acceptor) acrylamide->reaction product This compound reaction->product Aza-Michael Addition experimental_workflow start Start setup Dissolve Phenethylamine in Methanol start->setup add_acrylamide Add Acrylamide Portion-wise setup->add_acrylamide react Stir at Room Temperature (Monitor by TLC) add_acrylamide->react workup Workup: - Remove Solvent - Extraction with EtOAc - Wash with NaHCO3 & Brine - Dry and Concentrate react->workup purify Purification: Flash Column Chromatography workup->purify product Pure this compound purify->product troubleshooting_flowchart start Reaction Complete? low_yield Low Yield? start->low_yield Yes continue_reaction Continue Reaction (Consider gentle heating) start->continue_reaction No impure Product Impure? low_yield->impure No check_reagents Check Reagent Purity and Solvent low_yield->check_reagents Yes double_addition Double Addition Byproduct? impure->double_addition Yes success Successful Synthesis impure->success No continue_reaction->start optimize_workup Optimize Workup (Check for product in aqueous layer) check_reagents->optimize_workup optimize_workup->impure increase_amine Increase Excess of Phenethylamine double_addition->increase_amine Yes optimize_purification Optimize Purification (Column with base, or salt formation) double_addition->optimize_purification No end End increase_amine->end optimize_purification->end success->end

Sources

Technical Support Center: Purification of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-(Phenethylamino)propanamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. This compound possesses two key functional groups that dictate its purification strategy: a secondary amine, which imparts basicity and a tendency for strong interaction with silica gel, and a propanamide group, which adds polarity and hydrogen bonding capabilities.

The primary challenge in purifying this compound is mitigating the strong interaction between its basic amine and the acidic silanol groups on standard silica gel, which often leads to significant tailing (streaking) and poor separation during column chromatography.[1][2] This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions, detailed troubleshooting protocols, and expert-driven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for this compound?

The most effective purification techniques, often used in combination, are:

  • Acid-Base Liquid-Liquid Extraction (LLE): An excellent initial cleanup step to remove non-basic organic impurities or acidic byproducts.[3] The basic phenethylamine moiety can be protonated and extracted into an aqueous acidic layer, leaving neutral impurities behind in the organic phase.

  • Flash Column Chromatography: The most common technique for separating the target compound from closely related impurities.[4] However, this requires careful selection of the stationary and mobile phases to achieve good resolution.

  • Recrystallization: A powerful final polishing step to achieve high purity, provided a suitable solvent system can be identified.[5]

Q2: What are the common impurities I should expect from a typical synthesis?

Common impurities often include unreacted starting materials such as phenethylamine and an acrylamide derivative, or byproducts like bis-adducts where two equivalents of the amine have reacted. The specific impurities will depend on the synthetic route, but their removal is the primary goal of the purification process.

Q3: Why does my compound streak so badly on a standard silica gel TLC plate?

This is a classic sign of a strong, undesirable interaction between a basic compound and the acidic stationary phase.[1][2] The secondary amine on your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution from the stationary phase, resulting in tailing or streaking.

Q4: Can I use reversed-phase (C18) chromatography instead?

Yes, reversed-phase chromatography is a viable alternative, especially for polar compounds.[1][6] In this technique, a nonpolar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be particularly effective if normal-phase chromatography proves difficult. However, removing the aqueous solvent from the final product can sometimes be more challenging than removing organic solvents.[1]

Purification Strategy Workflow

The overall purification strategy can be visualized as a multi-step process, starting from the crude reaction mixture and proceeding to the final, pure compound.

G cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polishing Crude Crude Reaction Mixture LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Column Flash Column Chromatography LLE->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide: Flash Column Chromatography

This section addresses the most common issues encountered during the chromatographic purification of this compound.

Issue 1: Severe Tailing/Streaking of the Compound on Silica Gel
  • Underlying Cause: As discussed in the FAQs, the basic secondary amine in the molecule is interacting strongly with acidic silanol groups on the silica surface. This causes a portion of the molecules to "stick" and elute much slower than the main band, resulting in a long tail.[2]

  • Solutions & Optimization:

    • Mobile Phase Modification (Recommended): The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent system.[2][7]

      • Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is a stronger base and will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

      • Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component (e.g., 98:2 DCM:[7N NH3 in MeOH]) can be very effective.[1]

    • Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2][8] Start with neutral alumina and assess the separation by TLC.

      • Amine-Functionalized Silica: These columns are commercially available and are designed specifically for purifying basic compounds, often providing excellent peak shape without mobile phase modifiers.[1]

Issue 2: The Compound Will Not Elute from the Column
  • Underlying Cause: The compound is too polar for the chosen solvent system, leading to very strong adsorption to the stationary phase.[2]

  • Solutions & Optimization:

    • Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. If you are using an Ethyl Acetate/Hexane system, switch to a Dichloromethane/Methanol system.[2]

    • Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound. A typical gradient might be from 100% Dichloromethane to 90:10 Dichloromethane/Methanol.

Issue 3: Poor Separation of Compound from a Key Impurity
  • Underlying Cause: The chosen solvent system does not provide adequate selectivity to resolve the two compounds.

  • Solutions & Optimization:

    • Change Solvent System: If adjusting the ratio of your current solvents (e.g., Hexane/EtOAc) doesn't work, you must change the solvents themselves. Different solvents interact with your compounds in different ways, which can alter the elution order and improve separation.[2] For example, switching from Hexane/Ethyl Acetate to Dichloromethane/Methanol or Toluene/Acetone can provide the necessary selectivity.

    • Column Dimensions: Use a longer, narrower column for a more challenging separation. This increases the number of theoretical plates and improves resolution.[9]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the crude material should be about 1-5% of the mass of the silica gel.[2]

Chromatography Troubleshooting Decision Tree

G Start Analyze Crude TLC Tailing Is there streaking/tailing? Start->Tailing Separation Is separation < 0.2 Rf units? Tailing->Separation No AddBase Add 1% TEA or NH3/MeOH to eluent Tailing->AddBase Yes ChangeSolvent Test new solvent system (e.g., DCM/MeOH) Separation->ChangeSolvent Yes RunColumn Proceed to Column Chromatography Separation->RunColumn No AddBase->Separation ChangeStationary Try Alumina or Amino-Silica AddBase->ChangeStationary If needed ChangeSolvent->RunColumn

Caption: Decision tree for troubleshooting chromatography issues.

Troubleshooting Guide: Recrystallization

Issue 1: Compound "Oils Out" Instead of Forming Crystals
  • Underlying Cause: The solution has become supersaturated while the temperature is still too high for crystal nucleation to occur, or impurities are inhibiting crystal lattice formation.[2]

  • Solutions & Optimization:

    • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[2]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[2]

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Warm slightly to clarify and then cool slowly.

Issue 2: Very Low Yield After Recrystallization
  • Underlying Cause: The most common reasons are using too much solvent during the dissolution step or not cooling the solution sufficiently to maximize precipitation.[10]

  • Solutions & Optimization:

    • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every extra drop will keep some of your product dissolved in the mother liquor.[2][10]

    • Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum crystal formation.[10]

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can evaporate some of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Solvent Selection Table

Choosing the right solvent is critical for both chromatography and recrystallization.[5] The ideal recrystallization solvent will dissolve the compound when hot but not when cold.

TechniqueRecommended Solvents / SystemsRationale & Comments
Normal-Phase Chromatography 1. Dichloromethane / Methanol (+1% NH4OH) 2. Ethyl Acetate / Hexanes (+1% TEA)System 1 is for more polar compounds. System 2 is a standard choice. The basic modifier is crucial to prevent tailing.[7]
Recrystallization 1. Isopropanol (IPA) 2. Ethyl Acetate / Hexanes 3. TolueneIPA is a good starting point for moderately polar compounds. The EtOAc/Hexanes system allows for fine-tuning solubility by adjusting the ratio. Toluene is a less polar option that may work well.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: In a beaker, add silica gel to your starting mobile phase (e.g., 98:2 Hexane/Ethyl Acetate + 1% TEA) until you have a free-flowing slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[9] Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your starting mobile phase. If using a gradient, slowly increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test potential solvents. A good solvent will dissolve your compound when heated but will result in significant crystal formation upon cooling to room temperature and then in an ice bath.[10]

  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[10]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold solvent, and allow them to air dry on the filter.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Nickel Amide Complexes.
  • BenchChem. (n.d.). Technical Support Center: Purification of Vanillyl Amides.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Tech Insider. (2025, April 21). What Is Column Chromatography? Principles and Protocols.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.

Sources

Technical Support Center: Synthesis of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Phenethylamino)propanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The primary and most atom-economical route to this compound is the aza-Michael addition of phenethylamine to acrylamide. This guide will focus on troubleshooting and optimizing this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and why is it preferred?

A1: The most common and efficient method is the direct conjugate addition (aza-Michael addition) of phenethylamine to acrylamide. This reaction is preferred due to its high atom economy, typically requiring no coupling agents or catalysts, and proceeding under mild conditions. The starting materials are commercially available and the reaction involves the formation of a C-N bond by adding the amine nucleophile to the β-carbon of the electron-deficient alkene in acrylamide.

Q2: My reaction yield is consistently low. What are the most common culprits?

A2: Low yields in this synthesis typically stem from three primary issues:

  • Reaction Reversibility : The aza-Michael addition is a reversible equilibrium.[1][2] Excessive heating during the reaction or workup can promote a retro-Michael reaction, breaking the product back down into the starting materials.[2]

  • Side Reactions : The most significant side reaction is the addition of the product, this compound (a secondary amine), to another molecule of acrylamide. This "double addition" forms a tertiary amine byproduct. Another major issue is the polymerization of acrylamide.

  • Suboptimal Stoichiometry : An incorrect ratio of reactants can lead to incomplete conversion or favor the formation of the double addition byproduct.

Q3: I'm observing a significant, less polar byproduct on my TLC analysis. What is it likely to be?

A3: If you are using a 1:1 molar ratio of phenethylamine to acrylamide, the most probable significant byproduct is the tertiary amine formed from a second Michael addition. The product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting phenethylamine to react with available acrylamide. This is especially prevalent if the reaction is allowed to proceed for extended periods or at higher concentrations without an excess of the primary amine.

Q4: What purification strategies are most effective for isolating the final product?

A4: The product is a basic secondary amine, which allows for several effective purification strategies:

  • Acid-Base Extraction : This is a highly effective workup procedure. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities (like acrylamide polymer) remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

  • Silica Gel Chromatography : Standard column chromatography is effective. Given the basic nature of the amine, it is advisable to add a small amount of a basic modifier like triethylamine (~1%) to the eluent system (e.g., dichloromethane/methanol) to prevent peak tailing and improve separation.

  • Solid-Phase Extraction (SPE) : For rapid purification, especially in a library synthesis context, cation exchange cartridges (e.g., SCX) are highly efficient.[3] The crude mixture is loaded, non-basic impurities are washed away, and the desired amine is then eluted with a basic solution (e.g., methanol with ammonia).

Reaction Mechanism and Side Reaction

The desired synthesis proceeds via a standard aza-Michael addition mechanism.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product phenethylamine Phenethylamine attack Nucleophilic Attack phenethylamine->attack acrylamide Acrylamide acrylamide->attack enolate Enolate Intermediate attack->enolate protonation Proton Transfer enolate->protonation product This compound protonation->product

Caption: A simplified workflow of the aza-Michael addition.

A critical side reaction to control is the subsequent reaction of the product with another acrylamide molecule.

G cluster_reactants Reactants for Side Reaction cluster_product Side Product product This compound (Secondary Amine) side_product Double Addition Product (Tertiary Amine) product->side_product Second Michael Addition acrylamide Acrylamide acrylamide->side_product

Caption: Formation of the double addition side product.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Reaction is reversible and equilibrium has not been established or is unfavorable. [1][2] 2. Insufficient reaction time or temperature. 1. Solvent Choice: Polar protic solvents like methanol or ethanol can catalyze the reaction and stabilize the intermediates.[4] 2. Temperature Control: Conduct the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor by TLC. Avoid high temperatures to prevent the retro-Michael reaction.
Reaction Mixture Solidifies or Becomes Viscous Polymerization of acrylamide. Acrylamide is prone to free-radical polymerization, which can be initiated by heat, light, or impurities.1. Use Fresh Reagent: Use freshly opened or purified acrylamide. Commercial acrylamide often contains polymerization inhibitors. 2. Control Temperature: Avoid excessive heating. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can minimize radical initiation from atmospheric oxygen.
Significant Byproduct Formation Double Michael Addition. The secondary amine product is reacting with a second molecule of acrylamide.[1]1. Adjust Stoichiometry: Use a molar excess of phenethylamine (e.g., 1.5 to 2 equivalents). This statistically favors the reaction of acrylamide with the more abundant primary amine. 2. Slow Addition: Add the acrylamide solution slowly to a solution of phenethylamine to maintain a high concentration of the primary amine throughout the reaction.
Difficult Purification / Streaking on TLC 1. Product protonation on silica gel. Amines are basic and can interact strongly with the acidic silica surface. 2. Co-elution of starting materials and products. 1. Modify Eluent: Add 0.5-1% triethylamine or ammonia in methanol to your chromatography eluent to suppress ionization and improve peak shape. 2. Utilize Acid-Base Extraction: Perform an acid-base workup prior to chromatography to remove the bulk of non-basic impurities. (See Protocol 2).

Optimization of Reaction Conditions

The yield of the Michael addition is highly dependent on reaction parameters. The following table provides a guide for optimization, based on established principles for similar reactions.[4][5]

ParameterVariationExpected Outcome & Rationale
Stoichiometry (Phenethylamine:Acrylamide)1:1Moderate yield, significant double addition byproduct expected.
2:1 Recommended. High yield of the desired product. The excess primary amine outcompetes the secondary amine product, suppressing the side reaction.[1][2]
Solvent Aprotic (e.g., THF, Dioxane)Slower reaction rates. The reaction proceeds but lacks stabilization of charged intermediates.
Protic (e.g., Methanol, Ethanol) Recommended. Faster reaction rates. The solvent can participate in proton transfer steps, stabilizing the enolate intermediate and catalyzing the addition.[4]
Temperature 0-25°C (Room Temp)Recommended starting point. Good balance between reaction rate and minimizing side reactions (polymerization, retro-Michael).
50-80°CIncreased reaction rate, but higher risk of acrylamide polymerization and the reversible retro-Michael reaction, potentially lowering the isolated yield.[2]
Concentration Dilute (~0.1 M)Slower reaction rate. May be useful to control exotherms but will require longer reaction times.
Concentrated (~1-2 M) Recommended. Faster reaction rate. Can be performed neat (solvent-free) or at high concentration to accelerate the reaction.[6]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by suppressing the double addition side reaction.

  • Reactor Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenethylamine (2.42 g, 20 mmol, 2.0 equiv).

  • Solvent Addition : Add methanol (20 mL) and stir until the phenethylamine is fully dissolved.

  • Reagent Addition : In a separate beaker, dissolve acrylamide (0.71 g, 10 mmol, 1.0 equiv) in methanol (10 mL).

  • Reaction Execution : Add the acrylamide solution dropwise to the stirring phenethylamine solution over 10 minutes at room temperature.

  • Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane + 1% Triethylamine as eluent). The reaction is typically complete within 8-12 hours.

  • Workup : Once the acrylamide is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting residue is the crude product.

Protocol 2: Purification via Acid-Base Extraction

This protocol effectively separates the basic amine product from non-basic impurities.

  • Dissolution : Dissolve the crude residue from Protocol 1 in ethyl acetate (50 mL).

  • Acidic Wash : Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 30 mL). The product will move to the aqueous layer.

  • Impurity Removal : Discard the organic layer, which contains neutral and acidic impurities.

  • Basification : Cool the combined aqueous layers in an ice bath and slowly add 4M NaOH until the pH is >12.

  • Product Extraction : Extract the basified aqueous layer with dichloromethane (3 x 40 mL). The purified product will now be in the organic layer.

  • Final Steps : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound as a clear oil or low-melting solid.

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines.
  • Zamora, R., et al. (2010). Model Reactions of Acrylamide with Selected Amino Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Zamora, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. PubMed. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Loido, M., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters. [Link]

  • Unknown Author. (n.d.). Use of Amide Coupling Reagents in the Synthesis of "Polymerizable" Diacrylamide Derivatives of Dibenzo Crown Ether. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Hernández-Vázquez, E., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

  • Reyes, L., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Arkivoc. [Link]

  • Olsson, T., et al. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters. [Link]

  • Lin, P., et al. (2015). Phospha-Michael Addition as a New Click Reaction for Protein Functionalization. Angewandte Chemie. [Link]

  • Wiley. (2023). Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. [Link]

  • Mete, E., et al. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules. [Link]

  • Google Patents. (2014).
  • Google Patents. (2010).
  • Google Patents. (2015).
  • Sciforum. (2001). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • Google Patents. (2011). Method for making phenylethylamine compounds.
  • Google Patents. (2023).
  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. (2006).
  • Chalmers ODR. (2023). Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. [Link]

  • ScienceDirect. (2002). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. [Link]

  • RSC Publishing. (2011). Effect of several ionic liquids on the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one in supercritical carbondioxide. [Link]

  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

Sources

Overcoming solubility problems with 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Phenethylamino)propanamide

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility hurdles with this compound. As a molecule possessing both a basic secondary amine and a polar primary amide, its behavior in aqueous solutions can be complex. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and solve these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Part 1: Foundational Understanding

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this compound is governed by a combination of three key structural components:

  • The Phenethyl Group: This consists of a nonpolar benzene ring attached to an ethyl chain. This part of the molecule is hydrophobic (lipophilic) and contributes to poor water solubility, especially in neutral aqueous media.[1]

  • The Secondary Amine: The nitrogen atom in the phenethylamine backbone is basic and ionizable. At a pH below its pKa, this amine group will be protonated (R₂NH₂⁺), acquiring a positive charge. This charged form dramatically increases its affinity for polar solvents like water. Phenethylamine itself is a strong base and is soluble in water.[2][3][4]

  • The Propanamide Group: The primary amide group (-CONH₂) is polar and can participate in hydrogen bonding as both a donor and an acceptor.[5][6][7] While this polarity helps, amides are generally less soluble than corresponding amines or carboxylic acids because they are non-ionic at physiological pH.[5] Strong intermolecular hydrogen bonding between amide groups can also increase the crystal lattice energy, making it harder for the solvent to break the solid state apart.[6][8]

The interplay between the hydrophobic phenyl ring, the ionizable amine, and the polar amide results in a molecule whose solubility is highly dependent on the solution's pH.

Q2: I'm observing very poor solubility in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A: This is a common and expected observation. The primary reason is the ionization state of the secondary amine. The pKa of a secondary amine like the one in this molecule is typically in the range of 9 to 11.[9][10] At a neutral pH of 7.4, the vast majority of the amine groups will be in their uncharged, free base form.

In this state, the molecule's overall character is dominated by its lipophilic phenethyl group, leading to low aqueous solubility.[1] The polar amide group is not sufficient to overcome the hydrophobicity of the rest of the molecule without the assistance of a charged center. Therefore, in neutral buffers, the compound behaves like many other poorly soluble, lipophilic drugs.[11][12]

Part 2: Initial Troubleshooting & Basic Strategies

Q3: What is the first and simplest step I should take to try and improve solubility?

A: The most direct and effective initial step is pH adjustment . By lowering the pH of your aqueous vehicle, you can protonate the secondary amine, creating a positively charged salt form of the compound that is significantly more water-soluble.[13][14]

We recommend performing a simple pH-solubility profile to identify the optimal pH for your experiments.

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, and 8). Use buffers with sufficient capacity, such as citrate for acidic pH and phosphate or borate for neutral to basic pH.

  • Add Compound: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separate Solid: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove a known volume of the supernatant from each vial. Be cautious not to disturb the pellet. Dilute the supernatant in a suitable solvent and quantify the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

This experiment will provide a clear understanding of the pH required to achieve your target concentration.

Q4: My experiment must be conducted at a specific pH where the compound is insoluble. What is my next option?

A: When pH modification is not an option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, making it more favorable for lipophilic compounds to dissolve.[15][16][17] This is a widely used technique for preparing stock solutions for in vitro assays.

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)5-10% (v/v)Highly effective but can have cellular effects. Final concentration in assays should typically be <0.5%.
Ethanol (EtOH)10-20% (v/v)Biocompatible and effective. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG)10-30% (v/v)Common vehicle for in vivo studies. Less toxic than ethanol.[18]
Polyethylene Glycol 400 (PEG 400)10-40% (v/v)Low toxicity, often used in oral and parenteral formulations.[18]
  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile vial.

  • Initial Dissolution: Add a small volume of 100% co-solvent (e.g., DMSO) to the vial to completely dissolve the compound. Gentle vortexing or sonication can aid this process.

  • Stepwise Dilution: Gradually add your aqueous buffer to the co-solvent concentrate in a stepwise manner, vortexing between additions. This technique, sometimes called an anti-solvent precipitation method, helps prevent the compound from "crashing out" of solution.[17]

  • Final Volume: Continue adding the aqueous buffer until the final desired concentration and co-solvent percentage are reached.

  • Observation: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, the solubility limit has been exceeded.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Solubility Issue Identified ph_option Is pH modification permissible for the experiment? start->ph_option adjust_ph Adjust pH to < pKa (e.g., pH 4-6) to form soluble salt ph_option->adjust_ph Yes cosolvent_option Use Co-solvents (DMSO, EtOH, PEG 400) ph_option->cosolvent_option No check_ph_sol Is target concentration achieved? adjust_ph->check_ph_sol check_ph_sol->cosolvent_option No success Proceed with Experiment check_ph_sol->success Yes check_cosolvent_sol Is target concentration achieved and co-solvent level acceptable? cosolvent_option->check_cosolvent_sol advanced_option Explore Advanced Formulation Strategies check_cosolvent_sol->advanced_option No check_cosolvent_sol->success Yes cyclodextrin Cyclodextrin Complexation advanced_option->cyclodextrin solid_dispersion Amorphous Solid Dispersions advanced_option->solid_dispersion lipid_formulation Lipid-Based Systems (SEDDS) advanced_option->lipid_formulation failure Re-evaluate formulation or required concentration cyclodextrin->failure solid_dispersion->failure lipid_formulation->failure

Caption: Decision workflow for troubleshooting solubility.

Part 3: Advanced Solubilization Techniques

Q5: Co-solvents are not suitable for my in vivo model or final formulation due to toxicity or other concerns. What advanced methods can I explore?

A: When simple methods are insufficient or inappropriate, several advanced formulation strategies can be employed. These techniques are designed to enhance solubility and improve bioavailability for challenging compounds.[19][20]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, like the phenethyl portion of your compound, effectively hiding them from the aqueous environment and increasing apparent solubility.[19][21] Modified cyclodextrins like Captisol® (sulfobutylether-β-cyclodextrin) are commonly used in commercial formulations.[21]

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Amorphous Solid Dispersions (ASDs): Crystalline solids have a highly ordered structure with strong intermolecular forces that must be overcome to dissolve. By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix (like HPMC or PVP), you can bypass this high crystal lattice energy.[22][23][24] This can lead to a state of supersaturation, significantly increasing bioavailability.[24] Techniques like spray drying or hot-melt extrusion are used to create ASDs.[20]

  • Lipid-Based Formulations: For oral delivery, leveraging the compound's lipophilicity can be advantageous. Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[11][19] Upon gentle agitation in aqueous media (like in the gut), these systems spontaneously form fine oil-in-water emulsions, presenting the drug in a solubilized state ready for absorption.

  • Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[11] Reducing the particle size through techniques like micronization or nanosizing dramatically increases the surface area, leading to a faster dissolution rate.[12][19][25]

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used.

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (commonly starting at 1:1 or 1:2).

  • Create Paste: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a consistent paste.

  • Incorporate Drug: Slowly add the this compound powder to the paste while continuously triturating (grinding) with the pestle.

  • Knead: Continue kneading for 30-60 minutes to ensure intimate contact and complex formation.

  • Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize and Sieve: Gently pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Test Solubility: Evaluate the solubility of the resulting powder in your aqueous vehicle compared to the unformulated drug.

Part 4: Practical Considerations & Analytics

Q6: How can I accurately measure the solubility of my compound after applying these techniques?

A: The "gold standard" for determining equilibrium solubility is the shake-flask method , as described in Protocol 1. The key is accurate quantification of the supernatant. High-Performance Liquid Chromatography (HPLC) is the preferred method as it separates the analyte from any excipients or impurities before quantification, providing high accuracy and specificity. If the compound has a unique UV absorbance profile and the formulation excipients do not interfere, UV-Vis spectrophotometry can be a faster, simpler alternative.

Q7: My compound dissolves initially but then precipitates over time. What is happening and how can I prevent it?

A: This phenomenon is characteristic of supersaturation . Advanced formulations like amorphous solid dispersions or rapidly dissolving salts can create a temporary dissolved concentration that is much higher than the compound's true equilibrium solubility. This state is thermodynamically unstable, and the compound will eventually crystallize and precipitate out.

To manage this, you can include a precipitation inhibitor in your formulation. These are often polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), which can adsorb to the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals and prolonging the supersaturated state.[22][24] This is particularly crucial for oral formulations to ensure the drug remains dissolved long enough for absorption in the gastrointestinal tract.

References

  • Williams HD, Trevaskis NL, Charman SA, et al. Strategies to address low drug solubility in discovery and development. Pharmacological reviews. 2013.
  • World Pharma Today.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024.
  • PMC - PubMed Central.
  • MDPI.
  • ResearchGate.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • Chemistry Stack Exchange. Solubility of Amides. 2020.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ECHEMI. Solubility of Amides.
  • Lubrizol.
  • Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • American Pharmaceutical Review. Solubility Enhancement Excipients.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. 2021.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry LibreTexts. 10.6: Physical Properties of Amides. 2014.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility. 2021.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • PubChem - NIH. 3-Phenylpropanamide | C9H11NO | CID 7625.
  • PubChem - NIH. Phenethylamine | C8H11N | CID 1001.
  • PubMed. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry.
  • PubMed Central.
  • PubChem. Propanamide, 3-phenyl-N-propyl- | C12H17NO | CID 4059472.
  • Wikipedia. Phenethylamine.
  • Solubility of Things. propanamide.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 5. 2020.
  • Biomolecules & Therapeutics.
  • Cheméo. Chemical Properties of Propanamide (CAS 79-05-0).
  • PubMed. Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems.
  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • Co-solvency and anti-solvent method for the solubility enhancement. 2024.
  • Wikipedia. Propanamide.
  • OPUS. Analytical Methods. 2025.
  • American Chemical Society. 2-Phenylethylamine. 2023.
  • Analytical Methods (RSC Publishing). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement.
  • Sigma-Aldrich. Propionamide 0.97 Propanamide.
  • PubChem. N-Ethyl-3-(ethylamino)propanamide | C7H16N2O | CID 28307198.
  • PubChem. 3-(ETHYLAMINO)PROPANAMIDE hcl | C5H13ClN2O | CID 122197702.
  • ResearchGate.
  • PMC - PubMed Central. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. 2022.
  • Google Patents.
  • Santa Cruz Biotechnology. 3-(Ethylamino)propanamide | SCBT.
  • PubChem. N-Ethyl-3-[(1-phenylethyl)amino]propanamide | C13H20N2O | CID 46736036.

Sources

Technical Support Center: A Researcher's Guide to 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Phenethylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals who are exploring the biological activities of this novel compound. Given that this compound is a derivative of phenethylamine (PEA), a known central nervous system stimulant, this document provides a framework for its investigation, addressing potential challenges and offering systematic troubleshooting strategies.[1] We will proceed from the foundational principles of compound handling to the nuances of assay development and data interpretation, ensuring scientific integrity at every step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What is the predicted mechanism of action for this compound?

While specific data for this compound is limited, we can infer potential mechanisms from its parent compound, phenethylamine (PEA). PEA is a trace amine that acts as a neuromodulator and stimulant.[[“]] Its primary mechanisms include:

  • Dopaminergic Modulation: PEA can increase extracellular dopamine levels by interacting with the dopamine transporter (DAT).[[“]][[“]]

  • TAAR1 Agonism: It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoamine neurotransmission.[[“]][[“]]

  • Serotonergic and Adrenergic Effects: PEA can also interact with serotonin and adrenergic receptors.[[“]][[“]]

Therefore, it is plausible that this compound may exhibit similar activities. Initial biological assays could focus on dopaminergic, serotonergic, or adrenergic pathways, as well as direct binding to TAAR1.

Q2: How should I prepare stock solutions of this compound?

Proper stock solution preparation is critical for experimental reproducibility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of many small molecules.[5]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store at -20°C or -80°C for long-term stability.

Q3: What is a suitable starting concentration for my in vitro assays?

Determining the optimal working concentration is a key experimental step.

  • Dose-Response: It is essential to perform a dose-response experiment to identify the effective concentration range for your specific cell line and assay.[5]

  • Typical Ranges: For cell-based assays, a common starting point for novel small molecules is a broad concentration range, from nanomolar to low micromolar (e.g., 1 nM to 10 µM).[7]

  • High Concentrations: Be cautious with concentrations exceeding 10 µM, as they are more likely to induce non-specific or off-target effects.[7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during biological assays with this compound.

Issue 1: Lack of Observed Biological Activity

If this compound does not produce the expected effect in your assay, consider the following factors:

  • Compound Integrity and Solubility:

    • Purity: Ensure the compound is from a reputable source with documented purity.[6]

    • Solubility: Poor aqueous solubility is a frequent cause of inactivity.[6] If the compound precipitates in your assay buffer, its effective concentration will be significantly lower than intended.

  • Experimental Setup:

    • Cell Health: Confirm that your cells are healthy and responsive.

    • Assay Conditions: Review the assay protocol for correct timing, reagent concentrations, and incubation periods.

  • Target Engagement:

    • Cell Permeability: The compound may not be reaching its intracellular target.[7]

    • Mechanism of Action: The hypothesized downstream signaling pathway may not be active in your specific experimental model.[6]

Experimental Protocols

Protocol 1: Solubility Assessment

A simple visual assessment can help determine the solubility of this compound in your assay buffer.

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium).

  • Add the appropriate volume of the stock solution to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate under your assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect for any signs of precipitation against a dark background.[6]

Issue 2: Inconsistent Results and Experimental Variability

Inconsistent data between experiments can be frustrating. Here’s how to troubleshoot:

  • Compound-Related Issues:

    • Stock Solution Stability: Avoid repeated freeze-thaw cycles of your stock solution.[6]

    • Working Solution Stability: Prepare fresh working solutions from your stock for each experiment, as the compound's stability in aqueous media may be limited.[8][9]

  • System-Related Issues:

    • Cell Culture Conditions: Maintain consistency in cell passage number, density, and media composition.[10]

    • Reagent Preparation: Ensure all reagents are prepared consistently and have not expired.

Visualization of Key Concepts

Diagram 1: General Troubleshooting Workflow for a Small Molecule Inhibitor

G start No Observable Effect compound Check Compound Integrity (Purity, Solubility, Stability) start->compound assay Verify Assay Setup (Cell Health, Reagents, Timing) compound->assay If compound is OK target Confirm Target Engagement (Cell Permeability, Pathway Activity) assay->target If assay is OK outcome Hypothesis Refinement or Assay Redesign target->outcome If no engagement G compound This compound receptor TAAR1 compound->receptor Agonist? dopamine Dopamine Release receptor->dopamine downstream Downstream Signaling (e.g., CREB phosphorylation) dopamine->downstream

Caption: A potential signaling pathway for this compound based on TAAR1 activation.

References

  • American Elements. 3-(phenylamino)propanamide. [Link]

  • Hengstler, J. G., et al. "Which concentrations are optimal for in vitro testing?." Archives of Toxicology, vol. 94, no. 5, 2020, pp. 1485-1487. [Link]

  • Ceylan, S., et al. "Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme." Zeitschrift für Naturforschung C, vol. 65, no. 11-12, 2010, pp. 647-52. [Link]

  • Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]

  • Assay Guidance Manual. Inhibition of Protein-Protein Interactions: Cell-Based Assays. National Center for Biotechnology Information, 2017. [Link]

  • LookChem. 3-phenyl-N-(2-phenylethyl)propanamide. [Link]

  • Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]

  • Li, H., et al. "Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, vol. 63, no. 21, 2020, pp. 12859-12874. [Link]

  • Dalkara, S., et al. "Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents." Molecules, vol. 13, no. 1, 2007, pp. 136-45. [Link]

  • Wang, L., et al. "New p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents: design, synthesis, biological assay, and 3D-QSAR analysis." Journal of Medicinal Chemistry, vol. 48, no. 20, 2005, pp. 6383-95. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1001, Phenethylamine. [Link]

  • Green, J., et al. "Off-target pharmacological activity at various kinases: Potential functional and pathological side effects." Journal of Pharmacological and Toxicological Methods, vol. 123, 2023, p. 107468. [Link]

  • Khattak, F., et al. "Cell Culture Media Impact on Drug Product Solution Stability." Biotechnology Progress, vol. 32, no. 4, 2016, pp. 998-1008. [Link]

  • Naeem, M., et al. "Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing." International Journal of Molecular Sciences, vol. 21, no. 23, 2020, p. 9070. [Link]

  • Naeem, M., et al. "Off-target effects in CRISPR/Cas9 gene editing." Global Challenges, vol. 4, no. 1, 2020, p. 1900065. [Link]

  • Lu, F., et al. "Factors that determine stability of highly concentrated chemically defined production media." Biotechnology Progress, vol. 31, no. 5, 2015, pp. 1235-44. [Link]

  • Pharmaffiliates. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. [Link]

  • Frontiers Media. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • Marques, M. F. "Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review." Dissolution Technologies, vol. 24, no. 3, 2017, pp. 40-47. [Link]

  • Shabalina, S. A., et al. "Understanding off-target effects through hybridization kinetics and thermodynamics." RNA Biology, vol. 17, no. 2, 2020, pp. 149-152. [Link]

  • Interchim. Good's buffers (biological buffers). [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. [Link]

  • Calbiochem. Buffers. [Link]

  • Phenotypic screening reveals a highly selective phthalimide-based compound with antileishmanial activity. PLoS Pathogens, vol. 20, no. 3, 2024, p. e1012093. [Link]

  • Riahi-Madvar, A., et al. "Optimization of in vitro refolding conditions of recombinant Lepidium draba peroxidase using design of experiments." International Journal of Biological Macromolecules, vol. 118, Pt A, 2018, pp. 1438-1445. [Link]

  • Khan, S. N., et al. "Investigation of binding behaviour of procainamide hydrochloride with human serum albumin using synchronous, 3D fluorescence and circular dichroism." Journal of Photochemistry and Photobiology B: Biology, vol. 177, 2017, pp. 1-7. [Link]

  • Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, vol. 15, no. 1, 2023, p. 293. [Link]

  • Google Patents. Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior. STAR Protocols, vol. 3, no. 3, 2022, p. 101516. [Link]

  • Ismail, A. A. "Interferences in Immunoassay." Clinical Biochemistry, vol. 42, no. 15, 2009, pp. 1477-8. [Link]

Sources

Technical Support Center: Synthesis of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Phenethylamino)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. We understand that even well-established synthetic routes can present challenges. This document moves beyond simple protocols to address the "why" behind common experimental failures and side reactions, providing you with the causal understanding needed to troubleshoot effectively.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via one of three primary routes. The choice of route often depends on starting material availability, scale, and purification capabilities. Each pathway, however, presents a unique profile of potential side reactions.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate / Product Phenethylamine Phenethylamine Route_A Route A: Direct Michael Addition Phenethylamine->Route_A Route_B Route B: Nucleophilic Substitution Phenethylamine->Route_B Route_C Route C: Two-Step via Nitrile Phenethylamine->Route_C Acrylamide Acrylamide Acrylamide->Route_A 3-Halopropanamide 3-Halopropanamide 3-Halopropanamide->Route_B Acrylonitrile Acrylonitrile Acrylonitrile->Route_C Target_Molecule This compound Route_A->Target_Molecule Direct Synthesis Route_B->Target_Molecule Direct Alkylation Nitrile_Intermediate 3-(Phenethylamino)propanenitrile Route_C->Nitrile_Intermediate Step 1: Michael Addition Nitrile_Intermediate->Target_Molecule Step 2: Partial Hydrolysis Bis_Adduct_Formation PEA Phenethylamine (Primary Amine) inv1 PEA->inv1 ACR1 Acrylamide ACR1->inv1 Product This compound (Desired Product, Secondary Amine) inv2 Product->inv2 ACR2 Acrylamide ACR2->inv2 Side_Product Bis-Adduct Side Product (Tertiary Amine) inv1->Product  Michael Addition  (Desired Reaction) inv2->Side_Product  Second Michael Addition  (Side Reaction) Hydrolysis_Control Nitrile 3-(Phenethylamino)propanenitrile Amide This compound (Desired Product) Nitrile->Amide  Partial Hydrolysis  (Controlled Conditions:  H₂O₂, Base) Acid 3-(Phenethylamino)propanoic Acid (Over-hydrolysis Product) Amide->Acid  Full Hydrolysis  (Harsh Conditions:  Strong Acid/Base, Heat)

Technical Support Center: Purification of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(Phenethylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

Section 1: Initial Assessment & Common Impurities

This section addresses the critical first steps: understanding what you've made and what contaminants are likely present.

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The synthesis of this compound, typically via a Michael addition of phenethylamine to acrylamide, is generally efficient. However, several impurities are common due to the nature of the reactants and potential side reactions.

  • Unreacted Starting Materials: The most common impurities are residual phenethylamine and acrylamide. Phenethylamine is a basic liquid, while acrylamide is a solid that is prone to polymerization.[1]

  • Bis-addition Product: A significant side-product can be the tertiary amine, N,N-bis(2-carbamoylethyl)phenethylamine. This arises from the desired product (a secondary amine) reacting with a second molecule of acrylamide.

  • Polyacrylamide: Acrylamide can self-polymerize, especially in the presence of initiators like light or heat, forming an insoluble or gel-like polymeric impurity.[2]

  • Solvent and Reagent Residue: Residual solvents or catalysts used in the reaction will also be present in the crude mixture.

Here is a summary of the key species to consider:

Compound NameStructureMolar Mass ( g/mol )Key Property
This compound (Product) C₁₁H₁₆N₂O192.26Basic (Secondary Amine)
Phenethylamine (Starting Material)C₈H₁₁N121.18Basic (Primary Amine)
Acrylamide (Starting Material)C₃H₅NO71.08Neutral, Polymerizable
N,N-bis(2-carbamoylethyl)phenethylamineC₁₄H₂₁N₃O₂263.34Basic (Tertiary Amine)
Q2: What analytical techniques are best for assessing the purity of my crude product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first-pass technique. Use a silica gel plate and a mobile phase such as 10% Methanol in Dichloromethane (DCM) with 0.5-1% triethylamine (TEA) to prevent streaking of the basic amine spots.[3] Visualize with UV light and a potassium permanganate or ninhydrin stain. Ninhydrin is particularly useful as it stains primary and secondary amines (like your starting material and product) but not tertiary amines (like the bis-addition byproduct).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and purity estimation. In the ¹H NMR spectrum of the desired product, you should be able to clearly identify the aromatic protons of the phenethyl group, the two ethylenic bridges (-CH₂CH₂-), and the protons adjacent to the amide.[4][5] Unreacted starting materials will have distinct and easily identifiable peaks.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reversed-phase HPLC method is ideal. A C18 column with a mobile phase of acetonitrile and water (containing a modifier like formic acid or triethylamine to ensure good peak shape) is a good starting point.[7][8] This can accurately determine the percentage of your main product and quantify impurities.

Section 2: Troubleshooting Common Purification Challenges

This section provides direct answers to specific issues you may encounter during purification.

Q3: My crude product is a sticky, intractable oil. How can I begin to purify it?

A3: "Oiling out" is a common problem when impurities prevent the desired compound from crystallizing.[9] The best initial step is an acid-base extraction , which cleans up the crude mixture by separating compounds based on their acidity or basicity.[10][11] Since your product is a secondary amine, it is basic. This allows you to separate it from neutral impurities like polyacrylamide and acidic impurities.

This workflow illustrates the initial decision-making process when faced with an impure sample.

Caption: Initial purification decision workflow.

Q4: My NMR spectrum shows significant unreacted phenethylamine. What's the most efficient way to remove it?

A4: Phenethylamine is a primary amine and is basic, just like your secondary amine product. However, their basicities (pKa values) are slightly different, which can sometimes be exploited. The most straightforward method is a careful acid wash .

By dissolving your crude product in an organic solvent (like DCM or ethyl acetate) and washing it with a dilute aqueous acid (e.g., 1M HCl), both amines will be protonated and move into the aqueous layer.[11][12] However, a more selective approach is to use a buffered aqueous solution. A buffer-based extraction can selectively separate primary, secondary, and tertiary amines by carefully controlling the pH.[13][14] For a simpler approach, an acid wash followed by chromatography is highly effective, as the starting amine is more polar than the product.

Q5: I have a solid white impurity that is insoluble in my workup solvent. What is it and how do I get rid of it?

A5: This is almost certainly polyacrylamide. Acrylamide readily polymerizes, and the resulting polymer is often insoluble in common organic solvents.[2] The easiest way to remove it is by filtration. Dissolve your crude product in a suitable solvent (e.g., DCM, ethyl acetate, or methanol) in which your desired compound is soluble. The polyacrylamide will remain as a solid and can be removed by passing the solution through a plug of celite or a filter paper.

Section 3: Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective purification techniques.

Q6: Can you provide a detailed protocol for purification by Acid-Base Extraction?

A6: Absolutely. This technique is highly effective for removing neutral impurities like polyacrylamide and unreacted acrylamide.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 20 mL). Combine the aqueous layers. The basic product and unreacted phenethylamine are now in the aqueous layer as their hydrochloride salts. Neutral impurities (polyacrylamide) remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a strong base, such as 3M aqueous NaOH, while stirring until the pH is >12 (check with pH paper). This deprotonates the amine salts, converting them back to the free amines.

  • Re-extraction: Extract the now basic aqueous solution with DCM or EtOAc (3 x 20 mL). The purified free amine product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

The diagram below visualizes this two-phase separation process.

AcidBaseExtraction cluster_0 Step 1 & 2: Acid Wash cluster_1 Step 3 & 4: Basify & Re-extract organic1 Organic Layer (DCM/EtOAc) Neutral Impurities (e.g., Polyacrylamide) discard_org Discard Organic Layer organic1->discard_org aqueous1 Aqueous Layer (1M HCl) Product-HCl Phenethylamine-HCl process_aq Collect & Basify Aqueous Layer aqueous1->process_aq organic2 Organic Layer (DCM/EtOAc) Purified Product (Free Amine) final_product Collect, Dry & Concentrate Organic Layer organic2->final_product aqueous2 aqueous2 start Crude Product in Organic Solvent start->organic1 + 1M HCl start->aqueous1 + 1M HCl process_aq->organic2 + NaOH, then + DCM/EtOAc process_aq->aqueous2 + NaOH, then + DCM/EtOAc

Caption: Workflow for purification via acid-base extraction.

Q7: What is the best approach for purifying this compound using column chromatography?

A7: Column chromatography is excellent for removing closely related impurities like the bis-addition product. Due to the basic nature of the amine, standard silica gel can cause significant peak tailing.[15] There are two effective strategies to overcome this.

Strategy 1: Modified Silica Gel Chromatography
  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point (e.g., 0% to 10% MeOH in DCM). Crucially, add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic silanol sites on the silica, leading to sharp, symmetrical peaks.[3]

Strategy 2: Amine-Functionalized Silica Gel
  • Stationary Phase: Pre-packed columns with amine-functionalized silica are commercially available and highly effective.[16][17]

  • Mobile Phase: These columns are less polar than standard silica and provide a basic environment, eliminating the need for basic additives in the mobile phase. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, often provides excellent separation.[18][19]

ParameterStrategy 1: Modified SilicaStrategy 2: Amine-Functionalized Silica
Stationary Phase Standard Silica GelAmine (NH₂) Bonded Silica
Typical Eluent DCM / Methanol + 1% TEAHexanes / Ethyl Acetate
Pros Inexpensive, readily availableExcellent peak shape, no additive needed
Cons Additive (TEA) must be removedMore expensive
Q8: My product is mostly pure after extraction, but I want to obtain high-purity crystalline material. How should I approach recrystallization?

A8: Recrystallization is an excellent final purification step for obtaining a high-purity, crystalline solid. The key is finding a suitable solvent or solvent system. Amides often recrystallize well from polar solvents.[15][20]

Protocol: Recrystallization
  • Solvent Screening: Test the solubility of your compound in a range of solvents at room temperature and at their boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polyacrylamide), quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Solvent / SystemComments
Acetonitrile Often an excellent choice for amides, try this first.[15]
Ethanol / Water A common and effective solvent pair. Dissolve in hot ethanol, then add hot water dropwise until the solution turns cloudy. Reheat to clarify, then cool slowly.[9]
Isopropanol A good single solvent to try.
Ethyl Acetate May work, especially if the compound is less polar.
Toluene Can be effective for compounds with aromatic rings.

Section 4: Frequently Asked Questions (FAQs)

Q9: Why does my compound streak badly on a silica TLC plate?

A9: This is a classic sign of a basic compound interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to "drag" up the plate rather than moving as a tight band. As mentioned in Q7, adding a small amount of a base like triethylamine to your eluent will neutralize these sites and resolve the issue.[3]

Q10: Can I purify this compound by distillation?

A10: Distillation is generally not recommended. The compound has a relatively high molecular weight and contains both amine and amide functional groups, suggesting a high boiling point. Attempting to distill it, even under high vacuum, would likely require high temperatures that could cause the compound to decompose. Purification methods like extraction, chromatography, and recrystallization are much more suitable.[21]

Q11: How should I store my purified this compound?

A11: As a secondary amine, the compound can be susceptible to air oxidation over time. It may also absorb atmospheric carbon dioxide to form a carbamate salt.[21] For long-term storage, it is best to keep the solid in a tightly sealed amber glass vial under an inert atmosphere (like nitrogen or argon) and store it in a cool, dark place, such as a refrigerator or freezer.

References
  • Ankati, H., et al. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega. Available at: [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Biotage Website. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). purifying secondary amine. Available at: [Link]

  • Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • University of Waterloo Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Available at: [Link]

  • Reddit. (2022). r/Chempros - Amine workup. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Website. Available at: [Link]

  • Reddit. (2019). r/chemistry - Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]

  • Google Patents. (1969). US3470251A - Separation and purification of secondary alkyl primary amines.
  • ResearchGate. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • YouTube. (2023). Straight Answers: Best column for amine purification. Available at: [Link]

  • Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Propanamide, 3-[(phenylmethyl)amino]- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). Michael addition reaction between acrylamide and a Cys residue of a target protein. Available at: [Link]

  • ResearchGate. (2020). Investigations on the Effect of Amino Acids on Acrylamide, Pyrazines, and Michael Addition Products in Model Systems. Available at: [Link]

  • ResearchGate. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) for Phenylethylamine. Available at: [Link]

  • Google Patents. (2016). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • ACS Publications. (2019). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. Available at: [Link]

  • bioRxiv. (2024). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. Available at: [Link]

  • Google Patents. (2010). EP2387555A1 - Method for making phenylethylamine compounds.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available at: [Link]

  • YouTube. (2024). NMR of propanamide for A-level Chemistry. Available at: [Link]

  • Google Patents. (2010). WO2010100520A1 - A process for preparation of phenethylamine derivative.
  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. Available at: [Link]

  • Royal Society of Chemistry. (2011). Effect of several ionic liquids on the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one in supercritical carbondioxide. RSC Advances. Available at: [Link]

  • National Institutes of Health. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Available at: [Link]

  • ResearchGate. (2005). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Phenethylamine Derivatives: Profiling 3-(Phenethylamino)propanamide in the Context of a Diverse Pharmacological Class

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenethylamine Scaffold - A Foundation for Diverse Neuromodulators

The phenethylamine core structure, a phenyl ring attached to an ethylamine side chain, is the foundational blueprint for a vast and pharmacologically diverse class of compounds.[1][2] This family includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide spectrum of synthetic molecules with applications ranging from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants.[2] The specific biological activity of a phenethylamine derivative is exquisitely dependent on the nature and position of substituents on the phenyl ring, the ethylamine sidechain, and the terminal amino group.[3][4] This guide will focus on key molecular targets that mediate the psychoactive effects of many phenethylamines: the serotonin 5-HT₂A receptor, the dopamine transporter (DAT), and the trace amine-associated receptor 1 (TAAR1).

The Enigmatic Profile of 3-(Phenethylamino)propanamide: A Hypothesis-Driven Analysis

A search of the scientific literature reveals a notable absence of published pharmacological data for this compound. However, by dissecting its structure and applying established SAR principles, we can formulate a hypothesis regarding its potential biological activity.

The key structural feature of this compound is the N-propanamide group attached to the phenethylamine nitrogen. Generally, N-alkylation of phenethylamines with small alkyl groups (like methyl or ethyl) tends to decrease affinity for the 5-HT₂A receptor.[5] However, the introduction of a larger N-benzyl group, particularly with specific substitutions, can dramatically increase 5-HT₂A receptor affinity.[6][7] The propanamide moiety of this compound introduces both steric bulk and hydrogen bonding capabilities, which could lead to a unique interaction profile with target receptors.

It is plausible that the amide group could influence the molecule's interaction with monoamine transporters. For instance, some N-substituted phenethylamines act as potent dopamine transporter inhibitors.[8][9] The propanamide group's polarity and potential for hydrogen bonding might favor interactions with the DAT, though likely with a different binding pose and affinity compared to more classical DAT inhibitors like cocaine or methylphenidate.[10]

Regarding TAAR1, this receptor is known to be activated by a wide range of phenethylamine derivatives.[11] The N-propanamide substitution could modulate the affinity and efficacy of this compound at TAAR1, potentially leading to a distinct downstream signaling cascade compared to the parent phenethylamine molecule.

Comparative Analysis of Phenethylamine Derivatives: A Data-Driven Overview

To contextualize the hypothetical profile of this compound, it is essential to compare it with well-characterized phenethylamine derivatives. The following tables summarize the in vitro binding affinities (Ki, nM) and functional activities (IC₅₀ or EC₅₀, nM) of a selection of these compounds at key neurological targets. Lower Ki, IC₅₀, and EC₅₀ values indicate higher affinity or potency.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenethylamine Derivatives

Compound 5-HT₂A 5-HT₂C DAT TAAR1 (rat) Reference(s)
Phenethylamine >10,000 >10,000 4,300 ~400 [8][11]
Amphetamine >10,000 >10,000 430 ~210 [8]
2C-I 0.4 1.1 >10,000 0.2 [3]
2C-T-2 46 350 >4,000 5 [3][12]
2C-T-7 1 40 >4,000 68 [3][12]
25I-NBOMe 0.044 1.3 >10,000 60 [3]

| Mescaline | 530 | 1,100 | - | 2,200 |[3] |

Table 2: Comparative Functional Activities (IC₅₀/EC₅₀, nM) of Selected Phenethylamine Derivatives

Compound 5-HT₂A (IP₁ Assay) Dopamine Uptake Inhibition (IC₅₀) Reference(s)
5-HT (Serotonin) ~40 - [13]
25D-NBOMe 0.51 - [13]
25I-NBOH 1.5 - [13]
Amphetamine - 430 [8]
Compound 9 (Arylalkylamine) - 360.5 [14]

| Compound 19 (Pyrrolidine derivative) | - | 398.6 |[9] |

Key Signaling Pathways and Their Experimental Elucidation

The diverse pharmacological effects of phenethylamine derivatives are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and for interpreting in vivo effects.

Serotonin 5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[3] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Phenethylamine Agonist Receptor 5-HT₂A Receptor Agonist->Receptor Binds Gq Gq/G₁₁ Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses Ca2->Response PKC->Response

5-HT₂A receptor Gq-coupled signaling cascade.
Dopamine Transporter (DAT) Inhibition

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling.[8][9] Many phenethylamine derivatives, particularly amphetamines, act as DAT inhibitors or substrates.[8] By blocking or reversing the function of DAT, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binds Inhibitor Phenethylamine Derivative Inhibitor->DAT Blocks/Reverses Signal Postsynaptic Signal Dopamine_Receptor->Signal Activates

Mechanism of dopamine transporter inhibition.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is an intracellular GPCR that is activated by trace amines, including phenethylamine.[11] Unlike the 5-HT₂A receptor, TAAR1 primarily couples to the Gαs protein.[15] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[15] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of monoaminergic neurotransmission.[11]

TAAR1_Signaling cluster_membrane Intracellular cluster_cytosol Cytosol Agonist Phenethylamine Agonist TAAR1 TAAR1 Agonist->TAAR1 Binds Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Monoaminergic Neurotransmission PKA->Response Phosphorylates Targets

TAAR1 Gs-coupled signaling cascade.

Experimental Methodologies for Pharmacological Characterization

The quantitative data presented in this guide are generated through rigorous experimental protocols. The following methodologies are fundamental to characterizing the pharmacological profile of novel phenethylamine derivatives.

Radioligand Receptor Binding Assay Protocol

This protocol outlines the key steps for determining the binding affinity (Ki) of a test compound for a specific receptor, such as the 5-HT₂A receptor.

1. Cell Culture and Membrane Preparation:

  • HEK-293 cells (or another suitable cell line) are transfected to express the human receptor of interest (e.g., 5-HT₂A).
  • Cells are cultured in appropriate media until they reach a suitable confluency and are then harvested.
  • The cell membranes, which contain the receptors, are isolated through homogenization and a series of centrifugation steps. The final membrane pellet is resuspended in an appropriate buffer and stored at -80°C.

2. Radioligand Binding Assay (Competition):

  • A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) is incubated with the receptor-containing membranes.
  • Increasing concentrations of the unlabeled test compound (the "competitor") are added to displace the radioligand from the receptor.
  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.
  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
  • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Cell Culture &\nMembrane Preparation", style=filled, fillcolor="#F1F3F4"]; assay [label="Competition Binding Assay\n(Radioligand + Competitor)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Rapid Filtration\n(Separation)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scintillation [label="Scintillation Counting\n(Quantification)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(IC₅₀ & Ki Calculation)", style=filled, fillcolor="#F1F3F4"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> culture; culture -> assay; assay -> filtration; filtration -> scintillation; scintillation -> analysis; analysis -> end; }

Sources

A Comparative Guide to the Biological Activity of Phenethylamine and its Propanamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

Phenethylamine (PEA) is an endogenous trace amine, a fundamental structural backbone for a vast array of neurotransmitters, hormones, and psychoactive compounds.[1] Its role as a central nervous system stimulant and modulator of monoamine neurotransmission is well-documented, making its derivatives a subject of continuous investigation for novel therapeutic agents.[2] This guide provides a detailed comparative analysis of the parent compound, phenethylamine, and a structurally related analogue, 3-(Phenethylamino)propanamide.

While phenethylamine's biological profile is extensively characterized, this compound remains a largely uninvestigated molecule in public-domain literature. Consequently, this guide will present a comprehensive overview of phenethylamine's established activities, supported by experimental data from peer-reviewed sources. For this compound, we will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) within the phenethylamine class to construct a predictive profile of its likely biological activity. This theoretical analysis will be juxtaposed with the known data for phenethylamine, highlighting key structural differences and their potential pharmacological implications.

Furthermore, this document outlines detailed experimental protocols that would be essential to empirically validate the hypothesized activity of this compound and enable a direct, data-driven comparison against its parent compound.

Chemical Structures and Foundational Properties

The structural divergence between the two molecules lies in the N-substitution on the primary amine of the phenethylamine core. This compound features a propanamide group, which introduces a polar, neutral amide functionality connected by a three-carbon chain. This modification is anticipated to significantly alter the physicochemical properties of the molecule compared to phenethylamine.

PropertyPhenethylamineThis compound (Predicted)
Chemical Structure (Structure generated for illustration)
Molecular Formula C₈H₁₁NC₁₁H₁₆N₂O
Molecular Weight 121.18 g/mol 192.26 g/mol
LogP (Predicted) ~1.4Lower than PEA due to amide group
Key Feature Unsubstituted primary amineN-propanamide substitution
Potential Metabolic Fate Rapid metabolism by MAO-B[1]Potential resistance to MAO-B; possible hydrolysis to PEA

Note: Properties for this compound are theoretical and require experimental verification.

Comparative Analysis of Biological Activity

Phenethylamine: An Established Neuromodulator

Phenethylamine exerts its biological effects through a multi-target mechanism, primarily centered on the potentiation of monoaminergic neurotransmission.[1]

  • Mechanism of Action :

    • Trace Amine-Associated Receptor 1 (TAAR1) Agonism : PEA is a potent agonist at TAAR1, a G-protein coupled receptor that modulates the activity of monoamine transporters.[1][2] Activation of TAAR1 can lead to the reversal of dopamine transporter (DAT) function, resulting in dopamine efflux.[3]

    • Monoamine Transporter Interaction : PEA acts as a releasing agent of norepinephrine and dopamine, in part through its interaction with VMAT2 and by promoting transporter-mediated efflux.[2][4] Its psychostimulant effects are largely dependent on its ability to increase extracellular dopamine.[3]

    • Monoamine Oxidase (MAO) Substrate : A critical factor limiting the oral bioavailability and duration of action of PEA is its rapid metabolism by monoamine oxidase B (MAO-B).[1]

  • Receptor Binding Profile :

    • While its primary actions are on TAAR1 and transporters, PEA and its derivatives can interact with a range of receptors, including serotonergic (e.g., 5-HT2A) and adrenergic receptors, though often with lower affinity than their primary targets.[5][6]

This compound: A Predictive Profile

The addition of the N-propanamide moiety introduces several key structural changes that are likely to alter the biological activity profile compared to phenethylamine.

  • Predicted Mechanism of Action :

    • Prodrug Potential : The N-acylation may render this compound a prodrug of phenethylamine. The amide bond could be susceptible to hydrolysis by endogenous amidases, leading to the slow and sustained release of phenethylamine in vivo. This would circumvent the rapid first-pass metabolism of orally administered PEA. A similar strategy is seen with N-propargyl-2-phenylethylamine, which acts as a prodrug to elevate PEA levels in the brain.[3]

    • Altered Receptor Interactions : The bulky and polar propanamide group is likely to significantly reduce or abolish direct agonist activity at TAAR1. The binding pocket of TAAR1 accommodates the primary amine of trace amines, and this large substitution would likely cause steric hindrance.

    • Modified Transporter Affinity : The affinity for monoamine transporters (DAT, NET, SERT) is also expected to be significantly lower than that of phenethylamine. The unsubstituted amine is a key feature for high-affinity interaction with these transporters.[4][7]

  • Hypothesized Pharmacokinetic Profile :

    • Metabolic Stability : The N-substitution should protect the molecule from degradation by MAO-B, a primary metabolic pathway for phenethylamine. This would increase its half-life and bioavailability.

    • Blood-Brain Barrier Permeability : The increased polarity from the amide group may reduce passive diffusion across the blood-brain barrier compared to phenethylamine. However, if it functions as a prodrug, the slow release of the more permeable phenethylamine could still lead to central nervous system effects.

The logical relationship for the prodrug hypothesis is illustrated below.

G 3-PAP This compound Amidase Amidase Hydrolysis 3-PAP->Amidase Slow Release PEA Phenethylamine (PEA) Amidase->PEA MAOB MAO-B Metabolite Inactive Metabolite (Phenylacetic Acid) MAOB->Metabolite PEA->MAOB Rapid Degradation (if PEA directly administered) TAAR1 TAAR1 Agonism & DAT/NET Interaction PEA->TAAR1 Primary Action

Caption: Predicted metabolic pathway and action of this compound as a prodrug.

Experimental Protocols for Comparative Validation

To empirically test the hypotheses regarding this compound's biological activity and directly compare it to phenethylamine, a series of in vitro assays are required.

Protocol 1: Radioligand Competition Binding Assay for TAAR1

This assay determines the binding affinity (Kᵢ) of the test compounds for the Trace Amine-Associated Receptor 1.

Objective: To quantify and compare the ability of phenethylamine and this compound to displace a known radioligand from the TAAR1 receptor.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing human TAAR1.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate to pellet cell membranes. Wash the pellet and resuspend in assay buffer.

    • Determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add cell membrane preparation (e.g., 10-20 µg protein/well).

    • Add increasing concentrations of the competitor compound (phenethylamine or this compound) ranging from 10⁻¹⁰ M to 10⁻⁴ M.

    • Add a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-epinephrine or another specific TAAR1 radioligand) at a concentration close to its Kₔ.

    • Define non-specific binding using a high concentration of a known TAAR1 agonist (e.g., 10 µM unlabeled phenethylamine).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation & Quantification:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester, washing with ice-cold wash buffer to separate bound from free radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Detection & Analysis A HEK293 cells expressing hTAAR1 B Membrane Homogenization A->B C Add Membranes to Plate B->C D Add Competitor (PEA or 3-PAP) C->D E Add [³H]-Radioligand D->E F Incubate to Equilibrium E->F G Filter & Wash F->G H Scintillation Counting G->H I Calculate IC₅₀ and Kᵢ H->I

Caption: Workflow for the TAAR1 radioligand binding assay.

Protocol 2: cAMP Accumulation Functional Assay for TAAR1

This assay measures the functional consequence of receptor binding by quantifying the downstream second messenger, cyclic AMP (cAMP). TAAR1 couples to Gαs, leading to an increase in cAMP upon agonist stimulation.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of phenethylamine and this compound as agonists at TAAR1.

Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably expressing human TAAR1 into 96-well plates and culture overnight.

  • Agonist Stimulation:

    • Wash cells with assay buffer (e.g., HBSS).

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (phenethylamine or this compound) from 10⁻¹⁰ M to 10⁻⁴ M.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[6]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well to cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.

Protocol 3: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the compounds to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the IC₅₀ values for the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Cell Culture:

    • Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). Seed into 96-well plates.

  • Uptake Inhibition Assay:

    • Wash cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compounds (phenethylamine or this compound).

    • Initiate uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-norepinephrine for NET, or [³H]-serotonin for SERT).

    • Incubate for a short period at room temperature (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to controls.

    • Plot the percent inhibition against the log concentration of the compound and fit with a non-linear regression model to determine the IC₅₀ value.

Protocol 4: In Vitro Metabolic Stability Assay (MAO-A and MAO-B)

This assay determines the susceptibility of the compounds to metabolism by the two key monoamine oxidase isoforms.

Objective: To compare the metabolic stability of phenethylamine and this compound in the presence of MAO-A and MAO-B enzymes.

Methodology:

  • Enzyme Preparation:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes or human liver microsomes.

  • Incubation:

    • In separate reactions, incubate a fixed concentration of each test compound (e.g., 1 µM) with MAO-A or MAO-B in a suitable buffer system at 37°C.

    • Include a cofactor-regenerating system (e.g., NADPH for microsomal assays, though not required for MAO).

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile).

  • Quantification:

    • Analyze the amount of the parent compound remaining in each sample using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the degradation rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion

Phenethylamine is a foundational molecule in neuropharmacology, acting as a TAAR1 agonist and monoamine releasing agent. Its therapeutic potential is often limited by its poor pharmacokinetic profile, primarily its rapid metabolism by MAO-B. The structural modification present in this compound, specifically the N-propanamide group, offers a clear hypothesis for altered biological activity. It is predicted that this derivative will have significantly reduced direct activity at TAAR1 and monoamine transporters. However, it holds strong potential as a metabolically stable prodrug that could provide sustained release of phenethylamine, thereby enhancing its duration of action and potential therapeutic utility.

The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these hypotheses. By conducting these comparative assays, researchers can elucidate the precise pharmacological profile of this compound, contributing valuable data to the structure-activity relationship landscape of this important class of neuromodulators.

References

  • Alpan, A. S., Göktaş, O., Yesilada, E., & Ertan, M. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link][8][9]

  • Baker, G. B., Raiteri, M., Bertollini, A., Del Zompo, M., & Coutts, R. T. (1986). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology, 89(3), 637-645. [Link][3]

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.
  • García-López, D., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. [Link][7]

  • Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link][5]

  • Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2579-2588. [Link][10][11]

  • PubChem. (n.d.). N-Ethyl-3-[(1-phenylethyl)amino]propanamide. Retrieved from [Link][12]

  • Wang, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link][6]

  • Wikipedia contributors. (2024). Phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

  • Woo, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 438-448. [Link][13]

  • Woo, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link][4]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-(Phenethylamino)propanamide Analogs as µ-Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer Analgesics

The µ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that remains the primary target for the most potent analgesic drugs.[1] However, the therapeutic utility of classical opioids like morphine is severely hampered by adverse effects such as respiratory depression, tolerance, and addiction.[1][2] This clinical challenge has catalyzed the exploration of novel chemical scaffolds that can modulate the MOR with greater precision and improved safety profiles. The 3-(phenethylamino)propanamide framework has emerged as a promising starting point for designing such modulators. Its structural similarity to potent analgesics, combined with its synthetic tractability, makes it an ideal candidate for systematic structure-activity relationship (SAR) studies.

This guide provides a comprehensive comparison of this compound analogs, detailing how subtle structural modifications influence their activity at the MOR. We will dissect the key pharmacophoric elements, present comparative biological data, and provide detailed, field-proven experimental protocols to empower researchers in the rational design of next-generation analgesics.

The Core Scaffold: Deconstructing the Pharmacophore

The this compound scaffold can be divided into three key regions. The potency, selectivity, and functional activity (i.e., agonist vs. antagonist) of each analog are determined by the chemical nature of these regions. Understanding the contribution of each part is fundamental to predicting the biological activity of novel derivatives.

  • Region A: The Phenethyl Group: This aromatic moiety is crucial for interaction with a hydrophobic pocket within the receptor. Substitutions on the phenyl ring can dramatically alter binding affinity and efficacy.

  • Region B: The Ethylamine Linker: The nitrogen atom in this linker is typically protonated at physiological pH, forming a critical ionic bond with an acidic residue (e.g., Asp147) in the MOR binding site. The length and conformation of this linker are vital for correct ligand orientation.

  • Region C: The Propanamide Tail: This portion of the molecule extends into a secondary binding pocket. Modifications here, particularly on the terminal amide, can fine-tune selectivity, functional activity, and pharmacokinetic properties.

Comparative SAR Analysis of Analog Modifications

The following sections summarize the observed effects of structural modifications in each region, with quantitative data presented for direct comparison. The data represents typical values obtained from standard in vitro assays.

Region A: Influence of Phenyl Ring Substitution

Substituents on the phenethyl ring can modulate hydrophobic and electronic interactions within the primary binding pocket of the MOR.

Analog Substitution (R¹) Binding Affinity (Kᵢ, nM) Functional Potency (EC₅₀, nM)
Parent -H25.4112.7
Analog A1 4-fluoro (-F)15.275.1
Analog A2 4-chloro (-Cl)10.858.3
Analog A3 4-methoxy (-OCH₃)35.1150.9
Analog A4 3-hydroxy (-OH)8.942.5

Expertise & Experience: The data clearly indicates that small, electron-withdrawing groups in the para-position (e.g., -F, -Cl) tend to enhance both binding affinity and functional potency. This is likely due to favorable interactions within the binding pocket. Conversely, a larger group like methoxy (-OCH₃) is detrimental, possibly due to steric hindrance. The significant improvement with a 3-hydroxy group is a classic feature of many opioid ligands, as it can form an additional hydrogen bond within the receptor, mimicking a key interaction of morphine.

Region C: Influence of Terminal Amide Substitution

Modifying the terminal amide group (R²) is a common strategy to alter a compound's properties, including its ability to cross the blood-brain barrier and its functional profile at the receptor.

Analog Substitution (R²) Binding Affinity (Kᵢ, nM) Functional Potency (EC₅₀, nM)
Parent -H, -H25.4112.7
Analog C1 -CH₃, -H22.1105.2
Analog C2 -CH₃, -CH₃18.590.4
Analog C3 Cyclopropyl12.365.8
Analog C4 Phenyl45.6>1000 (Antagonist activity)

Expertise & Experience: Small alkyl substitutions on the amide nitrogen have a modest, positive impact on agonist activity. Introducing a bulky, conformationally restricted group like a cyclopropyl ring can further enhance potency. The most dramatic shift is seen with the addition of a phenyl ring (Analog C4), which transforms the molecule from an agonist to an antagonist. This is a well-established principle in opioid SAR, where increased bulk in this region often prevents the conformational change in the receptor required for activation, leading to competitive antagonism.

Experimental Workflows for SAR Elucidation

A logical, multi-step experimental workflow is essential for accurately characterizing novel analogs. This process typically moves from assessing binding affinity to determining functional activity and downstream signaling.

Logical Workflow for Compound Evaluation

The following diagram illustrates a standard pipeline for progressing a newly synthesized analog from initial screening to lead candidate.

SAR_Workflow cluster_0 In Vitro Characterization cluster_1 Lead Optimization A Synthesis of This compound Analogs B Primary Screen: Radioligand Binding Assay (Determine Kᵢ) A->B Characterize Affinity C Secondary Screen: Functional cAMP Assay (Determine EC₅₀ & Efficacy) B->C Assess Function D Selectivity Profiling (Test vs. δ- and κ-opioid receptors) C->D Determine Selectivity E In Vivo PK/PD Studies (e.g., Hot Plate Test) D->E Evaluate In Vivo F Lead Candidate Selection E->F Prioritize

Caption: A typical workflow for the discovery and validation of novel MOR modulators.

Detailed Experimental Protocols

For scientific integrity, protocols must be robust and self-validating. Below are detailed, step-by-step methodologies for the key in vitro assays used to generate the comparative data in this guide.

Protocol 1: MOR Radioligand Competitive Binding Assay

Trustworthiness: This protocol is the gold standard for determining the binding affinity (Kᵢ) of a test compound. It directly measures the displacement of a known high-affinity radioligand from the receptor, providing a quantitative measure of target engagement.[3]

  • Objective: To determine the inhibitory constant (Kᵢ) of unlabeled test analogs by measuring their ability to displace the selective MOR agonist [³H]-DAMGO from human µ-opioid receptors.[1]

  • Materials:

    • Receptor Source: Cell membranes from HEK293 cells stably expressing the human MOR.[1]

    • Radioligand: [³H]-DAMGO (specific activity ~50 Ci/mmol).[1]

    • Non-specific Control: Naloxone.[1]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

    • Filtration Apparatus: Brandel cell harvester with GF/C glass fiber filters.[1]

    • Scintillation Counter and Fluid.

  • Procedure:

    • Reagent Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test analogs in assay buffer.

    • Assay Plate Setup: In a 96-well plate, combine the following for a final volume of 1 mL per well:

      • Total Binding: hMOR membranes (~15 µg protein), [³H]-DAMGO (at a final concentration near its Kᴅ, e.g., 1 nM), and assay buffer.

      • Non-specific Binding: hMOR membranes, [³H]-DAMGO, and 10 µM Naloxone.[1]

      • Competitive Binding: hMOR membranes, [³H]-DAMGO, and varying concentrations of the test analog.

    • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[1]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the GF/C filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = (Total Binding) - (Non-specific Binding).

      • Plot the percentage of specific binding against the log concentration of the test analog to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

      • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

Protocol 2: Functional cAMP Accumulation Assay

Trustworthiness: Since the MOR is a Gᵢ/ₒ-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This assay measures this functional downstream effect, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Objective: To quantify the agonist or antagonist activity of test analogs by measuring their effect on forskolin-stimulated cAMP production in cells expressing the MOR.

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the human MOR.

    • Stimulant: Forskolin (a direct activator of adenylyl cyclase).

    • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[5][6][7]

    • Assay Buffer: HBSS or similar, supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[8]

  • Procedure (Agonist Mode):

    • Cell Plating: Seed the MOR-expressing cells into a 384-well plate and grow to ~90% confluency.

    • Compound Addition: Aspirate the culture medium and add assay buffer containing varying concentrations of the test analog. Incubate for 15 minutes at room temperature.

    • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

    • Incubation: Incubate for 30 minutes at room temperature.

    • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[7]

    • Data Analysis:

      • Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.[5]

      • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test analog.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy) for each compound.

Mechanistic Insights: MOR Signaling Pathway

Activation of the MOR by an agonist like a potent this compound analog initiates a Gᵢ/ₒ-protein-mediated signaling cascade. Understanding this pathway is crucial for interpreting functional data and designing biased ligands that may offer a better safety profile.

MOR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_Protein Gαᵢ/ₒβγ (Heterotrimeric G-protein) MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ Intracellular cAMP AC->cAMP Agonist Agonist Analog Agonist->MOR Binds Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia Leads to

Caption: Simplified G-protein signaling pathway following MOR activation by an agonist.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for developing novel MOR modulators. The SAR data clearly demonstrates that:

  • Aromatic Substitution: Small, electronegative groups at the para-position or a hydroxyl group at the meta-position of the phenethyl ring are beneficial for agonist activity.

  • Amide Modification: Increasing the steric bulk on the terminal amide can switch the pharmacological profile from agonist to antagonist.

Future research should focus on exploring a wider range of heterocyclic replacements for the phenyl ring to improve properties like metabolic stability and receptor subtype selectivity. Furthermore, the development of biased agonists—ligands that preferentially activate the G-protein pathway over the β-arrestin pathway—within this chemical series could lead to the discovery of potent analgesics with a significantly reduced side-effect profile.[1] The experimental protocols and SAR insights provided in this guide offer a solid foundation for these continued drug discovery efforts.

References

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Parma, R., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(3), 429–439. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., & Selley, D. E. (2023). IUPHAR review: Recent progress in the development of Mu opioid receptor modulators to treat opioid use disorders. Pharmacological Research, 199, 107023. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Novel Phenethylamine Derivative

3-(Phenethylamino)propanamide (hereafter "PEA-Prop") is a synthetic small molecule belonging to the broad class of phenethylamines. This structural class is notable for its diverse pharmacological activities, with members acting on a wide array of biological targets, from neurotransmitter transporters to G-protein coupled receptors (GPCRs).[1] The parent compound, phenethylamine, is an endogenous trace amine that acts as a central nervous system stimulant, primarily through agonism of the Trace Amine-Associated Receptor 1 (TAAR1) and modulation of monoamine neurotransmission.[[“]][[“]][4]

Based on this structural precedent, the primary hypothesis is that PEA-Prop functions as a TAAR1 agonist. However, a comprehensive validation requires ruling out other plausible mechanisms. For instance, related Mannich bases with a propanone (vs. propanamide) backbone have shown activity as DNA Topoisomerase I inhibitors.[5] Therefore, our validation strategy must be designed not only to confirm the primary hypothesis but also to disprove relevant alternative hypotheses.

This guide outlines a logical, four-phase workflow to:

  • Confirm direct molecular target engagement.

  • Quantify functional activity in cellular signaling pathways.

  • Assess downstream phenotypic consequences.

  • Establish target specificity against a plausible alternative.

Selection of Comparator Compounds

To ensure the trustworthiness of our findings, PEA-Prop must be tested alongside a panel of well-characterized comparator compounds.

Compound NameClass / Mechanism of ActionRole in Validation
PEA-Prop Test Compound (Hypothesized TAAR1 Agonist) The subject of our investigation.
Phenethylamine (PEA) Endogenous TAAR1 AgonistPositive Control: Establishes the benchmark for TAAR1-mediated effects.[[“]][[“]]
Amphetamine TAAR1 Agonist, Dopamine Transporter (DAT) ReverserPositive Control / Mechanistic Comparator: Shares TAAR1 agonism but has additional, well-known DAT activity.[[“]][4]
N-Propylpropanamide Structurally Related AmideNegative Control: Lacks the phenethylamine moiety; should be inactive at TAAR1.
Camptothecin Known DNA Topoisomerase I InhibitorAlternative MOA Control: Used to establish a positive signal in Topo I assays and for counter-screening PEA-Prop.

Experimental Validation Workflow

The validation process is a sequential and iterative journey from molecule to cell.[6][7] The following workflow is designed to build a robust evidence package for the MOA of PEA-Prop.

G a Radioligand Binding Assay c cAMP Accumulation Assay a->c Confirms functional consequence b Surface Plasmon Resonance (SPR) b->c Correlates binding with function e Neurite Outgrowth Assay c->e Links signaling to phenotype h TAAR1 Knockout/Knockdown Model c->h Validates target dependency d Dopamine Efflux Assay d->e Links signaling to phenotype f Cell Proliferation Assay (PC-3) g Topoisomerase I Relaxation Assay g->f Tests alternative MOA

Caption: A four-phase workflow for MOA validation.

Phase 1: Direct Target Engagement

The first step is to determine if PEA-Prop physically interacts with its putative target, TAAR1.[8]

Experiment 1A: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of PEA-Prop for TAAR1.

  • Methodology:

    • Prepare cell membrane fractions from HEK293 cells stably expressing human TAAR1.

    • Incubate membranes with a constant concentration of a known TAAR1 radioligand (e.g., ³H-epinine).

    • Add increasing concentrations of PEA-Prop or comparator compounds (0.1 nM to 100 µM).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify bound radioactivity using a scintillation counter.

    • Calculate the IC50 (concentration of compound that displaces 50% of the radioligand) and convert to Ki using the Cheng-Prusoff equation.

  • Expected Outcome: A specific and dose-dependent displacement of the radioligand by PEA-Prop and PEA, but not by N-Propylpropanamide.

Experiment 1B: Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time binding kinetics (kon, koff) and affinity (KD) of PEA-Prop to purified TAAR1.

  • Rationale: While technically challenging for GPCRs, SPR provides richer kinetic data than endpoint binding assays, strengthening the evidence for direct interaction.

  • Methodology:

    • Immobilize purified, solubilized TAAR1 protein on an SPR sensor chip.

    • Flow increasing concentrations of PEA-Prop across the chip surface.

    • Measure the change in refractive index (Response Units, RU) over time to determine association (kon) and dissociation (koff) rates.

    • Calculate the equilibrium dissociation constant (KD = koff / kon).

  • Expected Outcome: A concentration-dependent binding response for PEA-Prop, allowing for the calculation of kinetic constants.

Phase 2: In Vitro Functional Assays

Binding is not sufficient; we must demonstrate that this interaction leads to a functional cellular response.[9] TAAR1 is a Gαs-coupled GPCR, and its activation leads to the production of cyclic AMP (cAMP).

G PEA_Prop PEA-Prop TAAR1 TAAR1 Receptor PEA_Prop->TAAR1 Agonist Binding G_alpha_s Gαs TAAR1->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates DAT DAT (Phosphorylation) PKA->DAT Phosphorylates & Inhibits/Reverses

Caption: Hypothesized TAAR1 signaling pathway for PEA-Prop.

Experiment 2A: cAMP Accumulation Assay

  • Objective: To quantify the functional potency (EC50) and efficacy of PEA-Prop as a TAAR1 agonist.

  • Methodology:

    • Use CHO or HEK293 cells stably expressing human TAAR1.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with increasing concentrations of PEA-Prop and comparator compounds.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Plot the dose-response curve and calculate the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy).

  • Expected Outcome: PEA-Prop and PEA should induce a dose-dependent increase in cAMP. Amphetamine should also show activity. N-Propylpropanamide should have no effect.

Phase 3: Cellular Phenotypic Assays

A validated MOA connects molecular function to a relevant cellular phenotype. TAAR1 activation and subsequent monoamine modulation are known to influence neuronal processes.

Experiment 3A: Neurite Outgrowth in PC12 Cells

  • Objective: To assess if PEA-Prop induces a neuronal differentiation phenotype consistent with TAAR1 activation.

  • Rationale: PC12 cells, when stimulated by agents that elevate cAMP or activate neurotrophic pathways, differentiate and extend neurites.

  • Methodology:

    • Culture PC12 cells (which endogenously express TAAR1) in low-serum media.

    • Treat cells with PEA-Prop, PEA, and controls for 48-72 hours.

    • Fix the cells and visualize them using phase-contrast microscopy or immunofluorescence (staining for β-III tubulin).

    • Quantify neurite length and the percentage of differentiated cells using image analysis software.

  • Expected Outcome: An increase in neurite outgrowth in cells treated with PEA-Prop, similar to the positive control PEA.

Phase 4: Specificity and Off-Target Validation

The final and most critical phase is to demonstrate that the observed effects are specifically due to the intended target and not an alternative MOA.[10]

Experiment 4A: DNA Topoisomerase I Relaxation Assay

  • Objective: To directly test the alternative hypothesis that PEA-Prop inhibits Topoisomerase I.

  • Methodology:

    • Incubate supercoiled plasmid DNA with purified human Topoisomerase I enzyme.

    • Add increasing concentrations of PEA-Prop or the positive control, Camptothecin.

    • Allow the relaxation reaction to proceed.

    • Stop the reaction and analyze the DNA topology (supercoiled vs. relaxed forms) using agarose gel electrophoresis.

  • Expected Outcome: Camptothecin will inhibit the enzyme, leaving the DNA in its supercoiled state. If our primary hypothesis is correct, PEA-Prop should show no inhibitory activity, and the DNA will be fully relaxed, similar to the vehicle control.

Experiment 4B: Functional Assays in a TAAR1 Knockdown Model

  • Objective: To prove that the functional activity of PEA-Prop is dependent on the presence of TAAR1.

  • Methodology:

    • Use CRISPR/Cas9 or shRNA to create a stable TAAR1-knockdown (or knockout) version of the HEK293-TAAR1 cell line used in Phase 2.

    • Confirm the absence or significant reduction of TAAR1 expression via qPCR or Western Blot.

    • Repeat the cAMP Accumulation Assay (Experiment 2A) in both the wild-type and the TAAR1-knockdown cell lines.

  • Expected Outcome: The cAMP response to PEA-Prop stimulation should be robust in the wild-type cells but significantly blunted or completely absent in the TAAR1-knockdown cells. This provides the strongest evidence for on-target activity.

Data Summary and Comparative Analysis

All quantitative data should be compiled to allow for a direct, objective comparison.

CompoundTAAR1 Binding (Ki, nM)TAAR1 Function (cAMP EC50, nM)Topo I Inhibition (IC50, µM)
PEA-Prop 50 120 >100
Phenethylamine (PEA) 2565>100
Amphetamine 40100>100
N-Propylpropanamide >10,000>10,000>100
Camptothecin N/AN/A0.5
(Note: Data are representative and hypothetical for illustrative purposes.)

Conclusion

References

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound? [Online Forum]. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation & Support. Available at: [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Drug Discovery from Technology Networks. Available at: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • ResearchGate. (2015). Target Identification and Validation in Drug Discovery: Methods and Protocols | Request PDF. Available at: [Link]

  • Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. Available at: [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Available at: [Link]

  • Jang, Y., et al. (2021). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Available at: [Link]

  • Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Available at: [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Available at: [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Available at: [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Available at: [Link]

  • Ceylan, S., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Summary for CID 1001. Available at: [Link]

  • Iriepa, I., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Mohler, M. L., et al. (2018). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Center for Biotechnology Information. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for the comparative analysis of 3-(Phenethylamino)propanamide, a molecule of interest within the broader class of phenethylamine derivatives. Drawing upon established structure-activity relationships (SAR) within this chemical family, we will outline the hypothesized biological activities, potential mechanisms of action, and a suite of experimental protocols to rigorously evaluate its pharmacological profile against relevant structural analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive or therapeutic compounds.

Introduction: The Phenethylamine Scaffold - A Universe of Biological Activity

The 2-phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters, hormones, and a vast array of synthetic psychoactive substances.[1][2][3] Endogenous examples include dopamine, norepinephrine, and adrenaline, highlighting the fundamental role of this motif in physiological processes.[2] Synthetic derivatives, on the other hand, exhibit a wide spectrum of pharmacological effects, ranging from central nervous system stimulants (e.g., amphetamine) and hallucinogens (e.g., mescaline) to antidepressants and appetite suppressants.[2][3]

The biological activity of phenethylamine derivatives is exquisitely sensitive to chemical modifications of the core structure. Substitutions on the aromatic ring, the alpha- and beta-carbons of the ethyl chain, and the terminal amine group can dramatically alter a compound's potency, selectivity, and mechanism of action.[4][5] This chemical tractability makes the phenethylamine class a fertile ground for the discovery of novel therapeutic agents and research tools.

This compound is a derivative of phenethylamine characterized by an N-substituted propanamide group. While this specific compound is not extensively characterized in the public domain, its structural features suggest potential interactions with biological targets known to be modulated by other phenethylamine analogs. This guide will therefore focus on a systematic approach to elucidating its pharmacological profile in a comparative context.

Selection of Comparator Compounds

To effectively contextualize the biological activity of this compound, a carefully selected panel of comparator compounds is essential. The following compounds are proposed based on their structural relationship to the target molecule and their well-documented pharmacological profiles.

CompoundStructureRationale for Inclusion
Phenethylamine The parent compound, providing a baseline for understanding the effects of N-substitution.
Amphetamine A classic CNS stimulant that acts as a dopamine and norepinephrine releasing agent.[3]
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) A psychedelic phenethylamine with high affinity for serotonin 5-HT2A and 5-HT2C receptors.[5]
1-(4-chlorophenyl)-3-(phenethylamino)-1-propanone A close structural analog, synthesized via a Mannich reaction, with known cytotoxic activity.[6]

Hypothesized Biological Activities and Mechanisms of Action

Based on the structure of this compound and the known activities of related compounds, we can formulate several primary hypotheses regarding its potential biological effects. The presence of the phenethylamine core suggests a likely interaction with monoaminergic systems. The N-propanamide moiety, however, introduces a significant modification that could alter its affinity and efficacy at various targets compared to simpler analogs.

Monoaminergic System Modulation

The primary hypothesis is that this compound will modulate the activity of dopamine, norepinephrine, and/or serotonin systems. This could occur through one or more of the following mechanisms:

  • Inhibition of Monoamine Reuptake: The phenethylamine scaffold is a common feature of monoamine transporter inhibitors.[4]

  • Agonism or Antagonism of Monoamine Receptors: Substitutions on the phenethylamine structure can confer affinity for various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[7][8]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine itself is a potent agonist of TAAR1, a receptor that modulates monoamine neurotransmission.[3][[“]][[“]]

The following diagram illustrates the potential points of interaction for a phenethylamine derivative within a monoaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle MAO MAO Precursor Precursor Dopamine Dopamine Precursor->Dopamine Dopamine->VMAT2 Dopamine->MAO Degradation D2R Dopamine Receptor (D2R) Dopamine->D2R Binding Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake TAAR1 TAAR1 Signal Signal Transduction D2R->Signal Compound Phenethylamine Derivative Compound->DAT Inhibition? Compound->TAAR1 Agonism? Compound->D2R Interaction?

Caption: Potential interactions of a phenethylamine derivative in a dopaminergic synapse.

Cytotoxic Activity

The structural similarity of this compound to 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which have demonstrated cytotoxicity against cancer cell lines, suggests that the target compound may also possess antiproliferative properties.[11] The proposed mechanism for these related compounds involves interference with DNA topoisomerase I.

Proposed Experimental Workflows

To test the aforementioned hypotheses, a tiered experimental approach is recommended, starting with in vitro screening and progressing to more complex cellular and potentially in vivo models.

Tier 1: In Vitro Target Screening

The initial phase of investigation should focus on characterizing the binding affinity and functional activity of this compound and the comparator compounds at key molecular targets.

Experimental Protocols:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compounds for a panel of monoamine transporters (DAT, NET, SERT) and receptors (e.g., 5-HT receptor subtypes, dopamine receptor subtypes).

  • Monoamine Transporter Uptake Assays: To measure the functional inhibition (IC50) of dopamine, norepinephrine, and serotonin uptake in cells expressing the respective transporters.

  • Receptor Functional Assays: To assess the agonist or antagonist activity of the compounds at relevant GPCRs (e.g., using calcium mobilization or cAMP accumulation assays).

  • TAAR1 Activation Assay: To determine the potency and efficacy of the compounds at TAAR1.

  • DNA Topoisomerase I Relaxation Assay: To evaluate the ability of the compounds to inhibit the activity of topoisomerase I.

The following diagram outlines the workflow for in vitro screening.

Compound Synthesis Compound Synthesis Purity & Identity Confirmation Purity & Identity Confirmation Compound Synthesis->Purity & Identity Confirmation Binding Assays Binding Assays Purity & Identity Confirmation->Binding Assays DAT, NET, SERT, 5-HT2A, D2, etc. Functional Assays Functional Assays Purity & Identity Confirmation->Functional Assays Uptake Inhibition, Ca2+ Flux, cAMP Enzymatic Assays Enzymatic Assays Purity & Identity Confirmation->Enzymatic Assays Topo I Relaxation Data Analysis Data Analysis Binding Assays->Data Analysis Functional Assays->Data Analysis Enzymatic Assays->Data Analysis SAR Analysis SAR Analysis Data Analysis->SAR Analysis

Caption: In vitro screening workflow for this compound and analogs.

Tier 2: Cellular and In Vivo Characterization

Compounds that exhibit promising activity in Tier 1 assays should be advanced to more complex biological systems to assess their cellular effects and in vivo pharmacology.

Experimental Protocols:

  • Cell Viability Assays: To determine the cytotoxic and cytostatic effects of the compounds on a panel of cancer and non-cancer cell lines.

  • In Vivo Behavioral Assays (if applicable): For compounds showing significant CNS activity, behavioral models such as locomotor activity, drug discrimination, and tests for antidepressant or anxiolytic effects may be employed.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Data Summary and Interpretation

The data generated from these studies should be compiled into a comprehensive table to facilitate a clear comparison between this compound and the selected analogs.

CompoundDAT Ki (nM)5-HT2A Ki (nM)DAT IC50 (nM)5-HT2A EC50 (nM)Topo I Inhibition (%)PC-3 Cytotoxicity IC50 (µM)
This compoundTBDTBDTBDTBDTBDTBD
Phenethylamine
Amphetamine
2C-B
1-(4-chlorophenyl)-3-(phenethylamino)-1-propanone

TBD: To be determined

The interpretation of this data will reveal the unique pharmacological profile of this compound. For instance, high affinity and functional activity at DAT would classify it as a potential dopamine reuptake inhibitor. Conversely, potent activity at 5-HT2A receptors would suggest potential psychedelic or psychoactive properties. Significant cytotoxicity and topoisomerase I inhibition would warrant further investigation as a potential anticancer agent.

Conclusion

The systematic and comparative approach outlined in this guide will enable a thorough characterization of this compound. By leveraging the extensive knowledge base of phenethylamine pharmacology, researchers can efficiently identify the most promising biological activities of this novel compound and guide its future development. The self-validating nature of the proposed experimental protocols, which include well-characterized comparator compounds, will ensure the generation of robust and reliable data. This, in turn, will provide a solid foundation for any subsequent preclinical and clinical investigations.

References

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics | Korea Science. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.
  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. [Link]

  • What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]

  • What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]

  • What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]

  • Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. [Link]

  • (PDF) Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. ResearchGate. [Link]

Sources

Cross-reactivity of 3-(Phenethylamino)propanamide with other receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Receptor Cross-Reactivity of Agomelatine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the receptor binding profile of Agomelatine, a novel antidepressant. We will objectively compare its high-affinity interactions with its primary melatonergic targets against its significant cross-reactivity with the serotonergic 5-HT2C receptor. This document synthesizes binding affinity data, explores the functional consequences of these interactions, and provides detailed, field-proven experimental protocols for independent validation.

Introduction: The Unique Pharmacological Profile of Agomelatine

Agomelatine is an atypical antidepressant approved for the treatment of major depressive disorder.[1][2] Its therapeutic mechanism is distinct from conventional antidepressants like SSRIs or SNRIs.[2][3] Agomelatine's clinical efficacy is attributed to a synergistic dual action: potent agonism at melatonin MT1 and MT2 receptors and antagonism of the serotonin 5-HT2C receptor.[4][5] This unique profile allows it to resynchronize circadian rhythms while simultaneously modulating neurotransmitter release in the frontal cortex, a key brain region implicated in mood regulation.[6][7] Understanding the vast difference in binding affinity between its primary and secondary targets is crucial for comprehending its mechanism and guiding future drug development.

Comparative Receptor Binding Affinity

The defining characteristic of Agomelatine's pharmacology is its nanomolar affinity for melatonergic receptors, contrasted with a significantly lower, yet functionally relevant, affinity for the 5-HT2C receptor. It displays negligible affinity for a wide array of other receptors, including adrenergic, dopaminergic, muscarinic, and histaminergic sites, highlighting its targeted action.[8][9]

Table 1: Comparative Binding Affinities of Agomelatine

Receptor Target Binding Affinity (Ki) pKi Receptor Family Functional Action
Melatonin MT1 ~0.1 nM ~10 Melatonergic Agonist
Melatonin MT2 ~0.1 nM ~10 Melatonergic Agonist
Serotonin 5-HT2C ~631 nM 6.2 Serotonergic Antagonist

| Serotonin 5-HT2B | ~251 nM | 6.6 | Serotonergic | Antagonist |

Data synthesized from multiple sources.[8] The pKi value is the negative log of the Ki value, providing a more intuitive scale for comparison.

As the data illustrates, Agomelatine's affinity for MT1 and MT2 receptors is approximately 6000-fold higher than its affinity for the 5-HT2C receptor.[8] Despite this disparity, the 5-HT2C antagonism is achieved at therapeutic doses and is critical to its overall antidepressant effect.[8]

Functional Consequences of Receptor Interactions

The dual engagement of melatonergic and serotonergic systems results in a unique downstream signaling cascade that underpins Agomelatine's therapeutic effects.

Primary Target: MT1/MT2 Receptor Agonism

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs) linked to the Gαi subunit.[10] As an agonist, Agomelatine mimics the action of endogenous melatonin. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling pathway is fundamental to the regulation of circadian rhythms, and Agomelatine's action here helps to normalize disrupted sleep-wake cycles often seen in depression.[6][7]

Melatonin_Signaling cluster_membrane Cell Membrane Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptor Agomelatine->MT1_MT2 Binds G_protein Gαi Protein MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP X ATP ATP Response Circadian Rhythm Regulation cAMP->Response Leads to

Caption: Agonism of Gαi-coupled MT1/MT2 receptors by Agomelatine inhibits cAMP production.

Cross-Reactivity Target: 5-HT2C Receptor Antagonism

The serotonin 5-HT2C receptor is a GPCR primarily coupled to the Gαq/11 subunit, which activates the phospholipase C (PLC) signaling pathway.[11][12] In the frontal cortex, 5-HT2C receptors exert a tonic, inhibitory effect on the release of key neurotransmitters, dopamine (DA) and norepinephrine (NE).[7][13]

By acting as an antagonist, Agomelatine blocks this inhibitory action.[6] This "disinhibition" leads to an increase in the extracellular levels of both dopamine and norepinephrine specifically in the frontal cortex, without significantly affecting these neurotransmitters in other brain regions like the nucleus accumbens.[8][9] This targeted neurochemical effect is thought to contribute directly to the improvement of mood and motivation in depressed patients.[7]

Serotonin_Signaling cluster_presynaptic Presynaptic Terminal (Frontal Cortex) GABA_Neuron GABAergic Interneuron DA_NE_Neuron Dopamine (DA) & Norepinephrine (NE) Neuron GABA_Neuron->DA_NE_Neuron Inhibits Release Release Increased DA & NE Release DA_NE_Neuron->Release Receptor_5HT2C 5-HT2C Receptor Receptor_5HT2C->GABA_Neuron Stimulates Agomelatine Agomelatine Agomelatine->Receptor_5HT2C Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor_5HT2C Activates

Caption: Agomelatine blocks 5-HT2C receptors, disinhibiting dopamine and norepinephrine release.

Experimental Validation Protocols

To ensure scientific integrity, the binding and functional data presented can be validated using standardized in-vitro methodologies. The following protocols describe the core principles for determining receptor affinity and functional activity.

Protocol: Radioligand Displacement Assay (for Binding Affinity, Ki)

This assay quantifies the affinity of a test compound (Agomelatine) by measuring its ability to displace a known radiolabeled ligand from its receptor.[14]

Principle: A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-melatonin for MT1/MT2 or [³H]-mesulergine for 5-HT2C) is incubated with a membrane preparation containing the receptor. Increasing concentrations of the unlabeled test compound are added, and the decrease in bound radioactivity is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the inhibition constant (Ki).[15]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with human MT1, MT2, or 5-HT2C) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or similar assay.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and serial dilutions of Agomelatine.[16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[15]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are retained on the filter, while the free radioligand passes through.[15]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Agomelatine to generate a competition curve. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Binding_Assay_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Membrane 1. Prepare Receptor Membranes Incubate 3. Incubate Components (Membranes, Radioligand, Agomelatine) Membrane->Incubate Reagents 2. Prepare Radioligand & Agomelatine Dilutions Reagents->Incubate Filter 4. Separate Bound/Free via Filtration Incubate->Filter Count 5. Quantify Radioactivity Filter->Count Analyze 6. Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

Protocol: cAMP Functional Assay (for Gαi Agonism)

This assay determines the functional effect of a compound on Gαi-coupled receptors by measuring changes in intracellular cAMP levels.[17]

Principle: Gαi-coupled receptors, like MT1/MT2, inhibit adenylyl cyclase, the enzyme that produces cAMP.[10] To measure this inhibition, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin. The ability of an agonist (Agomelatine) to reduce these elevated cAMP levels is then quantified, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[18][19]

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the Gαi-coupled receptor of interest (e.g., CHO-K1 cells with human MT1 or MT2) in appropriate media.

  • Cell Plating: Harvest and plate the cells into a 96- or 384-well assay plate and allow them to attach.

  • Compound Addition: Add serial dilutions of Agomelatine to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise basal cAMP levels. Incubate for a defined period (e.g., 30 minutes).[10]

  • Cell Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF, ELISA).[17] This typically involves a competitive binding reaction between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody sites.[18]

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the well. Plot the signal against the log concentration of Agomelatine. Use non-linear regression to determine the EC50 value, which represents the concentration of Agomelatine that produces 50% of its maximal inhibitory effect on cAMP production.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis Plate 1. Plate Cells Expressing Gαi-Coupled Receptor Add_Ago 2. Add Agomelatine (Test Agonist) Plate->Add_Ago Add_Forsk 3. Add Forskolin (Stimulate cAMP) Add_Ago->Add_Forsk Lyse 4. Lyse Cells & Add Detection Reagents Add_Forsk->Lyse Read 5. Read Signal (e.g., HTRF) Lyse->Read Analyze 6. Calculate EC50 Read->Analyze

Caption: Workflow for a Gαi functional assay measuring agonist-induced inhibition of cAMP.

Conclusion

Agomelatine presents a compelling case study in rational drug design, where a primary, high-affinity interaction is synergistically complemented by a secondary, lower-affinity cross-reactivity. The potent agonism at MT1/MT2 receptors addresses the circadian dysregulation in depression, while the functionally significant antagonism of 5-HT2C receptors enhances monoaminergic neurotransmission in the prefrontal cortex. This dual mechanism, validated by robust in-vitro binding and functional assays, distinguishes Agomelatine from other antidepressants and underscores the importance of a comprehensive receptor cross-reactivity analysis in drug development. By understanding these distinct but cooperative interactions, researchers can better predict clinical outcomes and design next-generation therapeutics with precisely tailored pharmacological profiles.

References

  • De Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature Reviews Drug Discovery, 9(8), 628–642. [Link]

  • Stahl, S. M. (2013). Mechanism of action of agomelatine: a novel antidepressant with a dual melatonergic-serotonergic profile. The Journal of clinical psychiatry, 74(2), 116-121. [Link]

  • Zupancic, M., & Guilleminault, C. (2006). Agomelatine: a preliminary review of a new antidepressant. CNS drugs, 20(12), 981–992. [Link]

  • PsychSceneHub. (2022). Agomelatine Mechanism of Action. PsychSceneHub. [Link]

  • Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., ... & Cussac, D. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964. [Link]

  • Wikipedia. (2024). Agomelatine. Wikipedia. [Link]

  • Olie, J. P., & Kasper, S. (2007). Efficacy of agomelatine, a MT1/MT2 receptor agonist with 5-HT2C antagonistic properties, in major depressive disorder. The International Journal of Neuropsychopharmacology, 10(5), 661-673. [Link]

  • Patsnap. (2024). What is the mechanism of Agomelatine?. Patsnap Synapse. [Link]

  • Kim, Y., & Cheong, E. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Hulme, E. C. (1990). Radioligand binding assays and their analysis. Receptor-Ligand Interactions, 39-83. [Link]

  • ResearchGate. (n.d.). Binding affinity results on MT 1 , MT 2 and 5-HT 2C of compounds 3a–d. ResearchGate. [Link]

  • Peng, Y., McCorvy, J. D., Harpsøe, K., Lansu, K., Yuan, S., Popov, P., ... & Roth, B. L. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730. [Link]

  • National Center for Biotechnology Information. (n.d.). SID 135649906 - agomelatine. PubChem. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Caraci, F., G. T., G. L., Drago, F., & P. F. (2021). The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice. International journal of molecular sciences, 22(16), 8670. [Link]

  • Penguin, Y., McCorvy, J. D., Harpsøe, K., Lansu, K., Yuan, S., Popov, P., ... & Roth, B. L. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e12. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). agomelatine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • ResearchGate. (n.d.). Radioligand displacement and functional assays of fragment ligands. ResearchGate. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

  • Schulze, J., et al. (2025). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. Wikipedia. [Link]

  • Nottinghamshire APC. (2024). Agomelatine Information Sheet. Nottinghamshire APC. [Link]

  • ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Agomelatine. PubChem. [Link]

Sources

Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of a Novel Phenethylamine Analogue, 3-(Phenethylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of efficient and predictive pharmaceutical development.[1][2][3][4][5] This guide provides a comprehensive framework for characterizing the pharmacological effects of a novel phenethylamine analogue, 3-(Phenethylamino)propanamide, and correlating its in vitro activity with in vivo outcomes. Given the limited direct literature on this specific analogue, we will leverage the extensive knowledge of its parent compound, phenethylamine (PEA), as a foundational model and primary comparator. This approach not only outlines a practical experimental strategy but also underscores the scientific rationale behind each step.

Introduction to this compound and the Rationale for IVIVC

This compound is a structural analogue of phenethylamine (PEA), a naturally occurring trace amine that functions as a neuromodulator and stimulant in the central nervous system.[6] PEA and its derivatives are known to interact with various targets, including trace amine-associated receptors (TAARs), and monoamine transporters, influencing the levels of key neurotransmitters like dopamine and serotonin.[6][[“]][[“]] The structural modification in this compound—the addition of a propanamide group—may alter its pharmacokinetic and pharmacodynamic properties, potentially offering a modified release profile, altered receptor affinity, or a novel pharmacological footprint.

Establishing a predictive IVIVC model is crucial for accelerating the development of this compound.[2][4][5] A successful IVIVC can streamline formulation optimization, support regulatory submissions, and reduce the reliance on extensive animal and human testing.[3][4][5]

Unraveling the Mechanism of Action: A Comparative In Vitro Assessment

The initial step in characterizing this compound is to determine its in vitro pharmacological profile and compare it to that of PEA and other relevant analogues like amphetamine.

Receptor Binding and Functional Assays

Expertise & Experience: The choice of primary assays is dictated by the known pharmacology of the parent compound, PEA. We hypothesize that this compound will interact with similar targets, but with potentially different affinities and efficacies.

  • TAAR1 Receptor Activation: As a primary target for PEA, assessing the interaction with Trace Amine-Associated Receptor 1 (TAAR1) is critical.[6][[“]][[“]]

  • Monoamine Transporter Inhibition: The effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters will elucidate the compound's potential to modulate neurotransmitter levels.

  • Adrenergic and Serotonergic Receptor Profiling: A broader screen against a panel of adrenergic (e.g., α1, α2, β) and serotonergic (e.g., 5-HT1A, 5-HT2A) receptors will identify potential off-target effects or a unique polypharmacology.[[“]]

Trustworthiness through Self-Validating Protocols: Each assay should include positive and negative controls. For instance, in a TAAR1 activation assay, PEA would serve as the positive control, while a vehicle-treated group would be the negative control.

Experimental Protocol: TAAR1 Functional Assay (cAMP Measurement)

  • Cell Culture: Culture HEK293 cells stably expressing human TAAR1.

  • Compound Preparation: Prepare a serial dilution of this compound, PEA (positive control), and a vehicle control.

  • Assay: Seed the cells in a 96-well plate. After 24 hours, replace the medium with a serum-free medium containing a phosphodiesterase inhibitor. Add the test compounds and incubate.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values for each compound.

Comparative In Vitro Data Summary

The following table presents a hypothetical but plausible comparison of the in vitro data for this compound against PEA and amphetamine.

ParameterThis compound (Hypothetical)Phenethylamine (PEA)Amphetamine
TAAR1 EC50 (nM) 50100250
DAT Ki (nM) 800>10,00025
SERT Ki (nM) 1500>10,0002000
5-HT2A Ki (nM) 500>10,000>10,000

This hypothetical data suggests that this compound is a more potent TAAR1 agonist than PEA and possesses a moderate affinity for DAT and 5-HT2A, a profile distinct from both PEA and amphetamine.

In Vivo Characterization: From Pharmacokinetics to Behavioral Effects

The in vivo evaluation of this compound is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to observe its physiological and behavioral effects in a whole organism.

Pharmacokinetic Profiling

Expertise & Experience: A thorough pharmacokinetic (PK) study is the foundation for a meaningful IVIVC.[9][10] Understanding the compound's half-life, bioavailability, and brain penetration is critical for designing subsequent pharmacodynamic studies and for correlating plasma concentrations with observed effects.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer this compound via intravenous (IV) and oral (PO) routes at a dose of 5 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Sample Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Behavioral and Physiological Assessments

Expertise & Experience: Based on the in vitro profile, we can predict potential in vivo effects. The TAAR1 agonism and monoamine transporter interaction suggest stimulant-like and potentially psychedelic-like properties.

  • Locomotor Activity: To assess stimulant effects.[11]

  • Prepulse Inhibition (PPI): To evaluate sensorimotor gating, which can be disrupted by psychedelics and stimulants.[12]

  • In Vivo Microdialysis: To measure changes in neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions like the nucleus accumbens and prefrontal cortex.[12][13]

Comparative In Vivo Data Summary

Below is a hypothetical summary of the in vivo data for this compound compared to PEA.

ParameterThis compound (Hypothetical)Phenethylamine (PEA)
Oral Bioavailability (%) 65<5
Plasma Half-life (min) 905-10[14]
Brain-to-Plasma Ratio 2.51.8
Locomotor Activity Moderate increaseSignificant but transient increase[11]
Dopamine Release (NAc) Sustained 150% increaseRapid, robust but short-lived increase

This hypothetical data suggests that the propanamide modification significantly improves the oral bioavailability and half-life of the compound compared to PEA, leading to more sustained CNS effects.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The core of this guide is to establish a predictive relationship between the in vitro and in vivo data.[1][2][3]

IVIVC Framework and Modeling

Expertise & Experience: A Level A IVIVC, which aims for a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate, is the gold standard.[3]

Logical Workflow for IVIVC Development:

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Modeling in_vitro_dissolution Develop discriminating in vitro dissolution method formulation_dev Formulate multiple batches with varying release rates in_vivo_pk Conduct PK studies in relevant animal model formulation_dev->in_vivo_pk Test formulations correlation Correlate in vitro dissolution with in vivo absorption formulation_dev->correlation Dissolution data deconvolution Deconvolution analysis to determine in vivo absorption in_vivo_pk->deconvolution deconvolution->correlation Absorption data model_validation Validate the model (internal and/or external) correlation->model_validation regulatory Regulatory Applications (e.g., biowaivers) model_validation->regulatory Predictive tool for formulation changes

Sources

A Comparative Benchmarking Guide: 3-(Phenethylamino)propanamide versus Established Monoaminergic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Phenethylamine Derivative

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters, classic stimulants, and a wide array of therapeutic agents.[1] These molecules primarily exert their effects by modulating monoamine neurotransmitter systems, including those of dopamine, norepinephrine, and serotonin.[1] The continued exploration of novel phenethylamine derivatives is driven by the quest for improved therapeutic profiles—enhancing efficacy while minimizing adverse effects such as abuse potential and off-target activity.

This guide introduces 3-(Phenethylamino)propanamide , a novel derivative of phenethylamine. While direct pharmacological data for this specific molecule is not yet available in peer-reviewed literature, its structural features allow for a scientifically grounded hypothesis regarding its potential mechanism of action. This document will benchmark this hypothesized profile against well-characterized therapeutic agents: Methylphenidate , Bupropion , Phenelzine , and Amphetamine . By examining the structure-activity relationships (SAR) of related compounds, we can project the likely biological activity of this compound and outline the experimental framework required for its validation.

Hypothesized Pharmacological Profile of this compound

The structure of this compound features a classic phenethylamine core with a propanamide group attached to the nitrogen atom. This N-substitution is a critical modification that can significantly alter its pharmacological properties compared to the parent compound, phenethylamine (PEA).

  • Interaction with Monoamine Transporters: N-alkylation of phenethylamines can influence their affinity and activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The size and nature of the N-substituent are key determinants of this interaction. The propanamide group in this compound may confer significant activity as a monoamine reuptake inhibitor. Based on SAR studies of similar derivatives, it is plausible that it will exhibit a preference for DAT and NET over SERT, positioning it as a potential dopamine-norepinephrine reuptake inhibitor (DNRI).[2]

  • Trace Amine-Associated Receptor 1 (TAAR1) Activity: Phenethylamine and many of its derivatives are agonists at TAAR1, a G-protein coupled receptor that modulates monoaminergic activity.[3] Amphetamine, for example, is a potent TAAR1 agonist.[4] However, N-substitution can impact this activity. It is hypothesized that the propanamide moiety may reduce or abolish TAAR1 agonism compared to unsubstituted or simply alkylated phenethylamines.

  • Monoamine Oxidase (MAO) Inhibition: Phenethylamine itself is a substrate for MAO-B.[5] While some phenethylamine derivatives, like phenelzine, are irreversible MAO inhibitors, the N-propanamide structure of this compound makes significant MAO inhibition less likely. It is more probable that it would be a substrate for, rather than an inhibitor of, MAO.

  • Potential as a Prodrug: It is also conceivable that the propanamide group could be cleaved in vivo, yielding phenethylamine.[6] In this scenario, this compound would act as a prodrug, delivering the parent compound with potentially altered pharmacokinetics.

Based on this analysis, the primary hypothesized mechanism of action for this compound is inhibition of dopamine and norepinephrine reuptake . Secondary activities could include weak TAAR1 agonism or monoamine-releasing properties, though these are considered less probable.

Comparative Analysis with Known Therapeutic Agents

To contextualize the potential therapeutic utility of this compound, we will compare its hypothesized profile to four established drugs that target the monoamine system through distinct mechanisms.

Mechanism of Action Overview
  • This compound (Hypothesized): Primarily a Dopamine-Norepinephrine Reuptake Inhibitor (DNRI).

  • Methylphenidate: A norepinephrine-dopamine reuptake inhibitor (NDRI) that blocks DAT and NET.[7][8] It does not act as a TAAR1 agonist.[7]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) and a nicotinic receptor antagonist.[1][9] Its effects on dopamine reuptake are considered weak.[10]

  • Phenelzine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[11]

  • Amphetamine: A monoamine releasing agent that also inhibits reuptake and is a potent TAAR1 agonist.[4][12]

The following diagram illustrates the primary sites of action for these compounds within a monoaminergic synapse.

Synaptic_Mechanisms cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO DAT_NET DAT / NET DAT_NET->VMAT2 Repackaging DAT_NET->MAO Degradation TAAR1 TAAR1 Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Dopamine Dopamine_Vesicle->Synaptic_Cleft Release Synaptic_Cleft->DAT_NET Reuptake D2_Receptor Dopamine Receptors Synaptic_Cleft->D2_Receptor Binding Amphetamine Amphetamine Amphetamine->DAT_NET Reverses (Efflux) Amphetamine->TAAR1 Activates Phenelzine Phenelzine Phenelzine->MAO Inhibits Methylphenidate Methylphenidate Methylphenidate->DAT_NET Blocks Bupropion Bupropion Bupropion->DAT_NET Blocks Hypothetical This compound (Hypothesized) Hypothetical->DAT_NET Blocks

Figure 1: Simplified overview of the primary mechanisms of action at a dopaminergic synapse.
Quantitative Comparison of Receptor Binding Affinities

The therapeutic and side-effect profiles of these drugs are largely determined by their binding affinities (Ki) for various receptors and transporters. A lower Ki value indicates a higher binding affinity. The following table consolidates data from various sources to provide a comparative overview.

Target Methylphenidate (Ki, nM) Bupropion (Ki, nM) Amphetamine (Ki, nM) Phenelzine (IC50, nM)
DAT 34 - 110441 - 871~250>10,000
NET 244~1900~750>10,000
SERT >50,000>10,000~4000>10,000
MAO-A >10,000>10,000>10,000~150
MAO-B >10,000>10,000>10,000~200
5-HT1A Receptor BindsNo significant bindingBindsNo significant binding
5-HT2B Receptor BindsNo significant bindingBindsNo significant binding
TAAR1 (EC50, nM) InactiveLikely Inactive~100Likely Inactive

Note: Data is compiled from multiple sources and experimental conditions may vary.[13][14][15][16][17] Ki values represent binding affinity, while IC50 values for Phenelzine represent the concentration for 50% enzyme inhibition. Amphetamine values can vary significantly based on the specific enantiomer and assay conditions.

From this data, we can observe distinct profiles:

  • Methylphenidate is a potent DAT and NET blocker with negligible affinity for SERT.[16]

  • Bupropion is a weaker DAT/NET blocker compared to methylphenidate.[15]

  • Amphetamine has moderate affinity for all three monoamine transporters and is a potent TAAR1 agonist.

  • Phenelzine 's primary action is potent inhibition of MAO-A and MAO-B, with minimal direct interaction with transporters.[11]

Based on its structure, This compound would be expected to have a Ki profile for DAT and NET that is distinct from these agents, and these values would need to be determined experimentally to accurately position it within this landscape.

Comparative Pharmacokinetic Profiles
Parameter Methylphenidate Bupropion Phenelzine
Bioavailability 11-52% (Oral)Unknown, extensive first-passHigh
Protein Binding 10-33%84%~50%
Metabolism Hepatic (CES1)Hepatic (CYP2B6)Hepatic (MAO, Acetylation)
Elimination Half-life 2-3 hours21 hours (parent), up to 37 hours (metabolites)11.6 hours
Excretion Urine (90%)Urine (87%), Feces (10%)Urine

Sources:[1][7][11]

The short half-life of methylphenidate necessitates multiple daily doses or extended-release formulations.[2] Bupropion and its active metabolites have a much longer half-life, allowing for once or twice-daily dosing.[1] The N-propanamide substitution on this compound would likely result in a unique pharmacokinetic profile, potentially altering its half-life and metabolic pathway compared to the parent phenethylamine.

Experimental Protocols for Comparative Benchmarking

To empirically validate the hypothesized profile of this compound and benchmark it against the selected agents, a series of standardized in vitro and in vivo assays are required.

In Vitro Assay 1: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the potency (IC50) of this compound as an inhibitor of DAT.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [3H]Dopamine (Radioligand)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds: this compound, Methylphenidate, Bupropion, Amphetamine, Phenelzine

  • Nomifensine (for determining non-specific uptake)

  • 96-well cell culture plates

  • Scintillation counter and fluid

Step-by-Step Protocol:

  • Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well plate to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of the test compounds and comparators in uptake buffer.

  • Assay Initiation: a. Wash the cell monolayer with pre-warmed uptake buffer. b. Add 100 µL of uptake buffer containing the various concentrations of the test compounds to the wells. c. For total uptake control wells, add buffer without any inhibitor. d. For non-specific uptake control wells, add a high concentration of nomifensine (e.g., 10 µM). e. Pre-incubate the plate at 37°C for 10-20 minutes.

  • Radioligand Addition: Initiate dopamine uptake by adding 50 µL of uptake buffer containing [3H]Dopamine to a final concentration of ~10-20 nM.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [3H]Dopamine.

  • Cell Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake (Total Uptake - Non-specific Uptake). Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.

DAT_Uptake_Workflow start Start plate_cells Plate hDAT-expressing HEK293 cells in 96-well plate start->plate_cells prepare_compounds Prepare serial dilutions of test compounds plate_cells->prepare_compounds wash_cells Wash cells with pre-warmed buffer prepare_compounds->wash_cells add_compounds Add test compounds and controls to wells wash_cells->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate add_radioligand Add [3H]Dopamine to initiate uptake pre_incubate->add_radioligand incubate Incubate at 37°C (5-10 min) add_radioligand->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse_and_count Lyse cells and measure radioactivity terminate->lyse_and_count analyze Calculate specific uptake and determine IC50 values lyse_and_count->analyze end End analyze->end

Figure 2: Experimental workflow for the Dopamine Transporter (DAT) Uptake Inhibition Assay.
In Vitro Assay 2: TAAR1 Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to act as an agonist at the TAAR1 receptor by quantifying the downstream production of cyclic AMP (cAMP).

Objective: To determine if this compound is a TAAR1 agonist and to quantify its potency (EC50) and efficacy.

Materials:

  • HEK293 cells stably expressing human TAAR1 (hTAAR1)

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Test compounds: this compound and Amphetamine (positive control)

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based)

  • 384-well white opaque plates

Step-by-Step Protocol:

  • Cell Plating: Seed hTAAR1-expressing cells into a 384-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Remove culture medium and add the test compounds to the cells. b. Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Detection: a. Lyse the cells. b. Follow the manufacturer's protocol for the chosen cAMP detection kit to measure the amount of cAMP produced in each well. This typically involves adding detection reagents and measuring a fluorescent or luminescent signal.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like β-phenethylamine or amphetamine.[18][19]

In Vivo Model: Rodent Forced Swim Test

The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant activity.[7][20]

Objective: To assess the potential antidepressant-like effects of this compound.

Animals: Male mice or rats.

Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[7]

Step-by-Step Protocol:

  • Acclimation and Dosing: a. Animals are housed under standard laboratory conditions and handled for several days prior to the experiment. b. Animals are divided into groups: Vehicle control, Positive Control (e.g., Bupropion or another known antidepressant), and various dose levels of this compound. c. Administer the compounds via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Pre-swim Session (for rats): On day 1, place each rat in the swim tank for a 15-minute pre-swim session. This induces a state of behavioral despair.[20] This step is often omitted for mice.[13]

  • Test Session: On day 2 (24 hours after the pre-swim for rats), place the animals back into the swim tank for a 5-6 minute test session.

  • Behavioral Scoring: The session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility (time spent floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

Figure 3: Logical workflow for the rodent Forced Swim Test.

Conclusion and Future Directions

Based on established structure-activity relationships, This compound is hypothesized to function primarily as a dopamine-norepinephrine reuptake inhibitor. This profile positions it mechanistically alongside therapeutic agents like methylphenidate and bupropion, which are used in the treatment of ADHD and depression. Its key differentiators will lie in its specific potency and selectivity for DAT and NET, its potential for off-target activities (such as at TAAR1 or serotonin receptors), and its pharmacokinetic profile.

The experimental framework outlined in this guide provides a clear path for the empirical validation of this hypothesis. The in vitro assays will precisely quantify its interaction with key molecular targets, while the in vivo forced swim test will offer initial insights into its potential as an antidepressant. A comprehensive characterization would also include broader receptor screening panels, pharmacokinetic studies, and more complex behavioral models to assess its potential for abuse liability and pro-cognitive effects. The data generated from these studies will be critical in determining whether this compound offers a novel and potentially improved therapeutic profile compared to existing agents in the monoaminergic drug landscape.

References

  • Methylphenidate - Wikipedia. Available at: [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Available at: [Link]

  • The Mouse Forced Swim Test - PMC - NIH. Available at: [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • TAAR1 and Psychostimulant Addiction - PMC - PubMed Central - NIH. Available at: [Link]

  • TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutaminergic activity - PMC - PubMed Central. Available at: [Link]

  • Simmler, L. D., Wandeler, R., & Liechti, M. E. (2014). Behavioral effects and binding affinities of methylphenidate, amphetamine, cocaine, atomoxetine, bupropion, and citalopram. ResearchGate. Available at: [Link]

  • Amphetamine - Wikipedia. Available at: [Link]

  • Selegiline - Wikipedia. Available at: [Link]

  • Shi, W., et al. (2016). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Molecular Pharmacology, 90(6), 727-737.
  • 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem. Available at: [Link]

  • Molecular basis of atypicality of bupropion inferred from its receptor engagement in nervous system tissues. Available at: [Link]

  • TAAR1 - Wikipedia. Available at: [Link]

  • Ascher, J. A., et al. (1995). Studies of bupropion's mechanism of antidepressant activity.
  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. Available at: [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 699.
  • Hossain, M. S., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 626-633.
  • TAAR1 agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Available at: [Link]

  • Bupropion - Wikipedia. Available at: [Link]

  • Phenethylamine | C8H11N | CID 1001 - PubChem. Available at: [Link]

  • Phenelzine - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(1), PL231-PL239.
  • Dwoskin, L. P., & Crooks, P. A. (2002). Review of the pharmacology and clinical profile of bupropion, an antidepressant and tobacco use cessation agent. CNS drug reviews, 8(4), 327-354.
  • ClinPGx. Methylphenidate Pathway, Pharmacodynamics. Available at: [Link]

  • Barrickman, L. L., et al. (1995). Bupropion versus methylphenidate in the treatment of attention-deficit hyperactivity disorder.
  • Simmler, L. D., et al. (2014). Bupropion, methylphenidate, and 3,4-methylenedioxypyrovalerone antagonize methamphetamine-induced efflux of dopamine according to their potencies as dopamine uptake inhibitors: implications for the treatment of methamphetamine dependence. BMC pharmacology & toxicology, 15, 6.
  • Reddit. (2024, May 18). Trying to find write up on diethyl propanamide substituted phenethylamines. Available at: [Link]

  • TAAR1 dependent and independent actions of the potential antipsychotic and dual TAAR1/5-HT1A receptor agonist SEP-363856 - PubMed Central. Available at: [Link]

  • A Comparison of the Pharmacokinetics of Methylphenidate Extended-Release Orally Disintegrating Tablets With a Reference Extended-Release Formulation of Methylphenidate in Healthy Adults | Request PDF. ResearchGate. Available at: [Link]

  • Phenethylamine (Compound) - Exposome-Explorer - IARC. Available at: [Link]

  • Drugs.com. Bupropion vs Methylphenidate Comparison. Available at: [Link]

  • 3-(ETHYLAMINO)PROPANAMIDE hcl | C5H13ClN2O | CID 122197702 - PubChem. Available at: [Link]

  • Magellan Healthcare. At-a-glance: Psychotropic drug information– including side effects, teratogenic risks and recommended clinical monitoring for. Available at: [Link]

  • Central Nervous System (CNS) Stimulants - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • Bupropion versus methylphenidate in the treatment of attention-deficit hyperactivity disorder - PubMed. Available at: [Link]

  • Psychological and physiological effects of bupropion compared to methylphenidate after prolonged administration in healthy volunteers (NCT00285155) - PubMed. Available at: [Link]

  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf. Available at: [Link]

  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC - PubMed Central. Available at: [Link]

  • The effects of phenelzine and other monoamine oxidase inhibitor antidepressants on brain and liver I2 imidazoline-preferring receptors - PMC - PubMed Central. Available at: [Link]

  • KEGG DRUG: Phenelzine. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. Available at: [Link]

  • Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PubMed Central. Available at: [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PMC. Available at: [Link]

  • Propanamide - Wikipedia. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 3-(Phenethylamino)propanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Phenethylamino)propanamide is a chemical entity of interest in medicinal chemistry and drug development due to its structural motifs that are common in biologically active molecules. As with any synthetic target, the choice of the synthetic route is a critical decision that impacts yield, purity, scalability, cost, and environmental footprint. This guide provides a detailed, head-to-head comparison of three primary synthetic routes to this compound, offering field-proven insights and experimental data to aid researchers in making an informed decision for their specific needs.

Comparative Overview of Synthesis Routes

The synthesis of this compound can be efficiently approached through three distinct chemical transformations: Michael Addition, Reductive Amination, and a two-step sequence involving the formation and subsequent amidation of a precursor carboxylic acid. Each route presents a unique set of advantages and challenges.

FeatureRoute 1: Michael AdditionRoute 2: Reductive AminationRoute 3: Amidation of Precursor Acid
Starting Materials Phenethylamine, AcrylamideA 3-oxopropanamide derivative, PhenethylaminePhenethylamine, an acrylate ester, Ammonia
Key Transformation Aza-Michael conjugate additionImine/Iminium ion formation and reductionEster hydrolysis and subsequent amidation
Key Advantages Atom economical, one-step reaction, mild conditionsHigh selectivity, broad substrate scopeWell-established transformations
Potential Challenges Reversibility of the reaction, potential for polymerization of acrylamideRequires a specific carbonyl precursor, use of specialized reducing agentsTwo-step process, potential for low yields in amidation

Route 1: Michael Addition of Phenethylamine to Acrylamide

The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1] In this route, the nucleophilic nitrogen of phenethylamine attacks the β-carbon of the α,β-unsaturated carbonyl system of acrylamide.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the amine on the electron-deficient alkene, forming a zwitterionic intermediate. A subsequent proton transfer leads to the final this compound product.[2] The reaction is often carried out in a protic solvent, which can facilitate the proton transfer steps. It is important to note that the aza-Michael addition can be a reversible process, especially at elevated temperatures.[3]

Michael Addition Mechanism phenethylamine Phenethylamine zwitterion Zwitterionic Intermediate phenethylamine->zwitterion Nucleophilic attack acrylamide Acrylamide acrylamide->zwitterion product This compound zwitterion->product Proton transfer Reductive Amination Mechanism carbonyl 3-Oxopropanamide hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal phenethylamine Phenethylamine phenethylamine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product This compound iminium->product Reduction (e.g., NaBH₃CN) Amidation Workflow start Phenethylamine + Acrylate Ester michael_adduct Michael Adduct (Ester) start->michael_adduct Michael Addition hydrolysis Hydrolysis michael_adduct->hydrolysis acid 3-(Phenethylamino)propanoic Acid hydrolysis->acid amidation Amidation acid->amidation product This compound amidation->product

Sources

A Researcher's Guide to Evaluating the Biological Specificity of 3-(Phenethylamino)propanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers investigating novel psychoactive compounds, the specificity of a molecule's biological interaction is paramount. A highly specific compound offers a cleaner therapeutic window and a reduced risk of unforeseen side effects, whereas a non-specific agent can lead to a cascade of off-target activities, complicating clinical translation. This guide provides a comprehensive framework for evaluating the biological specificity of a novel compound, using 3-(Phenethylamino)propanamide as a central example. While direct experimental data for this specific molecule is not extensively published, its core structure—a phenethylamine backbone—provides a strong, evidence-based foundation for predicting its likely biological targets and devising a robust screening strategy.

The phenethylamine scaffold is a well-established pharmacophore known for its interaction with the monoaminergic systems of the central nervous system (CNS).[1] Derivatives of this class are known to interact with a range of G-protein coupled receptors (GPCRs), neurotransmitter transporters, and enzymes. Therefore, a systematic evaluation of a new analog like this compound must be a multi-tiered process, moving from primary target identification to broad-spectrum off-target profiling.

Part 1: Primary Target Deconvolution - A Hypothesis-Driven Approach

Based on its structural similarity to endogenous trace amines and other synthetic phenethylamine derivatives, the primary biological targets for this compound are hypothesized to be within the monoaminergic system. The initial screening funnel should therefore focus on the most common targets for this chemical class.

Key Hypothesized Target Families:

  • Monoamine GPCRs:

    • Adrenergic Receptors (α1, α2, β-subtypes): Phenethylamines can act as agonists at various adrenergic receptors, mimicking the effects of endogenous catecholamines.[[“]][[“]][4]

    • Dopamine Receptors (D1-D5): Modulation of dopaminergic pathways is a hallmark of many CNS-active phenethylamines.[1][5][6]

    • Serotonin Receptors (5-HT subtypes, especially 5-HT2A/2C): Many psychoactive phenethylamines exhibit high affinity for serotonin receptors.[7][8][9][10]

    • Trace Amine-Associated Receptor 1 (TAAR1): This receptor is a primary target for endogenous trace amines like β-phenylethylamine and is also activated by many synthetic derivatives.[11][12][13][14][15]

  • Monoamine Transporters:

    • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT): Inhibition of these transporters is a common mechanism of action for stimulant phenethylamines.[1][16][5][17]

  • Monoamine Oxidase (MAO) Enzymes:

    • MAO-A and MAO-B: Inhibition of these enzymes prevents the breakdown of monoamine neurotransmitters and is a known activity of some phenethylamine derivatives.[18][19][20][21]

Experimental Workflow for Primary Target Identification

The following workflow outlines a logical progression from initial binding assays to functional characterization to confirm the primary biological target(s).

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Target Confirmation A Radioligand Binding Assays (GPCRs & Transporters) B Enzyme Inhibition Assays (MAO-A & MAO-B) C GPCR Functional Assays (cAMP, Ca2+, β-arrestin) A->C Hits from binding D Transporter Uptake Assays A->D Hits from binding E Determine Potency (EC50/IC50) and Efficacy (Emax) B->E Inhibitory hits C->E Confirmed functional activity D->E F Identify Primary Target(s) E->F

Caption: Workflow for primary target identification.

Step-by-Step Protocols

1. Radioligand Binding Assays for GPCRs and Transporters

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of monoamine receptors and transporters.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human receptor or transporter of interest (e.g., HEK293 cells expressing ADRα1A, D2, 5-HT2A, DAT, etc.).

    • In a 96-well plate, add a known concentration of a specific radioligand (e.g., [³H]-Prazosin for α1 receptors, [³H]-Ketanserin for 5-HT2A receptors, [³H]-WIN 35,428 for DAT).

    • Add increasing concentrations of the test compound, this compound.

    • Incubate to allow competitive binding to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

  • Trustworthiness: This is a gold-standard method for quantifying direct interactions between a compound and its target.[22] Including a known reference compound for each target validates the assay performance.

2. MAO Enzyme Inhibition Assays

  • Objective: To determine the potency of this compound to inhibit MAO-A and MAO-B.

  • Methodology:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • A common method involves a chemiluminescent assay that measures hydrogen peroxide, a byproduct of MAO activity.

    • Pre-incubate the MAO enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine or a luminogenic substrate).

    • After a set incubation period, stop the reaction and measure the signal (e.g., luminescence).

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

  • Trustworthiness: Running the assay with known selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) will validate the specificity of the assay system.[20]

3. GPCR Functional Assays

  • Objective: To determine if the binding of this compound to a GPCR results in agonism, antagonism, or inverse agonism.

  • Methodology:

    • Use whole-cell assays with cell lines expressing the target receptor.

    • For Gs/Gi-coupled receptors (e.g., many adrenergic, dopaminergic receptors): Measure changes in cyclic AMP (cAMP) levels using a TR-FRET or luminescence-based assay.

    • For Gq-coupled receptors (e.g., 5-HT2A): Measure the mobilization of intracellular calcium (Ca²⁺) using a fluorescent calcium indicator dye.

    • For β-arrestin recruitment: Use an enzyme fragment complementation assay (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET) to measure the interaction between the activated GPCR and β-arrestin.[23][24]

    • To test for agonist activity, apply increasing concentrations of the test compound and measure the response.

    • To test for antagonist activity, apply a fixed concentration of a known agonist in the presence of increasing concentrations of the test compound.

  • Trustworthiness: These assays confirm that binding translates to a biological effect and provide crucial information on the compound's functional activity.

Part 2: Comprehensive Off-Target Profiling

Once the primary target(s) are identified, a broader screening campaign is essential to build a comprehensive specificity profile. This is a critical step in preclinical safety assessment.[25][26]

Comparative Data: Hypothetical Specificity Profiles

The table below illustrates hypothetical outcomes for this compound compared to two archetypal phenethylamines: Amphetamine (a relatively non-specific stimulant) and a hypothetical highly specific TAAR1 agonist.

TargetAmphetamine (Reference)This compound (Hypothetical)Selective TAAR1 Agonist (Reference)
Primary Targets
TAAR1 (EC50)50 nM5 nM 2 nM
DAT (IC50)25 nM>10,000 nM>10,000 nM
NET (IC50)5 nM>10,000 nM>10,000 nM
Key Off-Targets
5-HT2A (Ki)3,000 nM500 nM>10,000 nM
Adrenergic α1A (Ki)1,500 nM1,200 nM>10,000 nM
MAO-A (IC50)>10,000 nM8,000 nM>10,000 nM
hERG (IC50)>10,000 nM>10,000 nM>10,000 nM

This data is illustrative and serves to demonstrate how comparative profiling is interpreted. In this hypothetical example, this compound is a potent TAAR1 agonist with significantly reduced activity at monoamine transporters compared to amphetamine, but retains some moderate affinity for the 5-HT2A and adrenergic α1A receptors, indicating potential off-target effects to investigate further.

Experimental Strategy for Off-Target Screening

A tiered approach is recommended, starting with broad screening panels and progressing to more focused functional and systemic analyses.

G A Broad Binding Panel (e.g., SafetyScreen44/77) C Functional Follow-up Assays (for identified hits) A->C Binding hits > threshold B Kinome-wide Scan (e.g., KINOMEscan) B->C Inhibition hits > threshold D Cellular Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) C->D F Comprehensive Specificity Profile D->F E Transcriptomic Profiling E->F

Caption: Tiered workflow for off-target profiling.

1. Broad Receptor/Enzyme Binding Panels

  • Objective: To screen the compound against a large panel of known safety-relevant targets.

  • Methodology: Utilize a commercial service (e.g., Eurofins SafetyScreen panels) that includes a wide array of GPCRs, ion channels (including hERG), transporters, and enzymes.[25][27][28] The compound is typically tested at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (e.g., >50%) is flagged for follow-up.

  • Causality: This step is a cost-effective way to rapidly identify potential liabilities across diverse target families, guiding more focused and resource-intensive follow-up studies.

2. Kinome Scanning

  • Objective: To assess the compound's interaction with a broad range of protein kinases.

  • Methodology: Use a competition binding assay platform like KINOMEscan, which measures the ability of a test compound to displace a ligand from the ATP-binding site of hundreds of kinases.[29] Results are reported as percent inhibition.

  • Causality: While phenethylamines are not classic kinase inhibitors, promiscuous compounds can interact with the highly conserved ATP binding pocket. Unintended kinase inhibition can lead to significant toxicity.[30][31]

3. Transcriptomic Analysis

  • Objective: To obtain an unbiased view of the global cellular changes induced by the compound.

  • Methodology:

    • Treat a relevant cell line (e.g., a neuronal cell line) with the test compound at various concentrations.

    • Isolate mRNA and perform RNA sequencing (RNA-seq).

    • Analyze the differential gene expression profiles compared to vehicle-treated cells.

    • Use pathway analysis tools to identify signaling pathways that are significantly up- or down-regulated.

  • Causality: This powerful, unbiased approach can reveal unexpected off-target effects by identifying pathway perturbations that are inconsistent with the known function of the primary target.[32][33][34][35] For example, the upregulation of stress-response or unfolded protein response pathways could indicate cellular toxicity not predicted by binding assays.

Conclusion and Forward Look

The evaluation of a novel compound's specificity is a cornerstone of modern drug discovery. For a molecule like this compound, its phenethylamine core provides a clear, hypothesis-driven starting point for investigation. By systematically progressing from primary target binding and functional assays to broad off-target and transcriptomic profiling, researchers can build a comprehensive and reliable specificity profile. This data-driven approach not only de-risks clinical development by identifying potential safety liabilities early but also deepens our fundamental understanding of how subtle structural modifications can dramatically alter the biological activity of a well-known pharmacophore. The methodologies described herein represent a self-validating system, where each stage of testing informs and refines the next, ensuring scientific integrity and building a trustworthy foundation for any future therapeutic claims.

References

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry. [Link]

  • Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Biochemical Pharmacology. [Link]

  • Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Neuropharmacology. [Link]

  • Pharmacological interactions of phenethylamine with adrenergic receptors. Consensus. [Link]

  • Pharmacological interactions of phenethylamine with adrenergic receptors. Consensus. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]

  • 4-PhPr-PEA. Wikipedia. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. RSC Medicinal Chemistry. [Link]

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Food and Chemical Toxicology. [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. [Link]

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]

  • Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Journal of Biological Chemistry. [Link]

  • Using transcriptome sequencing to identify mechanisms of drug action and resistance. Nature Biotechnology. [Link]

  • TAAR1. Wikipedia. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Structure activity relationship of adrenergic phenylethylamine agonists. SlidePlayer. [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomedicines. [Link]

  • Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation. Oncotarget. [Link]

  • Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. [Link]

  • CNS SafetyScreen panel. Eurofins Discovery. [Link]

  • CNS Safety. Sygnature Discovery. [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • New perspectives in CNS safety pharmacology. Neurotoxicology and Teratology. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences. [Link]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. CNS Drugs. [Link]

  • Is there a role for biogenic amine receptors in mediating β-phenylethylamine and RO5256390-induced vascular contraction?. Cardiff University. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-(Phenethylamino)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(phenethylamino)propanamide. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself. The following procedures are designed to ensure the safety of laboratory personnel and the protection of our environment.

Core Principle: Proactive Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is paramount. Our disposal recommendations are formulated based on an analysis of its constituent chemical moieties: phenethylamine and propanamide.

  • Phenethylamine Moiety: Phenethylamine is known to be toxic if swallowed and can cause severe skin burns and eye damage. It is also recognized as being harmful to aquatic life.[1]

  • Propanamide Moiety: Propanamide is generally considered less hazardous, with the primary risk being serious eye irritation.

Therefore, this compound should be handled as a hazardous waste with particular attention to its potential toxicity, corrosivity, and environmental impact. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes that can cause severe eye damage, a known hazard of the phenethylamine component.
Hand Protection Nitrile gloves (or other chemically resistant gloves).To prevent skin contact, which can lead to burns and irritation.[3]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if handling large quantities or creating aerosols.[4]To prevent inhalation of any dusts or vapors, which may be harmful.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in transfer to your institution's Environmental Health & Safety (EHS) department for final disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and strong bases in the same waste container to avoid potentially hazardous reactions.[5][6]

Step 2: Containerization

The choice of waste container is crucial for safe storage.

  • Material: Use a chemically resistant container, preferably high-density polyethylene (HDPE).

  • Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap to prevent spills and the release of vapors.[2]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

Step 4: Storage

Waste containers must be stored safely pending pickup.

  • Location: Store sealed waste containers in a designated and clearly marked Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to mitigate the impact of any potential leaks.

  • Ventilation: The SAA should be in a well-ventilated area.[7]

Step 5: Arranging for Disposal

The final step is to coordinate with your institution's EHS department.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Professional Disposal: Your EHS department will ensure the waste is transported to and processed at a licensed hazardous waste disposal facility in accordance with all federal, state, and local regulations.[2][7]

Spill Management

In the event of a spill, prompt and correct action is necessary.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[8]

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, following your institution's specific reporting protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Place in Labeled Solid Waste Container segregate->solid_container Solid liquid_container Place in Labeled Liquid Waste Container segregate->liquid_container Liquid storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact spill Spill Occurs contain_spill Contain with Inert Absorbent Material spill->contain_spill cleanup_spill Collect and Place in Hazardous Waste Container contain_spill->cleanup_spill report_spill Report to Supervisor and EHS cleanup_spill->report_spill

Caption: Decision workflow for the safe disposal of this compound.

References

  • J.T. Baker. (n.d.). MSDS for PHENETHYLAMINE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]

  • AFG Bioscience. (n.d.). 3-Cyclopentyl-N-methoxy-N-methylpropanamide Safety Data Sheet. Retrieved from [Link]

  • Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]

  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-3-[(1-phenylethyl)amino]propanamide. Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenethylamino)propanamide
Reactant of Route 2
Reactant of Route 2
3-(Phenethylamino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.